(1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[6-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-11-6-9(8-16)4-5-10(11)7-12(17)15(19)20/h4-7,19-20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEBTZMIQZVUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657156 | |
| Record name | [1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-67-3 | |
| Record name | [1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Cyano-1H-indole-2-boronic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid: Properties, Reactivity, and Application in Modern Synthesis
Executive Summary: This guide provides a comprehensive technical overview of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid, a sophisticated heterocyclic building block. We will delve into its core chemical properties, stability, and handling considerations. The primary focus is on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. This document offers mechanistic insights, field-proven experimental protocols, and explores the strategic value of this reagent in the synthesis of complex molecules for drug discovery and materials science, intended for an audience of research scientists and drug development professionals.
Introduction: A Strategically Designed Synthetic Building Block
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The ability to functionalize the indole nucleus at specific positions is critical for developing novel therapeutic agents. This compound emerges as a highly valuable and versatile intermediate designed for this purpose.
Its structure is notable for three key features:
-
An Indole Core: A foundational heterocyclic motif in biologically active compounds.
-
A C2-Boronic Acid: This functional group is the reactive handle for palladium-catalyzed cross-coupling, enabling the formation of C-C bonds with exceptional reliability.
-
Strategic N1 and C6 Substitution:
-
The N1-(tert-Butoxycarbonyl) (Boc) group serves as a robust protecting group. It enhances the compound's stability, improves its solubility in common organic solvents, and prevents unwanted side reactions at the indole nitrogen under the basic conditions typical of cross-coupling reactions.[1]
-
The C6-cyano group is an electron-withdrawing moiety that can modulate the electronic properties of the indole ring. Furthermore, it acts as a versatile synthetic handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups in subsequent synthetic steps.
-
This combination makes the title compound a powerful tool for introducing a substituted indole moiety into target molecules, particularly in the synthesis of potential therapeutics for oncology and neurological disorders.[2]
Physicochemical & Handling Properties
The utility of any chemical reagent begins with a clear understanding of its physical properties and handling requirements.
Core Chemical Properties
A summary of the key identifiers and properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 913835-67-3 | [3] |
| Molecular Formula | C₁₄H₁₅BN₂O₄ | [2][3] |
| Molecular Weight | 286.09 g/mol | [2][3] |
| Appearance | Solid, often a brown or tan powder | [2][3] |
| Purity | Typically supplied at ≥95-98% | [2][3] |
Chemical Structure
Caption: 2D structure of the title compound.
Stability, Storage, and Handling
Boronic acids as a class of compounds can be susceptible to degradation, primarily through protodeboronation (loss of the boronic acid group) and formation of trimeric anhydrides known as boroxines, especially in the presence of water.[4]
-
Expert Insight on Storage: To ensure reagent integrity, it is imperative to store this compound under controlled conditions. Commercial suppliers recommend storage at 2–8 °C, away from moisture and light.[2][5] For long-term storage, keeping the compound in a desiccator or under an inert atmosphere (Nitrogen or Argon) is best practice. The Boc protecting group generally confers greater stability compared to unprotected indole boronic acids.[1]
-
Safety & Handling: Based on data for structurally similar compounds, this reagent should be handled with appropriate personal protective equipment (PPE). It is classified as a skin and eye irritant and may cause respiratory irritation.[5] All manipulations should be performed in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds due to its mild conditions and high tolerance for a vast array of functional groups.[6][7]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a palladium-based catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
References
synthesis of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid
An In-Depth Technical Guide to the Synthesis of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid
Authored by: Gemini, Senior Application Scientist
Introduction
Indole derivatives are fundamental scaffolds in a vast array of biologically active molecules and pharmaceutical agents.[1] The ability to functionalize the indole core at specific positions is paramount for the systematic exploration of structure-activity relationships in drug discovery. Among the various synthetic handles, the boronic acid moiety stands out for its versatility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] These reactions are cornerstones of modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.
This guide provides a comprehensive, in-depth exploration of the , a valuable building block for chemical synthesis.[2][3] The presence of the cyano group at the C-6 position and the boronic acid at the C-2 position makes this intermediate particularly useful for creating complex, polysubstituted indole derivatives.
We will delve into the strategic considerations behind the synthetic route, provide a detailed, field-proven experimental protocol, and discuss the critical mechanistic principles that ensure the reaction's success. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous guide to this important transformation.
Overall Synthetic Strategy
The synthesis of the target boronic acid is efficiently achieved through a two-step sequence starting from commercially available 6-cyano-1H-indole. The strategy hinges on two key transformations:
-
N-H Protection : The indole nitrogen is first protected with a tert-butoxycarbonyl (Boc) group. This is a critical step that serves a dual purpose: it enhances the solubility of the indole in organic solvents and, more importantly, it acts as a powerful directing group for the subsequent C-2 functionalization.
-
Directed Lithiation-Borylation : The N-Boc group acidifies the proton at the C-2 position, enabling its selective removal by a strong organolithium base. The resulting C-2 carbanion is then trapped with an electrophilic boron source to install the boronic acid functionality after an aqueous workup.[1]
The overall workflow is summarized in the diagram below.
Caption: Overall workflow for the synthesis of the target boronic acid.
Mechanistic Insights: The Role of the N-Boc Directing Group
The success of this synthesis is fundamentally rooted in the principles of directed ortho metalation (DoM), extended here to a heterocyclic system. The N-Boc group is the key enabler for the regioselective deprotonation at the C-2 position.
-
Complex-Induced Proximity Effect (CIPE) : The carbonyl oxygen of the Boc group acts as a Lewis basic site, coordinating to the lithium cation of the organolithium base (e.g., n-BuLi).
-
Directed Deprotonation : This coordination brings the base into close proximity to the C-2 proton. The inductive electron-withdrawing effect of the N-Boc group also increases the acidity of the C-2 proton, making it the most favorable site for deprotonation over any other position on the indole ring.
-
Formation of the Lithiated Intermediate : A stable 2-lithio-1-Boc-indole intermediate is formed. The stability of this intermediate is crucial for preventing side reactions before the introduction of the electrophile.[4][5]
-
Electrophilic Quench : The nucleophilic C-2 carbanion then attacks the electrophilic boron atom of the trialkyl borate (e.g., triisopropyl borate).
-
Hydrolysis : The resulting boronate ester is hydrolyzed during the acidic aqueous workup to yield the final boronic acid product.
The mechanism is depicted below.
Caption: Simplified mechanism of the directed lithiation-borylation reaction.
Detailed Experimental Protocol
Safety Precaution: This procedure involves pyrophoric reagents (n-BuLi) and requires strict anhydrous and inert atmosphere techniques (e.g., using a nitrogen or argon manifold, flame-dried glassware, and dry solvents). Always handle strong bases and reactive reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Part A: Synthesis of tert-Butyl 6-cyano-1H-indole-1-carboxylate
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 6-Cyano-1H-indole | 142.15 | 10.0 g | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 16.9 g | 1.1 |
| Sodium Hydride (60% disp.) | 40.00 | 3.1 g | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂), add 6-cyano-1H-indole (10.0 g, 70.3 mmol).
-
Add anhydrous THF (200 mL) and cool the resulting solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (3.1 g of a 60% dispersion in mineral oil, 77.4 mmol, 1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time the indole sodium salt will form.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (16.9 g, 77.4 mmol, 1.1 eq) in a minimal amount of anhydrous THF.
-
Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl 6-cyano-1H-indole-1-carboxylate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a solid.[6]
Part B: Synthesis of this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| tert-Butyl 6-cyano-1H-indole-1-carboxylate | 242.27 | 10.0 g | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | - | 18.2 mL | 1.1 |
| Triisopropyl borate | 188.08 | 9.3 mL | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |
Procedure:
-
Add tert-butyl 6-cyano-1H-indole-1-carboxylate (10.0 g, 41.3 mmol) to a flame-dried 1 L three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a magnetic stirrer.
-
Dissolve the starting material in anhydrous THF (250 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to ensure regioselectivity and prevent side reactions.
-
Slowly add n-butyllithium (18.2 mL of a 2.5 M solution in hexanes, 45.4 mmol, 1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting deep-colored solution at -78 °C for 1 hour to ensure complete lithiation.
-
Add triisopropyl borate (9.3 mL, 45.4 mmol, 1.1 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
After the addition, stir the reaction at -78 °C for an additional 1-2 hours.
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature overnight.
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M aqueous HCl until the pH is acidic (pH ~2-3).
-
Stir the biphasic mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude boronic acid.
Purification and Characterization
The purification of arylboronic acids can be challenging due to their propensity to form trimeric, cyclic anhydrides (boroxines) upon dehydration and their amphiphilic character.[7]
Recommended Purification Techniques:
-
Acid-Base Extraction : A highly effective method for boronic acid purification involves an acid-base workup.[8] The crude product can be dissolved in a nonpolar organic solvent like diethyl ether and extracted with a mild aqueous base (e.g., 1 M NaOH). The boronic acid will form a water-soluble boronate salt, leaving non-acidic impurities in the organic layer. The aqueous layer is then re-acidified with HCl, and the purified boronic acid is back-extracted into an organic solvent (e.g., ethyl acetate).[8][9]
-
Recrystallization : If the crude product is sufficiently pure and crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, water, or dichloroethane) can be effective.[9][10]
-
Silica Gel Chromatography : While often difficult due to potential decomposition on silica, chromatography can be attempted.[7][9] Using a modified eluent system, such as dichloromethane/methanol with a small amount of acetic acid, can sometimes improve results.[9]
Characterization:
-
¹H and ¹³C NMR Spectroscopy : To confirm the structure and assess purity. The boronic acid protons (-B(OH)₂) often appear as a broad singlet in the ¹H NMR spectrum.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the product.
-
Melting Point : To assess the purity of the final crystalline product.
Conclusion
The is a robust and reliable process that leverages the power of directed metalation chemistry. The N-Boc group is indispensable, ensuring high regioselectivity for the critical C-2 borylation step. While the handling of organolithium reagents and the final purification require careful technique, the protocol described herein provides a clear and effective pathway to this valuable synthetic intermediate. Mastery of this synthesis opens the door to a wide range of complex indole-based molecules for applications in medicinal chemistry and materials science.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 6-Cyano-1H-indole, N-BOC protected | CymitQuimica [cymitquimica.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
(1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid CAS number 913835-67-3
An In-Depth Technical Guide to (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid (CAS: 913835-67-3)
Introduction: A Versatile Building Block in Modern Synthesis
This compound, identified by its CAS number 913835-67-3, is a highly functionalized heterocyclic compound that has emerged as a crucial building block for researchers in medicinal chemistry and organic synthesis. Its structure is distinguished by four key features: a privileged indole scaffold, a reactive boronic acid moiety at the 2-position, an electron-withdrawing cyano group at the 6-position, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. This combination makes it an exceptionally valuable reagent for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive technical overview of its properties, synthesis, handling, and applications, designed for scientists and drug development professionals seeking to leverage its synthetic potential.
Physicochemical Properties and Structural Analysis
The compound's utility is directly linked to its specific physical and chemical characteristics. It is typically supplied as a yellow solid with a melting point in the range of 219-221 °C[1][2][3].
| Property | Value | Source(s) |
| CAS Number | 913835-67-3 | [1][][5][6] |
| Molecular Formula | C₁₄H₁₅BN₂O₄ | [3][][5][6] |
| Molecular Weight | 286.09 g/mol | [3][][5][6] |
| Appearance | Yellow Solid | |
| Melting Point | 219 - 221 °C | [1][2][3] |
| Purity | ≥96% | [3][] |
| Storage | Keep Cold; Store sealed, away from moisture | [2][7] |
The Role of Key Functional Groups:
-
Indole Core: The indole skeleton is a cornerstone of many natural products and pharmaceuticals, recognized for its wide range of biological activities[8]. Its presence makes this reagent ideal for synthesizing novel indole-based drug candidates.
-
Boronic Acid (-B(OH)₂): As a Lewis acid, this group is the reactive handle for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with exceptional efficiency and selectivity[9][10]. Its stability, low toxicity, and predictable reactivity are key advantages[8][10].
-
Cyano Group (-CN): Positioned at the C6 position, this strong electron-withdrawing group modulates the electronic properties of the indole ring. It can also serve as a versatile synthetic handle for further transformations into amines, amides, or carboxylic acids.
-
tert-Butoxycarbonyl (Boc) Group: The Boc group is one of the most common protecting groups for nitrogen atoms in organic synthesis[11]. Its function here is critical. It protects the indole nitrogen from participating in unwanted side reactions during coupling processes[12]. Furthermore, bulky protecting groups like Boc can direct regioselectivity in certain reactions, such as metal-catalyzed C-H borylation, favoring functionalization at the C2 position[13]. The Boc group is stable under many reaction conditions but can be readily removed when desired, typically using trifluoroacetic acid (TFA) or by simple thermolysis.
Synthesis, Handling, and Safety
A plausible and modern synthetic approach to (1-Boc-6-cyano-1H-indol-2-yl)boronic acid involves a directed C-H activation and borylation strategy, which is highly efficient for heterocyclic compounds.
Caption: Plausible synthetic workflow for the target boronic acid.
Safety and Handling Protocol:
As a laboratory chemical, this compound must be handled with appropriate care. The Safety Data Sheet (SDS) classifies it as hazardous[1][5].
-
Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation[5].
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles or face shield)[5].
-
First Aid:
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell[5].
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes[5].
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[5].
-
Inhalation: Remove person to fresh air and keep comfortable for breathing[5].
-
-
Fire Safety: Use carbon dioxide (CO₂), dry powder, or water spray for extinguishing. Thermal decomposition can release toxic gases including carbon monoxide, nitrogen oxides (NOx), hydrogen cyanide, and boron oxides[1][5].
-
Storage: Store in a cold, well-ventilated area in a tightly sealed container, protected from moisture to prevent degradation of the boronic acid moiety.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of (1-Boc-6-cyano-1H-indol-2-yl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is a powerful tool for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and hetero-biaryl structures that are prevalent in pharmaceuticals[9].
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In this cycle, R² represents the (1-Boc-6-cyano-1H-indol-2-yl) moiety, which is transferred from boron to the palladium center during the transmetalation step. Studies have shown that for Suzuki couplings involving indoles, the choice of protecting group is crucial for achieving high yields, with the Boc group generally performing better than tosyl (Tos) or unprotected indoles when indolylboronic acids are used[12].
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for coupling aryl boronic acids with aryl halides.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the appropriate ligand (e.g., SPhos or XPhos, 4-10 mol%). For ease of use, a pre-formed palladium pre-catalyst can be used[14].
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Add the degassed solvent system, typically a mixture like dioxane and water (e.g., 4:1 v/v).
-
Reaction: Seal the vial and place it in a pre-heated oil bath (typically 80-110 °C). Stir the reaction mixture for the specified time (2-24 hours), monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired coupled product.
Utility in Drug Discovery: A Gateway to Novel Therapeutics
The ability to efficiently synthesize libraries of complex, indole-containing molecules makes this boronic acid a valuable tool in drug discovery. It serves as a key intermediate for compounds where a 6-cyanoindole fragment is a critical pharmacophore.
A notable area of application is in the development of Selective Androgen Receptor Modulators (SARMs). For example, the SARM GSK2881078, which has been investigated for treating muscle weakness in older adults, features a complex substituted indole core[15][16]. While the precise synthetic route for GSK2881078 may be proprietary, building blocks like (1-Boc-6-cyano-1H-indol-2-yl)boronic acid are exemplary reagents for constructing the core structures of such therapeutic candidates through Suzuki coupling. This modular approach accelerates the exploration of structure-activity relationships (SAR) by allowing medicinal chemists to rapidly combine various fragments and optimize for potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound (CAS 913835-67-3) is more than just a chemical reagent; it is an enabling tool for innovation in chemical science. Its well-defined structure, combining the biologically relevant indole nucleus with the synthetic versatility of a Boc-protected boronic acid, provides a reliable and efficient pathway to novel and complex molecules. For researchers in drug discovery and process development, a thorough understanding of its properties, handling, and reactivity is essential for unlocking its full potential in the synthesis of next-generation therapeutics.
References
- 1. fishersci.com [fishersci.com]
- 2. 913835-67-3 | CAS DataBase [m.chemicalbook.com]
- 3. 1-Boc-6-cyanoindole-2-boronic acid, 96% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. fishersci.se [fishersci.se]
- 6. This compound [cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BOC Protection and Deprotection [bzchemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
molecular structure of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid
An In-Depth Technical Guide to (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid: A Cornerstone Building Block in Modern Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry and organic synthesis, the indole nucleus stands out as a "privileged scaffold," a structural motif frequently found in biologically active compounds.[1] this compound is a highly functionalized derivative of this scaffold, engineered for versatility and reactivity. It combines four key chemical features onto a single, stable platform: a central indole core, a reactive boronic acid at the 2-position, a directing and protecting tert-butoxycarbonyl (Boc) group on the nitrogen, and an electron-withdrawing cyano group at the 6-position.
This unique combination makes it an invaluable reagent, primarily for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, forming the backbone of countless complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] This guide provides an in-depth analysis of the compound's molecular structure, a validated synthesis protocol with mechanistic rationale, its applications in synthetic strategy, and essential handling considerations for researchers, scientists, and drug development professionals.
Molecular Architecture and Physicochemical Properties
The efficacy of this compound stems directly from the interplay of its constituent functional groups.
-
Indole Core: This bicyclic aromatic heterocycle is a cornerstone of numerous natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-cancer drug vincristine. Its presence often confers desirable pharmacokinetic properties and provides a rigid framework for orienting other functional groups for specific biological interactions.[1]
-
Boronic Acid Moiety (-B(OH)₂): Positioned at the C-2 carbon, this group is the active site for cross-coupling. As a Lewis acid, it readily engages with the palladium catalyst in the Suzuki-Miyaura cycle.[6] While indole-2-boronic acids can be prone to instability and protodeboronation (replacement of the boronic acid with a hydrogen atom), the presence of the N-Boc group enhances its stability.[7][8]
-
tert-Butoxycarbonyl (Boc) Group: This protecting group serves multiple critical functions.[9] Firstly, it shields the indole nitrogen's acidic proton, preventing unwanted side reactions under the basic conditions often used in coupling reactions. Secondly, it enhances the compound's solubility in common organic solvents. Most importantly, it acts as a powerful directing group during the synthesis of the boronic acid itself, facilitating regioselective metalation at the adjacent C-2 position.[10][11]
-
Cyano Group (-C≡N): Located at the C-6 position, this potent electron-withdrawing group modulates the electronic character of the indole ring system. In drug design, the cyano group can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[12] It also provides a valuable synthetic handle for further chemical transformations. The 6-cyanoindole scaffold is a key feature in molecules developed as therapeutics for central nervous system (CNS) disorders.[12]
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 913835-67-3 | [13] |
| Molecular Formula | C₁₄H₁₅BN₂O₄ | [13] |
| Molecular Weight | 286.09 g/mol | [13] |
| Appearance | Solid; White to tan powder | [3][13] |
| Purity | Typically ≥95-98% | [3][13] |
Synthesis Protocol and Mechanistic Rationale
The preparation of this compound is a multi-step process that leverages modern organometallic techniques. The following protocol is a representative and reliable pathway.
Step 1: N-Boc Protection of 6-Cyanoindole
The synthesis begins with the protection of the commercially available or previously synthesized 6-cyanoindole. The Fischer indole synthesis is a classic and effective method for obtaining the 6-cyanoindole starting material.[12]
Protocol:
-
Dissolve 6-cyanoindole (1.0 eq) in an anhydrous solvent such as acetonitrile (MeCN) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product, 1-Boc-6-cyanoindole, by column chromatography on silica gel.
Causality: The Boc group is installed to prevent the acidic N-H proton from interfering with the subsequent lithiation step. DMAP serves as a nucleophilic catalyst to accelerate the acylation of the indole nitrogen by Boc₂O.[9]
Step 2: Regioselective C-2 Lithiation and Borylation
This critical step introduces the boron functionality at the desired position. The Boc group is essential for directing the deprotonation to the C-2 position.
Protocol:
-
Dissolve the purified 1-Boc-6-cyanoindole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Slowly add a strong lithium base, such as sec-butyllithium (s-BuLi, 1.1 eq), dropwise while maintaining the low temperature.[14]
-
Stir the resulting deep-colored solution at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise to the reaction mixture.
-
Allow the mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude boronic acid. Purification can be achieved by recrystallization or careful column chromatography.
Causality: The bulky Boc group sterically hinders the C-7 position and coordinates with the lithium base, directing deprotonation to the electronically favored C-2 position.[11][15] The reaction is performed at very low temperatures to prevent side reactions and decomposition of the lithiated intermediate. The electrophilic boron atom of the triisopropyl borate is attacked by the nucleophilic C-2 carbanion.[16] The final acidic workup hydrolyzes the borate ester to the target boronic acid.
Synthetic Workflow Diagram
Caption: Synthetic pathway to the title compound via N-protection and lithiation-borylation.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this boronic acid is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C-C bonds.[1] It allows for the efficient synthesis of 2-aryl or 2-heteroaryl indoles, which are challenging to construct using other methods.
General Protocol:
-
To a reaction vessel, add the this compound (1.0-1.2 eq), the desired aryl or heteroaryl halide (e.g., a bromide or iodide, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₃PO₄, 2-3 eq).
-
Add a suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.
-
De-gas the mixture by bubbling argon or nitrogen through it for several minutes.
-
Heat the reaction to a temperature typically between 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify the coupled product by column chromatography. The Boc group can be removed later if desired, often using trifluoroacetic acid (TFA) or methanolic sodium methoxide.[17]
Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with challenging substrates.[7][18] The Boc group on the indole nitrogen generally leads to good yields in these couplings.[7]
Suzuki-Miyaura Catalytic Cycle
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound [cymitquimica.com]
- 14. Diamine-free lithiation-trapping of N-Boc heterocycles using s-BuLi in THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. tandfonline.com [tandfonline.com]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid
This guide provides a comprehensive technical overview of the spectroscopic methodologies for the characterization of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to this specific molecule. While direct experimental data for this compound is not widely published, this guide offers a robust predictive analysis based on the well-established principles of spectroscopy and data from analogous structures.
Molecular Structure and Spectroscopic Significance
This compound is a synthetically valuable building block in medicinal chemistry, frequently utilized in cross-coupling reactions to construct more complex molecular architectures. The molecule possesses several key structural features that give rise to a distinct spectroscopic fingerprint:
-
An indole core , a bicyclic aromatic system, which forms the backbone of the molecule.
-
A tert-Butoxycarbonyl (Boc) protecting group on the indole nitrogen, which influences the electronic environment of the indole ring.
-
A cyano (-C≡N) group at the 6-position, a strong electron-withdrawing group that significantly impacts the chemical shifts of the aromatic protons.
-
A boronic acid [-B(OH)2] functionality at the 2-position, a versatile functional group for Suzuki-Miyaura coupling reactions.
The interplay of these functional groups dictates the precise spectroscopic data obtained, and a thorough understanding of their individual contributions is paramount for accurate structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of the indole ring, the tert-butyl group of the Boc protector, and the hydroxyl protons of the boronic acid. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Indole H-3 | 7.0 - 7.2 | s | - | Singlet due to no adjacent protons. Shifted downfield due to the adjacent boronic acid. |
| Indole H-4 | 7.8 - 8.0 | d | 8.0 - 8.5 | Doublet due to coupling with H-5. Shifted significantly downfield by the anisotropic effect of the Boc group and the electron-withdrawing cyano group. |
| Indole H-5 | 7.4 - 7.6 | dd | 8.0 - 8.5, ~1.0 | Doublet of doublets, coupling to H-4 and a smaller long-range coupling to H-7. |
| Indole H-7 | 8.1 - 8.3 | d | ~1.0 | Doublet due to long-range coupling with H-5. The cyano group at the 6-position will deshield this proton, shifting it downfield. |
| Boc -C(CH₃)₃ | 1.6 - 1.8 | s | - | A sharp singlet integrating to 9 protons, characteristic of the tert-butyl group. |
| B(OH)₂ | 5.0 - 6.0 | br s | - | A broad singlet that is exchangeable with D₂O. The chemical shift can vary with concentration and solvent. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Indole C-2 | ~130 (broad) | The carbon bearing the boronic acid will be broad due to quadrupolar relaxation of the boron atom. |
| Indole C-3 | 110 - 115 | Shielded relative to other aromatic carbons. |
| Indole C-3a | 128 - 132 | Bridgehead carbon. |
| Indole C-4 | 125 - 128 | Aromatic carbon. |
| Indole C-5 | 122 - 125 | Aromatic carbon. |
| Indole C-6 | 105 - 110 | Shielded carbon due to the position relative to the nitrogen, but influenced by the cyano group. |
| Indole C-7 | 135 - 138 | Deshielded due to the adjacent nitrogen and cyano group. |
| Indole C-7a | 138 - 142 | Bridgehead carbon, deshielded by the Boc group. |
| Cyano -C≡N | 118 - 122 | Characteristic chemical shift for a nitrile carbon. |
| Boc C=O | 150 - 155 | Carbonyl carbon of the carbamate. |
| Boc -C(CH₃)₃ | 83 - 86 | Quaternary carbon of the tert-butyl group. |
| Boc -C(CH₃)₃ | 28 - 30 | Methyl carbons of the tert-butyl group. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile boronic acid protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
To confirm the presence of the B(OH)₂ protons, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The B(OH)₂ signal should disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the indole ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| B-OH (Boronic acid) | 3200 - 3600 (broad) | O-H stretching |
| C-H (Aromatic) | 3000 - 3100 | C-H stretching |
| C-H (Aliphatic) | 2850 - 3000 | C-H stretching |
| C≡N (Nitrile) | 2220 - 2260 | C≡N stretching |
| C=O (Boc group) | 1700 - 1730 | C=O stretching |
| C=C (Aromatic) | 1450 - 1600 | C=C stretching |
| B-O | 1310 - 1380 | B-O stretching |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample, being a solid, is best analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean ATR crystal is recorded.
-
The sample is placed on the crystal, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background to produce the final spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Predicted Mass Spectrum
The molecular formula for this compound is C₁₄H₁₅BN₂O₄.[1][2] The monoisotopic mass is approximately 286.11 g/mol .
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for this molecule.
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 287.12 and potentially adducts with sodium [M+Na]⁺ at m/z 309.10 or potassium [M+K]⁺ at m/z 325.07.
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 285.11 is expected. Boronic acids can also form adducts with solvents or anions.[3]
-
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement, which can be used to confirm the elemental composition. The calculated exact mass for [M+H]⁺ (C₁₄H₁₆BN₂O₄⁺) is 287.1198.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an ESI source is ideal. This can be a standalone instrument or coupled to a liquid chromatography system (LC-MS).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire spectra in both positive and negative ion modes.
-
If using HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Visualizing the Characterization Workflow
A logical workflow is essential for the comprehensive characterization of the target molecule.
Figure 1: Workflow for the synthesis and spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic use of NMR, IR, and MS. While this guide provides a predictive framework, it is imperative for researchers to acquire and interpret their own experimental data. The protocols and theoretical data presented herein serve as a robust foundation for the successful structural elucidation and purity assessment of this important chemical entity.
References
A Technical Guide to N-Boc-6-cyano-1H-indole-2-boronic acid: A Versatile Building Block for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-6-cyano-1H-indole-2-boronic acid, a specialized heterocyclic organic compound, has emerged as a critical building block in medicinal chemistry and materials science. Its unique trifunctional architecture—a protected indole core, a reactive boronic acid moiety, and a versatile cyano group—offers a powerful platform for the synthesis of complex molecular structures. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and key applications, with a focus on empowering researchers to leverage its full potential in their scientific endeavors. The strategic placement of the cyano group at the 6-position and the boronic acid at the 2-position of the indole scaffold makes it a highly valuable reagent, particularly for creating diverse molecular libraries through palladium-catalyzed cross-coupling reactions.
Commercial Availability and Physicochemical Properties
N-Boc-6-cyano-1H-indole-2-boronic acid is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. It is typically sold as a solid with purity levels of 96% or higher.
| Property | Value | Source |
| CAS Number | 913835-67-3 | [1] |
| Molecular Formula | C₁₄H₁₅BN₂O₄ | [2][3] |
| Molecular Weight | 286.09 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥96% | [4] |
| InChI Key | CZEBTZMIQZVUSE-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(=CC2=CC=C(C=C12)C#N)B(O)O | [5] |
Synthesis and Mechanistic Considerations
Representative Synthetic Pathway:
Caption: General synthetic route to N-Boc-indole-2-boronic acids.
The choice of a strong, non-nucleophilic base like LDA is critical for the selective deprotonation at the C2 position, which is the most acidic proton on the N-protected indole ring. The subsequent borylation with a trialkyl borate is a standard and efficient method for introducing the boronic acid functionality.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of N-Boc-6-cyano-1H-indole-2-boronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and generally high yields.[6]
In a typical Suzuki-Miyaura coupling, N-Boc-6-cyano-1H-indole-2-boronic acid is reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a suitable ligand, and a base. The cyano group at the 6-position is well-tolerated in these reactions, allowing for the synthesis of highly functionalized biaryl and heteroaryl indole derivatives. These products are often key intermediates in the synthesis of pharmaceuticals and functional materials.[7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add N-Boc-6-cyano-1H-indole-2-boronic acid (1.0 equiv), the aryl/heteroaryl halide (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Materials Science
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The ability to functionalize the indole core at specific positions using N-Boc-6-cyano-1H-indole-2-boronic acid makes it a valuable tool for generating novel drug candidates. The cyano group can serve as a handle for further chemical transformations or act as a key pharmacophoric element, potentially interacting with biological targets through hydrogen bonding or dipole-dipole interactions. Boronic acids themselves have shown a range of biological activities and are present in several FDA-approved drugs.[8][9]
In the realm of materials science, the highly conjugated systems that can be synthesized using this building block are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
N-Boc-6-cyano-1H-indole-2-boronic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-Boc-6-cyano-1H-indole-2-boronic acid is a commercially available and highly versatile reagent that plays a significant role in modern organic synthesis. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a straightforward entry to a wide range of complex, functionalized indole derivatives. For researchers in drug discovery and materials science, this building block offers a powerful tool to accelerate the development of novel molecules with desired biological or physical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid [cymitquimica.com]
- 3. PubChemLite - 6-cyano-1h-indole-2-boronic acid, n-boc protected (C14H15BN2O4) [pubchemlite.lcsb.uni.lu]
- 4. nbinno.com [nbinno.com]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
applications of 6-cyanoindole derivatives in medicinal chemistry
An In-Depth Technical Guide to the Applications of 6-Cyanoindole Derivatives in Medicinal Chemistry
Abstract
The indole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Among its many derivatives, 6-cyanoindole has emerged as a particularly valuable and versatile building block in the synthesis of novel therapeutic agents. The strategic placement of the electron-withdrawing cyano group at the 6-position not only modulates the electronic properties of the indole ring but also serves as a crucial synthetic handle for extensive molecular elaboration.[2] This dual functionality allows for the construction of diverse and complex molecular architectures, making 6-cyanoindole a pivotal intermediate in modern drug discovery. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of 6-cyanoindole derivatives, with a focus on their roles in oncology, neurology, and anti-infective research. Detailed experimental protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals.
The 6-Cyanoindole Scaffold: A Strategic Asset
The utility of 6-cyanoindole in medicinal chemistry stems from two key features:
-
Synthetic Versatility : The cyano group is a remarkably versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted into various other functionalities, providing a gateway to a vast library of derivatives.[2] Furthermore, the indole ring itself allows for functionalization at the N1 and C3 positions, enabling multi-directional molecular growth.[2]
-
Modulation of Biological Activity : The presence of the cyano group at the C6 position significantly influences the molecule's electronic distribution. This can enhance binding affinity to biological targets and serve as a key interaction point, for instance, through hydrogen bonding or dipole interactions within an enzyme's active site.[2]
Synthesis and Derivatization
An efficient and reliable synthesis of the core 6-cyanoindole scaffold is paramount for its application. Subsequently, this core can be elaborated into more complex, biologically active molecules.
Core Synthesis of 6-Cyanoindole
One established method for synthesizing 6-cyanoindole proceeds from 4-methyl-3-nitrobenzonitrile. This multi-step process involves a condensation reaction followed by reductive cyclization.
-
Step 1: Condensation
-
To a stirred solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in 55 mL of N,N-dimethylformamide (DMF), add N,N-dimethylacetamide (15.24 g, 128.1 mmol).
-
Stir the reaction mixture at 110 °C for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
-
Step 2: Reductive Cyclization
-
Dissolve the residue from Step 1 in a mixture of 300 mL of ethanol and 300 mL of acetic acid.
-
Heat the reaction mixture to 60 °C.
-
Add iron powder (33 g, 594 mmol) in batches to control the exothermic reaction.
-
Reflux the reaction mixture for 2 hours.
-
After the reaction is complete, cool the mixture and filter it through a Celite or Hyflo pad to remove the iron catalyst.
-
-
Step 3: Work-up and Purification
-
Add ether to the filtrate and perform an extraction.
-
Combine the ether layers and concentrate in vacuum.
-
Purify the resulting residue by silica gel column chromatography, using dichloromethane as the eluent, to yield pure 6-cyanoindole.
-
Synthesis of Bioactive Derivatives
The 6-cyanoindole core is a launchpad for creating diverse libraries of compounds. A prominent example is its incorporation into heterocyclic systems to generate potent anti-proliferative agents.
-
Materials :
-
Substituted 1-(1H-indol-3-yl)ethanones
-
Substituted benzaldehydes
-
Malononitrile
-
Ammonium acetate
-
Toluene
-
Ethanol
-
-
Procedure :
-
To a solution of the appropriate substituted 1-(1H-indol-3-yl)ethanone (1 mmol), substituted benzaldehyde (1 mmol), and malononitrile (1 mmol) in toluene (20 mL), add ammonium acetate (8 mmol).
-
Reflux the reaction mixture for 8-12 hours, monitoring progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure derivative.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: Workflow for the synthesis and analysis of 6-cyanoindole.
Applications in Oncology
6-Cyanoindole derivatives have demonstrated significant potential as anti-cancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1][3]
Kinase Inhibition
The indole nucleus is a common scaffold in the design of kinase inhibitors, which are crucial in cancer therapy as they can block aberrant signaling pathways that drive cell proliferation.[4] 6-Cyanoindole derivatives have been designed to target various kinases involved in cancer cell signaling.[1]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by kinase inhibitors.
This assay measures the activity of a target kinase by quantifying the amount of ATP remaining in solution after the kinase reaction.
-
Materials :
-
Recombinant kinase (e.g., CDK2/cyclin E, PI3K) and its specific substrate.[1]
-
Kinase buffer, ATP.
-
Test compounds (6-cyanoindole derivatives) dissolved in DMSO.
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®).
-
White opaque 96- or 384-well plates.
-
Luminometer.
-
-
Procedure :
-
Prepare serial dilutions of the test compounds in the assay plate.
-
Add the kinase, substrate, and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add the Kinase-Glo® reagent to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes to stabilize the signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a vehicle control (DMSO) and determine the IC₅₀ value by plotting a dose-response curve.
-
Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton involved in cell division. Compounds that disrupt microtubule dynamics are potent anti-cancer agents. Certain 6-cyanoindole derivatives have been shown to inhibit tubulin polymerization.[1]
-
Materials :
-
Purified tubulin (>99%).
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
GTP solution (10 mM), Glycerol.
-
Test compounds and a positive control (e.g., Combretastatin A-4).
-
Temperature-controlled spectrophotometer or plate reader.
-
-
Procedure :
-
Prepare a tubulin solution (e.g., 10 µM) in buffer containing GTP and glycerol on ice.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate polymerization by adding the cold tubulin solution to the wells.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).
-
Plot absorbance versus time to generate polymerization curves and determine the IC₅₀ value for inhibition.
-
PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair. Inhibiting PARP in cancers with existing DNA repair defects (like BRCA mutations) can lead to synthetic lethality. The 6-cyanoindole scaffold has been explored for developing PARP inhibitors.[1]
-
Procedure :
-
Prepare a reaction mixture containing PARP assay buffer, activated DNA, and the test compound in a black 96-well plate.
-
Add the PARP1 enzyme to each well and incubate at 30°C for 10-15 minutes.
-
Initiate the reaction by adding β-NAD+. Incubate at 30°C for 60 minutes.
-
Stop the reaction by adding the developer reagent.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of PARP inhibition and determine the IC₅₀ value.
-
Applications in Neurological Disorders
The 6-cyanoindole scaffold is a privileged structure for developing therapeutics targeting the central nervous system (CNS).[5]
Dopamine D₄ Receptor Ligands
The dopamine D₄ receptor is a promising target for treating neuropsychiatric disorders such as schizophrenia and ADHD.[5] Cyanoindole derivatives have been synthesized as potent and selective ligands for this receptor.[5][6] A comparative analysis shows that while both 5- and 6-cyanoindole derivatives are active, the position of the cyano group significantly influences binding affinity.[7]
| Biological Target | 5-Cyanoindole Derivatives | 6-Cyanoindole Derivatives | Key Findings |
| Dopamine D₄ Receptor | High Affinity (Kᵢ = 0.52 - 1.0 nM for lead compounds) | Moderate to High Affinity (Kᵢ = 3.4 - 9.0 nM) | Derivatives of 5-Cyanoindole generally exhibit higher affinity and selectivity for the D₄ receptor.[7] |
| Enzyme Inhibition | General enzyme inhibitor | Known inhibitor of Paenibacillus larvae spore germination (IC₅₀ = 110 ± 10 μM) | Specific inhibitory activity has been quantified for 6-Cyanoindole against a bacterial target.[7] |
Table 1: Comparative Biological Activities of Cyanoindole Isomers.
The development of D₄ receptor partial agonists is of particular interest, as they can modulate and stabilize dopamine signaling, potentially offering therapeutic benefits with fewer side effects than full agonists or antagonists.[5]
References
Mastering Indole Functionalization: The Strategic Role of the Boc Protecting Group in the Synthesis and Application of Indole Boronic Acids
An In-Depth Technical Guide:
Executive Summary
Indole derivatives are a cornerstone of medicinal chemistry and drug discovery, forming the structural core of numerous natural products and pharmaceuticals.[1][2] The ability to functionalize the indole scaffold with precision is paramount for developing novel therapeutics. Among the most powerful tools for this purpose is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which utilizes indole boronic acids as key building blocks to form new carbon-carbon bonds.[1][3] However, the inherent reactivity and potential instability of the indole N-H group present significant challenges, often leading to poor yields, catalyst inhibition, and undesired side reactions.[4] This guide provides an in-depth analysis of the use of the tert-butoxycarbonyl (Boc) protecting group as a definitive solution to these challenges. We will explore the mechanistic rationale for its use, provide field-proven experimental protocols for its introduction and removal, and illustrate its impact on the stability and reactivity of indole boronic acids in Suzuki-Miyaura cross-coupling reactions.
The Challenge: The Dichotomy of Reactivity in Unprotected Indoles
The indole nucleus, while a privileged scaffold, is not without its synthetic complexities. The nitrogen atom's lone pair is delocalized into the aromatic system, rendering the N-H proton acidic and the heterocyclic ring electron-rich.[5] This duality poses significant problems in transition metal-catalyzed reactions:
-
Catalyst Inhibition: The acidic N-H proton of unprotected indoles and other nitrogen-rich heterocycles can react with the basic components of the reaction mixture or coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively halting the catalytic cycle and preventing product formation.[4]
-
Competing Nucleophilicity: The indole nitrogen can act as a nucleophile, leading to undesired N-arylation side products, particularly in cross-coupling reactions.
-
Instability of Boronic Acids: Unprotected indole boronic acids can be prone to protodeboronation, a process where the C-B bond is cleaved by a proton source, reducing the amount of active coupling partner and lowering yields.
These challenges necessitate a robust strategy to temporarily mask the indole nitrogen's reactivity. The tert-butoxycarbonyl (Boc) group has emerged as the preeminent choice for this role.[6]
The Solution: Strategic Implementation of the Boc Protecting Group
The Boc group is an acyl-type protecting group that converts the reactive amine of the indole into a significantly less reactive carbamate.[7][8] Its efficacy is rooted in several key advantages that directly address the challenges outlined above.
Core Advantages of Boc Protection:
-
Electronic Deactivation: By converting the amine to a carbamate, the Boc group withdraws electron density from the nitrogen, drastically reducing its nucleophilicity and basicity. This prevents both catalyst inhibition and N-arylation side reactions.
-
Steric Influence & Regiocontrol: The bulky tert-butyl moiety of the Boc group can sterically direct reactions to specific positions on the indole ring. For instance, in iridium-catalyzed C-H borylation, the presence of an N-Boc group selectively directs borylation to the C3 position, a regioselectivity that is complementary to the C2 borylation of unprotected indoles.[1][9]
-
Enhanced Stability & Solubility: N-Boc-protected indoles and their boronic acid derivatives often exhibit improved stability and better solubility in common organic solvents, simplifying handling, purification, and reaction setup.
-
Orthogonality: The Boc group is stable under a wide range of basic, nucleophilic, and reductive conditions (e.g., catalytic hydrogenation), making it compatible with many other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[6][10] This orthogonality is crucial for complex, multi-step syntheses.
Comparative Analysis of Amine Protecting Groups
The choice of a protecting group is a critical decision in synthesis design. The following table provides a comparative overview of the Boc group against other common amine protecting groups.
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[11] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[10] | Base (e.g., Piperidine in DMF)[10] |
| Stability | Stable to base, nucleophiles, catalytic hydrogenation.[10][12] | Stable to acid and base.[10] | Stable to acid and catalytic hydrogenation.[10] |
| Key Advantage | High acid lability, excellent orthogonality. | Cleavage under neutral conditions. | Very mild, base-labile deprotection. |
| Primary Disadvantage | Harsh acidic conditions can harm sensitive substrates.[10] | Incompatible with reducible functional groups (e.g., alkenes).[10] | Liberated dibenzofulvene requires scavengers.[10] |
Experimental Protocols & Methodologies
A self-validating protocol is the cornerstone of reproducible science. The following sections provide detailed, step-by-step methodologies for the protection, borylation, coupling, and deprotection of indoles.
Workflow for Synthesis and Application of N-Boc Indole Boronic Acids
The overall process follows a logical sequence of protection, functionalization, application, and deprotection.
Caption: General workflow for the synthesis and use of N-Boc indole boronic acids.
Protocol 1: N-Boc Protection of Indole
This protocol describes the standard procedure for protecting the indole nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc anhydride).[13]
Materials:
-
Indole (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the indole substrate and DMAP in dichloromethane at room temperature under an inert atmosphere (e.g., Nitrogen).
-
Slowly add (Boc)₂O dropwise to the stirred solution. A large amount of gas (CO₂) will evolve.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adjusting the pH to be weakly acidic with dilute HCl.
-
Perform a liquid-liquid extraction with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (e.g., silica gel, eluting with ethyl acetate/petroleum ether) to yield the pure N-Boc protected indole.[13]
Protocol 2: Synthesis of N-Boc-indole-2-boronic acid
This procedure details the regioselective C2-borylation of N-Boc indole via ortho-lithiation.[13]
Materials:
-
1-Boc-indole (1.0 eq)
-
Triisopropyl borate (B(OiPr)₃) (1.5 eq)
-
Lithium diisopropylamide (LDA) (1.2 eq, 2M solution)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Under a nitrogen atmosphere, dissolve 1-Boc-indole and triisopropyl borate in anhydrous THF.
-
Cool the mixture to 0°C in an ice bath.
-
Add the LDA solution dropwise while maintaining the temperature at 0°C.
-
Stir the reaction at this temperature, monitoring for completion by TLC.
-
Once the starting material is consumed, carefully quench the reaction by adjusting the pH to ~7 with dilute HCl.
-
Separate the organic phase. Extract the aqueous phase three times with ethyl acetate.
-
Combine all organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Recrystallize the crude solid from ethyl acetate to obtain the pure N-Boc-indole-2-boronic acid.[13]
The Boc Group in Action: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the premier method for constructing C(sp²)-C(sp²) bonds and is central to modern drug discovery.[14][15][16][17] The N-Boc group ensures this powerful reaction can be applied efficiently to the indole scaffold.
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[18][19][20]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[20]
-
Transmetalation: The organic group from the boronic acid (in our case, the N-Boc-indolyl group) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[18]
-
Reductive Elimination: The two organic fragments on the palladium complex couple to form the new C-C bond, regenerating the Pd(0) catalyst.[20]
The N-Boc group is critical because it prevents the indole N-H from interfering with any of these steps, ensuring the cycle proceeds efficiently.
Protocol 3: Suzuki-Miyaura Coupling of N-Boc-Indole Boronic Acid
This is a general protocol for coupling an N-Boc-indole boronic acid with an aryl halide. Conditions may require optimization based on the specific substrates.[21][22]
Materials:
-
N-Boc-indole boronic acid (1.2-1.5 eq)
-
Aryl halide (Br, I, or Cl) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)
-
Solvent system (e.g., Dioxane/Water or Acetonitrile/Water)
Procedure:
-
To a reaction vessel, add the aryl halide, N-Boc-indole boronic acid, and the base.
-
Seal the vessel and flush with an inert gas (Nitrogen or Argon).
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100°C) and stir for the required time (typically 5-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to isolate the coupled product.
The Final Step: Selective Removal of the Boc Group
Once the desired C-C bond is formed, the Boc group can be selectively removed to reveal the free indole N-H. While strong acids are the conventional method, milder, base-catalyzed alternatives offer superior selectivity for complex molecules.[23][24]
Protocol 4: Mild and Selective Deprotection with NaOMe
This protocol is highly effective for removing the N-Boc group from indoles while preserving other acid-sensitive functionalities, such as acetonides or even other Boc-protected primary amines.[23][24]
Materials:
-
N-Boc protected indole substrate (1.0 eq)
-
Sodium methoxide (NaOMe) (0.2 eq, catalytic amount)
-
Methanol (MeOH), dry
Procedure:
-
Dissolve the N-Boc protected substrate in dry methanol at ambient temperature.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at ambient temperature. The reaction is typically complete within 3 hours. Monitor by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (2x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the deprotected indole.
Deprotection Yields under NaOMe/MeOH Conditions
| Entry | Substrate | Yield | Reference |
| 1 | N-Boc-indole | 98% | [24] |
| 2 | N-Boc-4-bromo-pyrrole-2-carboxamide | 92% | [24] |
| 3 | N-Boc-tryptophan | 95% (indole N-Boc removed, amine N-Boc retained) | [24] |
| 4 | N-Boc-tryptamine | 96% (indole N-Boc removed, amine N-Boc retained) | [24] |
| 5 | N-Boc-5-bromoindole | 98% | [24] |
Conclusion
The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool for the synthesis and application of indole boronic acids in modern organic chemistry. Its ability to electronically deactivate the indole nitrogen, prevent catalyst inhibition, and direct regioselectivity provides a robust and reliable solution to the inherent challenges of working with unprotected indole systems. By mastering the straightforward protocols for the introduction of the Boc group, its application in Suzuki-Miyaura cross-coupling, and its selective removal under mild conditions, researchers in drug development can unlock the full potential of the indole scaffold, accelerating the discovery of novel and complex bioactive molecules.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Page loading... [guidechem.com]
- 14. mdpi.com [mdpi.com]
- 15. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 21. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. tandfonline.com [tandfonline.com]
- 24. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid
Abstract
This guide provides a comprehensive protocol for the Suzuki-Miyaura cross-coupling of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid with aryl halides. The indole scaffold, particularly with functionalization at the C2 position, is a privileged structure in medicinal chemistry. This document outlines the mechanistic rationale, addresses the unique challenges posed by heteroaromatic boronic acids, and presents a detailed, field-proven experimental protocol. It is intended for researchers, scientists, and drug development professionals seeking to synthesize complex biaryl and hetero-biaryl structures efficiently.
Introduction & Strategic Rationale
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At its core, the reaction couples an organoboron species (typically a boronic acid) with an organohalide using a palladium catalyst.[2]
The target boronic acid, this compound, is a valuable building block for synthesizing molecules containing the 2-aryl-6-cyano-indole motif. This structural unit is of significant interest in drug discovery due to the diverse biological activities associated with substituted indoles. The Boc-protecting group on the indole nitrogen enhances stability and solubility, while the cyano group at the C6 position serves as a versatile synthetic handle for further functionalization.
However, five-membered 2-heteroaromatic boronic acids, including indole-2-boronic acids, present specific challenges. They are often prone to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source, reducing the yield of the desired coupled product.[3][4] The protocol detailed herein is optimized to mitigate this instability by employing a modern palladium precatalyst system that promotes rapid catalytic turnover, thereby favoring the desired cross-coupling pathway over decomposition.[3]
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-centered catalytic cycle.[5][6] Understanding these fundamental steps is critical for troubleshooting and optimizing reaction conditions. The cycle comprises three key stages: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[6]
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (Ar²-B(OH)₃⁻).[7][8] This boronate then exchanges its organic moiety with the halide on the Pd(II) complex.
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the Pd(II) center couple to form the new C-C bond, yielding the final biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[2][5]
Caption: Suzuki-Miyaura Catalytic Cycle Diagram.
Protocol: Coupling of (1-(Boc)-6-cyano-1H-indol-2-yl)boronic acid with an Aryl Bromide
This protocol provides a general method that has proven effective for challenging heteroaryl couplings. Optimization may be required for specific aryl halide substrates.
Materials and Equipment
| Reagent/Material | Notes |
| (1-(Boc)-6-cyano-1H-indol-2-yl)boronic acid | 1.2 equivalents. Sensitive to prolonged exposure to air/moisture. |
| Aryl Halide (e.g., Aryl Bromide) | 1.0 equivalent. Substrate. |
| XPhos Pd G3 (Precatalyst) | 2 mol %. An air- and moisture-stable precatalyst that rapidly forms the active Pd(0) species, ideal for coupling unstable boronic acids.[3][9] |
| Potassium Phosphate (K₃PO₄) | 3.0 equivalents. A moderately strong base suitable for sensitive substrates.[10] Must be finely ground and dry. |
| 1,4-Dioxane / Water (5:1 mixture) | Anhydrous, degassed solvent. The water is crucial for dissolving the base and facilitating the formation of the active boronate species.[11] |
| Schlenk flask or reaction vial with septum | Glassware must be oven- or flame-dried to remove moisture. |
| Magnetic stirrer and stir bar | For agitation. |
| Inert atmosphere supply (Argon or Nitrogen) | Essential to prevent catalyst oxidation and boronic acid degradation. |
| Standard glassware for workup and purification | Separatory funnel, round-bottom flasks, rotary evaporator, silica gel for column chromatography. |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Protocol
Assumes a 0.5 mmol scale reaction.
-
Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Seal the flask with a rubber septum, and flame-dry the apparatus under high vacuum. Allow the flask to cool to room temperature and backfill with argon or nitrogen gas.
-
Reagent Addition: In the flask, under a positive flow of argon, combine this compound (179 mg, 0.6 mmol, 1.2 equiv), the aryl bromide (0.5 mmol, 1.0 equiv), potassium phosphate (318 mg, 1.5 mmol, 3.0 equiv), and XPhos Pd G3 (8.5 mg, 0.01 mmol, 2 mol %).
-
Inerting: Seal the flask, then carefully evacuate and backfill with argon. Repeat this cycle two more times to ensure a completely inert atmosphere.
-
Solvent Addition: Prepare a 5:1 mixture of 1,4-dioxane and water (e.g., 5 mL dioxane, 1 mL water). Degas this solvent mixture by bubbling argon through it for 20-30 minutes. Using a syringe, add 6 mL of the degassed solvent mixture to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 4-12 hours. The reaction mixture will typically become a dark, heterogeneous suspension.
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS to check for the disappearance of the aryl halide starting material.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the contents to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-cyano-1H-indole product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently dried glassware/reagents. 3. Poor quality base. | 1. Ensure rigorous inert atmosphere technique. Use freshly opened precatalyst. 2. Flame-dry all glassware thoroughly. Use anhydrous solvents. 3. Use a fresh bottle of K₃PO₄; grind it into a fine powder before use. |
| Protodeboronation of Boronic Acid | 1. Reaction temperature is too high or reaction time is too long. 2. Base is too strong or conditions are too aqueous. | 1. Lower the reaction temperature (e.g., to 60-70 °C) and monitor closely. 2. Consider a milder base like K₂CO₃ or CsF.[12] Reduce the water content in the solvent system, but do not eliminate it entirely. Use of boronic esters (e.g., pinacol esters) can also increase stability.[13] |
| Formation of Homo-coupled Byproducts | Catalyst decomposition leading to Pd black, which can catalyze homo-coupling. | Ensure efficient stirring. Consider a different ligand system if the problem persists. Buchwald-type biarylphosphine ligands are generally robust.[14] |
Conclusion
The Suzuki-Miyaura coupling provides a powerful and versatile method for the synthesis of 2-aryl-6-cyano-indoles. The primary challenge associated with the use of this compound is its potential for protodeboronation. This can be effectively overcome by employing modern, highly active palladium precatalysts, appropriate base and solvent systems, and rigorous inert atmosphere techniques. The protocol described here serves as a robust starting point for the efficient synthesis of a wide range of valuable indole-containing compounds for applications in pharmaceutical and materials science research.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling with (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 6-Cyanoindole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The strategic introduction of a cyano group at the 6-position of the indole ring, particularly in conjunction with functionalization at the 2-position, offers a powerful avenue for modulating the electronic properties and pharmacological activity of lead compounds. The resulting 2-aryl-6-cyanoindole motif is of significant interest in the development of novel therapeutics, including kinase inhibitors and other targeted agents.
(1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid is a key building block for accessing these valuable scaffolds. The tert-butoxycarbonyl (Boc) protecting group offers stability and enhances solubility in organic solvents, while the boronic acid at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This document provides a detailed guide to the reaction conditions for the Suzuki-Miyaura coupling of this specialized boronic acid with a variety of aryl and heteroaryl halides.
Understanding the Substrate: Key Characteristics and Challenges
The successful application of this compound in Suzuki-Miyaura couplings requires an appreciation of its unique structural features. The indole ring is an electron-rich heterocycle, which can influence the catalytic cycle. Conversely, the cyano group at the 6-position is electron-withdrawing, which can impact the reactivity of the boronic acid.
A primary challenge in working with heteroaromatic boronic acids, including indole derivatives, is the potential for protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source. This process is often base-mediated and can significantly reduce the yield of the desired coupled product. Therefore, careful selection of the base and reaction conditions is paramount to mitigate this undesired pathway.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. The generally accepted mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Critical Parameters for Successful Coupling
The outcome of the Suzuki-Miyaura coupling is highly dependent on the interplay of several key parameters. The following sections detail the critical choices for catalyst, base, solvent, and temperature when working with this compound.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and the associated ligand is crucial for an efficient reaction. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide higher yields and broader substrate scope, especially for challenging couplings.
| Catalyst System | Key Features & Considerations |
| Pd(PPh₃)₄ | A versatile and widely used catalyst. May require higher catalyst loading and longer reaction times. |
| Pd(dppf)Cl₂ | Often provides good results for heteroaromatic couplings. The dppf ligand can enhance catalyst stability and activity. |
| Buchwald Ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃ | Highly active catalyst systems that can facilitate couplings at lower temperatures and with lower catalyst loadings.[2] Particularly effective for sterically hindered or electronically challenging substrates. |
The Role of the Base: A Balancing Act
The base plays a critical role in the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species.[3] However, excessively strong bases can promote protodeboronation.
| Base | Strength | Typical Solvents | Notes |
| Na₂CO₃ / K₂CO₃ | Moderate | Aqueous solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O) | A common and effective choice for many Suzuki couplings. |
| K₃PO₄ | Moderate | Anhydrous or aqueous solvents | Often a good choice for heteroaromatic boronic acids as it can be less prone to causing protodeboronation. |
| Cs₂CO₃ | Strong | Anhydrous or aqueous solvents | A stronger base that can be effective for less reactive coupling partners. |
| Organic Bases (e.g., Et₃N, DIPEA) | Weak | Anhydrous solvents | Generally less common for Suzuki couplings but can be used in specific cases. |
Solvent Systems: Influencing Reactivity and Solubility
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). The polarity of the solvent can also influence the rate and selectivity of the reaction.[4]
| Solvent System | Properties | Common Pairings |
| Dioxane / H₂O | A polar aprotic/protic mixture that is widely used and effective for a broad range of substrates. | Na₂CO₃, K₂CO₃, K₃PO₄ |
| Toluene / H₂O | A less polar aprotic/protic mixture that can be beneficial for certain substrates. | Na₂CO₃, K₂CO₃ |
| DMF / H₂O | A polar aprotic/protic mixture that can enhance the solubility of polar substrates. | Na₂CO₃, K₂CO₃ |
| Anhydrous Solvents (e.g., Dioxane, Toluene, DME) | Used with bases like K₃PO₄ or Cs₂CO₃. Requires careful exclusion of water. | K₃PO₄, Cs₂CO₃ |
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the reaction conditions may be necessary for specific coupling partners.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust starting point for coupling with a range of aryl and heteroaryl bromides.
Materials:
| Reagent | M.W. | Amount (mmol) | Equiv. |
| This compound | 286.11 | 0.24 | 1.2 |
| Aryl/Heteroaryl Bromide | - | 0.20 | 1.0 |
| Pd(dppf)Cl₂ | 816.64 | 0.01 | 0.05 |
| K₂CO₃ | 138.21 | 0.40 | 2.0 |
| 1,4-Dioxane | - | 2.0 mL | - |
| Water | - | 0.5 mL | - |
Procedure:
-
To a reaction vial, add this compound, the aryl/heteroaryl bromide, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and degassed water to the vial.
-
Seal the vial and place it in a preheated heating block at 80-100 °C.
-
Stir the reaction mixture for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Activity Catalyst System for Challenging Couplings
This protocol employs a Buchwald ligand and is suitable for less reactive aryl chlorides or sterically hindered substrates.
Materials:
| Reagent | M.W. | Amount (mmol) | Equiv. |
| This compound | 286.11 | 0.30 | 1.5 |
| Aryl/Heteroaryl Halide | - | 0.20 | 1.0 |
| Pd₂(dba)₃ | 915.72 | 0.002 | 0.01 |
| SPhos | 410.53 | 0.008 | 0.04 |
| K₃PO₄ | 212.27 | 0.40 | 2.0 |
| Toluene | - | 2.0 mL | - |
| Water | - | 0.2 mL | - |
Procedure:
-
In a glovebox, add Pd₂(dba)₃ and SPhos to a reaction vial.
-
Add toluene and stir for 10 minutes to form the active catalyst.
-
To a separate vial, add this compound, the aryl/heteroaryl halide, and K₃PO₄.
-
Transfer the catalyst solution to the vial containing the reactants.
-
Add degassed water to the reaction mixture.
-
Seal the vial and heat to 100-110 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Follow the workup and purification procedure described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Consider a more active catalyst system (Protocol 2). |
| Protodeboronation of the boronic acid | Use a milder base (e.g., K₃PO₄). Ensure the reaction is performed under an inert atmosphere. | |
| Formation of Homocoupled Product | Presence of oxygen | Thoroughly degas all solvents. Maintain a positive pressure of inert gas. |
| Dehalogenation of the Aryl Halide | Side reaction of the palladium intermediate | Use a weaker base or a different solvent system. |
Workflow for Suzuki-Miyaura Coupling and Analysis
Figure 2: A typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a valuable reagent for the synthesis of complex 2-aryl-6-cyanoindoles. Successful Suzuki-Miyaura coupling of this substrate hinges on the careful selection of reaction conditions to promote the desired carbon-carbon bond formation while minimizing side reactions such as protodeboronation. The protocols and guidelines presented here, based on established principles of palladium catalysis, provide a solid foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Reactions with 6-Cyanoindole Boronic Acid
Introduction: Navigating the Challenges of Electron-Deficient Heterocycles in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, for the construction of biaryl and heteroaryl structures.[3][4]
This guide focuses on the application of the Suzuki-Miyaura reaction to a particularly relevant yet challenging substrate: 6-cyanoindole boronic acid. The indole scaffold is a privileged structure in medicinal chemistry, and the cyano group offers a versatile handle for further synthetic transformations. However, the electron-withdrawing nature of the cyano group renders the 6-cyanoindole boronic acid electron-deficient, which can significantly impact the efficiency of the Suzuki-Miyaura coupling.[1]
Researchers and drug development professionals often encounter challenges such as slow reaction rates, catalyst deactivation, and competing side reactions like protodeboronation when working with electron-deficient boronic acids.[5][6] This application note provides a comprehensive guide to understanding and overcoming these challenges, offering detailed protocols and insights into the selection of optimal palladium catalysts and reaction conditions for the successful Suzuki-Miyaura coupling of 6-cyanoindole boronic acid.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide (R¹-X) to a low-valent palladium(0) complex. This step, often the rate-determining one, involves the insertion of the palladium atom into the carbon-halogen bond, forming a palladium(II) intermediate.[2] The reactivity of the organic halide generally follows the trend I > Br > Cl > F. For electron-rich aryl halides, this step can be sluggish and may require more electron-rich and bulky phosphine ligands to facilitate the reaction.
-
Transmetalation: In this step, the organic group (R²) from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. The presence of a base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.[8] For electron-deficient boronic acids like 6-cyanoindole boronic acid, the transmetalation step can be slow due to the reduced nucleophilicity of the aryl group.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹ and R²) from the palladium(II) complex, forming the desired C-C bond in the product (R¹-R²) and regenerating the catalytically active palladium(0) species.[6][7] This step is generally facile for most substrates.
Challenges with 6-Cyanoindole Boronic Acid and Strategies for Success
The primary challenge in the Suzuki-Miyaura coupling of 6-cyanoindole boronic acid stems from its electron-deficient nature. This manifests in two key issues:
-
Slow Transmetalation: The electron-withdrawing cyano group reduces the electron density on the indole ring, making the carbon-boron bond less polarized and the organic group less nucleophilic. This can lead to a sluggish transmetalation step, resulting in low yields and incomplete reactions.
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source (often water or alcohol in the presence of a base), replacing the boronic acid group with a hydrogen atom.[5][6] Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, leading to the formation of undesired byproducts and reduced yields of the coupled product.
To overcome these challenges, a careful selection of the palladium catalyst, ligand, base, and solvent system is essential.
Catalyst and Ligand Selection: The Key to Efficiency
The choice of the palladium precursor and, more importantly, the phosphine ligand is critical for a successful Suzuki-Miyaura coupling with challenging substrates.
| Palladium Precursor | Commonly Used Ligands | Key Characteristics and Applications |
| Pd(OAc)₂ | Buchwald Ligands (e.g., SPhos, XPhos, RuPhos), Trialkylphosphines (e.g., P(t-Bu)₃) | Versatile and widely used. Requires in situ reduction to Pd(0). Paired with electron-rich, bulky ligands to promote oxidative addition and reductive elimination.[9] |
| Pd₂(dba)₃ | Buchwald Ligands, P(t-Bu)₃ | A stable Pd(0) source, often used when in situ reduction is problematic.[8] |
| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | A stable, pre-formed catalyst. The dppf ligand is effective for a range of Suzuki couplings, including those with some heteroaryl substrates. |
| PEPPSI™-Type Precatalysts | N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) | Highly active and thermally stable catalysts, particularly effective for cross-coupling of aryl chlorides.[5] |
Expert Insight: For the Suzuki-Miyaura coupling of 6-cyanoindole boronic acid, the use of electron-rich and bulky phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), is highly recommended.[9][10] These ligands promote both the oxidative addition of the aryl halide and the reductive elimination step, which can help to outcompete the undesired protodeboronation of the electron-deficient boronic acid. The steric bulk of these ligands also helps to create a coordinatively unsaturated palladium center, which is more reactive in the catalytic cycle.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of 6-cyanoindole boronic acid. Optimization of the reaction conditions, particularly the choice of base, solvent, and temperature, may be necessary for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 6-Cyanoindole-3-boronic Acid with an Aryl Bromide
This protocol is a representative example for the coupling of an aryl bromide with 6-cyanoindole-3-boronic acid, employing a widely effective catalyst system.
Materials:
-
6-Cyano-1H-indole-3-boronic acid
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-cyano-1H-indole-3-boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium phosphate (2.0-3.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous, degassed 1,4-dioxane.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst premix to the Schlenk tube via syringe.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to achieve a final concentration of the aryl bromide of 0.1-0.2 M.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Workflow Diagram:
Figure 2: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing of solvents and use of fresh, high-quality reagents. Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃. |
| Inefficient oxidative addition | For less reactive aryl halides (e.g., chlorides), increase the reaction temperature and/or use a more electron-rich and bulky ligand like XPhos or RuPhos. | |
| Slow transmetalation | Increase the amount of base (up to 3 equivalents). Ensure the base is finely powdered to maximize its surface area. Consider using a stronger base like Cs₂CO₃. | |
| Significant Protodeboronation | Excess water or protic solvent | Use anhydrous solvents and a minimal amount of water necessary to solubilize the base. Alternatively, consider using a non-aqueous base such as potassium fluoride (KF) or cesium fluoride (CsF). |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it as soon as the starting material is consumed. Try to lower the reaction temperature if possible. | |
| Inappropriate base | Switch to a milder base like K₂CO₃ or KF. | |
| Formation of Homocoupled Byproducts | Catalyst decomposition | Lower the catalyst loading. Ensure a sufficiently high ligand-to-palladium ratio (typically 2:1 to 4:1). |
Conclusion: Enabling the Synthesis of Complex Indole Derivatives
The Suzuki-Miyaura cross-coupling of 6-cyanoindole boronic acid presents a powerful synthetic tool for the construction of novel biaryl and heteroaryl indole derivatives, which are of significant interest in drug discovery and materials science. While the electron-deficient nature of this substrate introduces challenges such as slow transmetalation and protodeboronation, a judicious selection of palladium catalysts, particularly those with electron-rich and bulky biarylphosphine ligands, along with optimized reaction conditions, can lead to high yields of the desired products. The protocols and insights provided in this application note serve as a valuable resource for researchers to successfully navigate the complexities of this important transformation and unlock the potential of 6-cyanoindole-based scaffolds in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Strategic Synthesis of Biaryl Scaffolds Utilizing (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid via Suzuki-Miyaura Cross-Coupling
An Application Note for Researchers and Drug Development Professionals
Introduction: The Significance of Cyano-Indole Biaryl Motifs
Biaryl scaffolds are fundamental structural motifs prevalent in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Their unique three-dimensional arrangement allows for precise interactions with biological targets, making them a cornerstone of modern drug discovery. Within this class, molecules incorporating the indole nucleus are of particular importance due to their diverse biological activities.[3]
The 6-cyanoindole scaffold, specifically, is recognized as a "privileged structure" in medicinal chemistry.[4] The cyano group is a versatile functional moiety, serving as a bioisostere for other groups and a synthetic handle for further molecular elaboration, while the indole core is a key feature in therapeutics targeting the central nervous system (CNS).[4][5]
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing C-C bonds to form biaryl systems, celebrated for its mild reaction conditions, broad substrate scope, and exceptional functional group tolerance.[6][7] This application note provides a detailed guide to the synthesis of novel biaryl compounds using (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid , a specialized building block for introducing the valuable 6-cyano-indole moiety.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a new Pd(II) complex.
-
Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. The process is activated by a base, which forms a more nucleophilic boronate species, facilitating the transfer and displacing the halide from the palladium complex.
-
Reductive Elimination: The two organic partners (the aryl group from the halide and the indole from the boronic acid) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reagent Profile and Strategic Considerations
The success of the synthesis hinges on understanding the specific reagent and choosing the appropriate reaction partners.
-
Reagent: this compound [8]
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) group serves two primary functions. First, it protects the indole nitrogen, preventing potential side reactions and improving solubility in organic solvents. Second, it can influence the electronic properties of the indole ring. It is important to note that the Boc group can be thermally labile and may be cleaved under prolonged heating, a factor to consider during optimization.[9] For some indole couplings, the presence and type of protecting group can significantly impact yield.[10]
-
The C-2 Boronic Acid: Positioning the boronic acid at the C-2 position of the indole is a common strategy for building 2-arylindoles, which are prevalent in pharmacologically active molecules.
-
The C-6 Cyano Group: This strong electron-withdrawing group significantly modulates the electronic properties of the indole scaffold. This feature is often exploited in the design of materials for organic electronics, such as OLEDs.[11] In a medicinal chemistry context, it can act as a hydrogen bond acceptor or a key pharmacophoric element.[4]
-
-
Selection of Coupling Partners & Conditions:
-
Aryl Halide: The reactivity of the aryl halide partner is critical. The typical order of reactivity is I > OTf (triflate) > Br >> Cl.[7] Aryl bromides often provide a good balance of reactivity and cost-effectiveness.
-
Catalyst: While Pd(PPh₃)₄ is a classic choice[9], modern biarylphosphine ligands such as SPhos and XPhos often provide superior results, especially for less reactive aryl chlorides or sterically hindered substrates, by promoting efficient oxidative addition and reductive elimination.[12]
-
Base: An appropriate base is crucial for the transmetalation step. Inorganic bases like K₃PO₄, K₂CO₃, and Na₂CO₃ are commonly employed.[9][12] K₃PO₄ is often effective for a wide range of substrates.
-
Solvent: A mixture of an organic solvent and water is standard. Common choices include Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Detailed Experimental Protocol
This section provides a representative, self-validating protocol for the coupling of this compound with a model aryl bromide.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol: Synthesis of 2-(4-methoxyphenyl)-1-(tert-butoxycarbonyl)-1H-indole-6-carbonitrile
-
Materials:
-
This compound (1.0 eq)
-
1-Bromo-4-methoxybenzene (1.1 eq)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq, 3 mol%)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for chromatography
-
-
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, 1-bromo-4-methoxybenzene, K₃PO₄, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 0.5 mmol of boronic acid).
-
Heating: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Data Summary and Expected Outcomes
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the electronic nature of the coupling partners. The following table provides a guideline for expected outcomes.
| Aryl Halide Partner | Relative Reactivity | Typical Conditions | Expected Outcome |
| Electron-Rich (e.g., 4-bromoanisole) | Moderate | 80-100 °C, 4-8 h | Good to excellent yields. Oxidative addition can be the rate-limiting step. |
| Electron-Poor (e.g., 4-bromonitrobenzene) | High | 60-90 °C, 2-6 h | Generally proceeds rapidly with high yields due to facile oxidative addition.[9] |
| Sterically Hindered (e.g., 2-bromotoluene) | Low | 100-120 °C, 12-24 h | Lower yields are common. Requires more active catalysts (e.g., with SPhos/XPhos ligands) and higher temperatures.[12] |
| Heterocyclic Halides | Variable | Highly dependent on the heterocycle | Can be challenging due to catalyst inhibition by heteroatoms. Requires careful optimization of ligand and base.[12] |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor choice of base/solvent. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure rigorous degassing of solvents and proper inert gas technique. Screen alternative bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems. |
| Protodeboronation of Boronic Acid | Presence of excess water or oxygen; Base is too strong or reaction temperature too high. | Use thoroughly degassed solvents. Avoid overly high temperatures. Consider a milder base like Na₂CO₃.[9] |
| Formation of Homocoupled Byproducts | Side reactions of the boronic acid or aryl halide. | Ensure a 1:1.1 stoichiometric ratio of boronic acid to aryl halide. Lowering the catalyst loading can sometimes mitigate this. |
| Cleavage of Boc Group | High reaction temperature or prolonged reaction time; Acidity during workup. | Reduce the reaction temperature if possible. Monitor the reaction closely to avoid unnecessary heating. Ensure the workup is performed under neutral or slightly basic conditions.[9] |
Conclusion
The use of This compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is a powerful and reliable strategy for the synthesis of highly functionalized biaryl compounds. This method provides direct access to the medicinally relevant 6-cyano-2-aryl-indole scaffold, a key building block for the development of novel therapeutics and advanced organic materials. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can efficiently generate a diverse library of complex molecules for a wide range of scientific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Indolylboronic Acids: Preparation and Applications [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. This compound [cymitquimica.com]
- 9. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic Acid in the Synthesis of Pharmaceutical Intermediates
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The strategic functionalization of this privileged heterocycle is paramount for modulating pharmacological activity. This guide provides a detailed technical overview of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid, a highly versatile building block for pharmaceutical synthesis. We delve into its properties, its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and provide a field-proven, step-by-step protocol for its use. The causality behind experimental choices is explained to empower researchers in adapting these methods for the synthesis of novel drug candidates, particularly in oncology and neurology.[1][4][5]
Introduction: A Strategically Designed Building Block
The value of this compound lies in the specific arrangement of its functional groups, each serving a distinct and critical purpose in multi-step pharmaceutical synthesis.
-
The Indole Core: A "privileged scaffold" found in neurotransmitters like serotonin and numerous approved drugs, providing a robust framework for ligand-receptor interactions.[1][3]
-
The 2-Boronic Acid: This moiety is the reactive handle for one of modern organic chemistry's most powerful transformations: the Suzuki-Miyaura cross-coupling reaction.[3][6][7] It enables the facile formation of a carbon-carbon bond, allowing for the direct attachment of diverse aryl or heteroaryl fragments at the C2 position of the indole. This is a key strategy for exploring Structure-Activity Relationships (SAR) in drug discovery.
-
The 6-Cyano Group: This electron-withdrawing group serves two roles. First, it modulates the electronic properties of the indole ring system, which can influence binding affinity to biological targets.[5] Second, the cyano group is a versatile synthetic handle itself, capable of being hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted into other functionalities, providing a gateway for further molecular diversification.[5] Its presence is crucial for creating compounds targeting kinases and other enzymes.[2][5]
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is essential for controlling reactivity.[8][9] It protects the indole nitrogen from undesired side reactions under the basic conditions typical of Suzuki couplings.[10] Furthermore, its presence influences the regioselectivity of certain reactions and can be cleanly removed under acidic conditions, often as a final step in a synthetic sequence.[9][11]
This combination makes the title compound an ideal starting material for building libraries of complex indole derivatives for screening as potential therapeutic agents.[12][13]
Physicochemical and Handling Properties
Proper handling and storage are critical for ensuring the reactivity and stability of the boronic acid. The following data provides key specifications.
| Property | Value | Source(s) |
| CAS Number | 913835-67-3 | [14][15][16] |
| Molecular Formula | C₁₄H₁₅BN₂O₄ | [16][17] |
| Molecular Weight | 286.09 g/mol | [15][16][17] |
| Appearance | Solid / Crystalline Powder | [17] |
| Purity | Typically ≥96% | [15] |
| Melting Point | 219°C to 221°C | [15] |
| Storage | Store at 2-8°C, desiccated, under an inert atmosphere. Boronic acids are susceptible to dehydration (forming boroxines) and degradation. |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (1-Boc-6-cyano-1H-indol-2-yl)boronic acid is as the organoboron partner in the Suzuki-Miyaura reaction to form a new C-C bond with an aryl or heteroaryl halide (or triflate).[6][18] This reaction is a cornerstone of pharmaceutical manufacturing due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of coupling partners.[7][19][20]
The Catalytic Cycle: An Engine of Discovery
The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][18][21] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[6][7]
-
Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (the indole moiety) to the palladium center, displacing the halide.[6][22] This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Page loading... [guidechem.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. scbt.com [scbt.com]
- 17. This compound [cymitquimica.com]
- 18. youtube.com [youtube.com]
- 19. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 20. mdpi.com [mdpi.com]
- 21. Yoneda Labs [yonedalabs.com]
- 22. pubs.acs.org [pubs.acs.org]
Application Note: Strategic C-2 Functionalization of the Indole Core Using (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its remarkable structural and electronic properties allow it to interact with a wide range of biological targets, making it a "privileged scaffold" in drug discovery.[1][4] Molecules containing the indole ring are used as anti-cancer agents (e.g., Vincristine), anti-inflammatory drugs (e.g., Indomethacin), and treatments for neurological disorders.[1][5] Consequently, the development of robust synthetic methodologies to functionalize the indole core is of paramount importance for generating novel chemical entities with enhanced potency, selectivity, and bioavailability.
This guide focuses on the strategic utilization of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid , a highly versatile and functionalized building block for the targeted modification of the indole C-2 position.[6] Its unique trifunctional nature—a reactive boronic acid at C-2, a protective group on the nitrogen, and an electron-withdrawing cyano group on the benzene ring—offers a powerful platform for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.
Scientific Rationale: Deconstructing the Building Block
The efficacy of this compound stems from the deliberate interplay of its constituent functional groups. Understanding the role of each component is critical to appreciating its synthetic utility and designing successful experimental protocols.
The N-Boc Group: A Protector and Modulator
The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen-protecting group in modern organic synthesis.[7] Its role here is twofold:
-
Protection and Stability: The indole N-H is acidic and can interfere with organometallic catalytic cycles, leading to side reactions or catalyst deactivation. The Boc group masks this reactive site, ensuring that chemistry occurs exclusively at the desired C-2 position.[7][8] This protection enhances the stability and handling of the boronic acid.[9]
-
Electronic Modulation: The Boc group, being electron-withdrawing, alters the electron density of the indole ring system. This can influence the regioselectivity of certain reactions and modulate the reactivity of the C-H bonds on the indole nucleus.[10][11] Importantly, the Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) or thermolysis, often without affecting other functional groups, providing a straightforward pathway to the N-H indole product post-functionalization.[8][12]
The C-2 Boronic Acid: The Cross-Coupling Handle
The boronic acid at the C-2 position is the primary reactive site for functionalization. It is an ideal coupling partner in the Suzuki-Miyaura reaction, one of the most powerful and widely used methods for carbon-carbon bond formation.[13][14][15] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of coupling partners.[15]
The C-6 Cyano Group: An Electronic Activator and Synthetic Anchor
The cyano (–CN) group at the C-6 position exerts a significant influence on the molecule:
-
Electronic Activation: As a potent electron-withdrawing group, the cyano substituent modulates the electronic properties of the indole scaffold. In the context of Suzuki-Miyaura coupling, electron-withdrawing groups on the boronic acid partner can sometimes influence the rate and efficiency of the transmetalation step in the catalytic cycle.[16]
-
A Versatile Synthetic Handle: Beyond the initial coupling, the cyano group serves as a valuable anchor for further molecular diversification. It can be readily transformed into other key functional groups, such as:
-
Primary Amine (–CH₂NH₂): via reduction (e.g., with LiAlH₄, H₂/Raney Ni).
-
Carboxylic Acid (–COOH): via hydrolysis under acidic or basic conditions.
-
Tetrazole: via cycloaddition with azides.
-
This latent functionality dramatically expands the synthetic possibilities, allowing for the creation of diverse compound libraries from a single cross-coupling product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this reagent is the synthesis of 2-aryl or 2-heteroaryl indoles via the Suzuki-Miyaura cross-coupling reaction. The general mechanism is a well-established catalytic cycle involving a palladium catalyst.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [cymitquimica.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [mdpi.com]
- 16. Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Boc Deprotection of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone protecting group for amines in modern organic synthesis, particularly valued in pharmaceutical and peptide chemistry.[1] Its stability across a wide array of reaction conditions, combined with its clean and efficient removal under acidic conditions, makes it an invaluable tool for multi-step syntheses.[1][2] This application note provides a detailed protocol for the deprotection of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid to yield 6-cyano-1H-indole-2-boronic acid. This transformation is a critical step in the synthesis of various biologically active molecules and advanced intermediates where the indole N-H and the boronic acid functionalities are required for subsequent reactions, such as Suzuki-Miyaura cross-coupling.[3][4]
The protocol emphasizes not only the procedural steps but also the underlying chemical principles, potential challenges, and strategies for ensuring a high-yield, high-purity outcome. Special consideration is given to the stability of the boronic acid moiety under the acidic deprotection conditions.
Mechanistic Insights: Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[5][6] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][7] This initial protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the carbonate C-O bond and formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[6] The carbamic acid readily undergoes decarboxylation to release carbon dioxide gas and the free amine (in this case, the indole nitrogen).[1][5] The tert-butyl cation can be quenched by a nucleophilic scavenger or can deprotonate to form isobutylene gas.[6]
It is crucial to perform this reaction in a well-ventilated fume hood as gaseous byproducts (CO₂ and isobutylene) are generated.[6]
Diagram: Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed removal of the Boc protecting group.
Protocol Considerations and Optimization
The choice of acid and solvent is critical for the successful deprotection of this compound. While the Boc group is readily cleaved by strong acids, the boronic acid functional group can be susceptible to protodeboronation (cleavage of the C-B bond) under harsh acidic conditions.[8] Therefore, the reaction conditions must be carefully controlled to achieve selective deprotection without significant degradation of the desired product.
Table 1: Comparison of Common Boc Deprotection Reagents
| Reagent | Solvent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, RT, 1-4 h[9] | Fast, efficient, volatile byproducts are easily removed. | Harsh acidity can lead to protodeboronation or other side reactions with sensitive substrates.[8] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4M HCl in Dioxane, RT, 1-16 h[10] | Milder than TFA, product often precipitates as the HCl salt, aiding isolation.[7] | Longer reaction times may be required. Dioxane is a peroxide-former and requires careful handling. |
| Hydrogen Chloride (HCl) | Methanol (MeOH) | 4M HCl in Dioxane added to MeOH solution, RT[10] | Milder conditions, suitable for substrates with some acid sensitivity. | Potential for esterification if carboxylic acids are present. |
For the deprotection of this compound, a 4M solution of HCl in 1,4-dioxane is recommended as the primary method. This reagent provides a good balance of reactivity for Boc removal while minimizing the risk of protodeboronation compared to neat TFA.[11][12]
Experimental Protocol
Materials and Reagents
-
This compound
-
4M Hydrogen Chloride in 1,4-Dioxane
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Dissolve the starting material in a minimal amount of anhydrous dichloromethane (approx. 10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotection Reaction:
-
Slowly add the 4M HCl solution in 1,4-dioxane (3.0-5.0 equivalents) to the stirred solution at 0 °C.[10]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Prepare a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes).
-
Spot the starting material and the reaction mixture on a TLC plate. The product should have a lower Rf value than the starting material.
-
The reaction is complete when the starting material spot is no longer visible by UV light.
-
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.
-
Option A (Isolation as HCl salt): Add anhydrous diethyl ether or MTBE to the residue. The product, 6-cyano-1H-indole-2-boronic acid hydrochloride, will often precipitate as a solid.[10] Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Option B (Isolation of free base): Carefully neutralize the reaction mixture by adding it to a stirred, cold saturated aqueous NaHCO₃ solution until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Arylboronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for dehydration on the acidic silica surface.[13]
-
If purification is necessary, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or hot water) is often the preferred method.[14]
-
Alternatively, purification can be achieved by forming a salt with a base, followed by extraction and re-acidification.[15]
-
Diagram: Experimental Workflow
Caption: General workflow for the Boc deprotection.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Trifluoroacetic acid and concentrated HCl are corrosive and should be handled with care.
-
1,4-Dioxane is a flammable liquid and a potential peroxide former. Use from a freshly opened bottle or test for peroxides before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid or reaction time. | Add additional equivalents of acid and continue to monitor the reaction. |
| Poor quality of reagents (e.g., wet solvent). | Ensure all solvents are anhydrous. | |
| Product Degradation (Protodeboronation) | Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time). | Perform the reaction at 0 °C for a shorter duration. Consider using a milder deprotection method. |
| Low Isolated Yield | Product is partially soluble in the aqueous layer during work-up. | Perform additional extractions of the aqueous layer. |
| Difficulty in purification. | Attempt recrystallization from various solvent systems. Consider alternative purification techniques like salt formation.[15] |
Conclusion
This application note provides a comprehensive and detailed protocol for the Boc deprotection of this compound. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, researchers can effectively and efficiently synthesize the desired 6-cyano-1H-indole-2-boronic acid in high yield and purity. The provided troubleshooting guide should assist in overcoming common challenges associated with this transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Page loading... [wap.guidechem.com]
- 4. (6-Cyano-1H-indol-3-yl)boronicacid | Benchchem [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. commonorganicchemistry.com [commonorganicchemistry.com]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Synthesis of Substituted Indoles for Cancer Research Using Boronic Acids: Advanced Application Notes and Protocols
Introduction: The Indole Scaffold as a Cornerstone in Oncology Drug Discovery
The indole nucleus is a privileged heterocyclic motif that forms the structural core of a vast array of natural products and synthetic compounds with significant therapeutic potential.[1][2] In the landscape of cancer research, substituted indoles have emerged as a particularly fruitful area of investigation. Their ability to interact with a wide range of biological targets, including kinases, tubulin, and DNA, has led to the development of numerous potent anticancer agents.[3][4][5] Naturally occurring indole alkaloids such as vincristine and vinblastine have long been mainstays in chemotherapy, highlighting the inherent anticancer properties of this scaffold.[2][6] Modern medicinal chemistry has expanded upon this natural precedent, with synthetic indole derivatives being developed to target specific signaling pathways implicated in tumorigenesis and metastasis.[1][3][4]
This technical guide provides an in-depth exploration of the synthesis of substituted indoles for cancer research, with a particular focus on the strategic use of boronic acids in palladium- and copper-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these powerful synthetic tools and provide detailed, field-proven protocols for their successful implementation in a laboratory setting.
Strategic Synthesis of Substituted Indoles via Boronic Acid-Mediated Cross-Coupling
Boronic acids and their derivatives have become indispensable reagents in modern organic synthesis due to their stability, low toxicity, and broad functional group tolerance.[7] In the context of indole synthesis, they are primarily employed in two powerful cross-coupling methodologies: the Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-N bond formation.
Suzuki-Miyaura Coupling: A Robust Method for C-Arylation of Indoles
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate, enabling the formation of a carbon-carbon bond.[1] This reaction is particularly well-suited for the synthesis of C-arylindoles, a class of compounds that includes potent inhibitors of various cancer-related targets.[8]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is critical for a successful reaction and can significantly influence the reaction rate, yield, and purity of the desired product.[1]
-
Catalyst and Ligand: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly used.[9] The choice of phosphine ligand is crucial, as it influences the stability and reactivity of the palladium complex. Bulky, electron-rich ligands can facilitate the oxidative addition and reductive elimination steps.[9]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation.[1] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can also influence the reaction by affecting the equilibrium of the catalytic cycle.
-
Solvent: The solvent must be able to dissolve the reagents and facilitate the reaction at the required temperature. A mixture of an organic solvent (e.g., dioxane, DMF, or ethanol) and water is often used to ensure the solubility of both the organic and inorganic reagents.[1]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 5-Phenyl-1H-indole via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 5-phenyl-1H-indole from 5-bromoindole and phenylboronic acid.
Materials:
-
5-Bromoindole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely powdered
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-bromoindole (1.0 equiv), phenylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv). Subsequently, add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenyl-1H-indole.[1]
Chan-Lam Coupling: A Versatile Approach to N-Arylation of Indoles
The Chan-Lam coupling reaction is a copper-catalyzed method for the formation of carbon-heteroatom bonds, providing a powerful tool for the N-arylation of indoles using arylboronic acids.[10][11] This reaction is often complementary to the palladium-catalyzed Buchwald-Hartwig amination and can be performed under milder conditions, frequently at room temperature and open to the air.[10]
The mechanism of the Chan-Lam coupling is thought to involve the formation of a copper(II)-amido complex, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the N-arylindole.[12]
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most commonly used catalyst.[10]
-
Base: A base, such as pyridine or triethylamine, is often required to facilitate the reaction.
-
Solvent: Dichloromethane (DCM) is a common solvent for this reaction.
-
Atmosphere: A key advantage of the Chan-Lam coupling is its tolerance to air, which simplifies the experimental setup.[10]
Diagram 2: Proposed Catalytic Cycle for the Chan-Lam N-Arylation
Caption: Proposed catalytic cycle for the Chan-Lam N-arylation of indoles.
Protocol 2: Synthesis of 1-Phenyl-1H-indole via Chan-Lam Coupling
This protocol provides a general procedure for the copper-catalyzed N-arylation of indole with phenylboronic acid.
Materials:
-
Indole
-
Phenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add indole (1.0 equiv), phenylboronic acid (1.5 equiv), copper(II) acetate (1.2 equiv), and activated 4 Å molecular sieves.
-
Solvent and Base Addition: Add anhydrous DCM, followed by pyridine (2.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature, open to the air.
-
Monitoring: Monitor the reaction progress by TLC. The reaction may take 24-48 hours to reach completion.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts and molecular sieves. Wash the celite pad with DCM.
-
Extraction: Combine the filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 1-phenyl-1H-indole.[12]
Application in Cancer Research: Synthesis of Biologically Active Indole Derivatives
The synthetic methodologies described above have been instrumental in the development of novel indole-based anticancer agents. The ability to strategically introduce aryl substituents at various positions of the indole ring allows for the fine-tuning of their pharmacological properties.
Table 1: Examples of Anticancer Indole Derivatives Synthesized via Suzuki-Miyaura Coupling
| Compound | Structure | Synthetic Precursors | Target/Mechanism of Action | Anticancer Activity (IC₅₀) |
| Combretastatin A-4 Analogue | Image of a 2,3-diarylindole | 2-Bromo-3-iodoindole, Arylboronic acids | Tubulin polymerization inhibitor | Potent antiproliferative activity in nanomolar concentrations against various cancer cell lines.[13][14][15][16][17] |
| Dual EGFR/SRC Kinase Inhibitor | Image of a substituted indole | Halogenated indole precursor, Arylboronic acid | Inhibits both EGFR and SRC kinases | Compound 16 showed an IC₅₀ of 1.026 μM against EGFR and 0.002 μM against SRC kinase.[18] |
| 1-(4'-Indolyl)-4,5,6-trimethoxyindole | Image of a bi-indole compound | Halogenated indole, Indole-4-boronic acid | Anti-mitotic agent, binds to the colchicine site on tubulin | Mean IC₅₀ value of 38 nM against a panel of human cancer cell lines.[19] |
Table 2: Examples of Anticancer Indole Derivatives Synthesized via Chan-Lam Coupling
| Compound | Structure | Synthetic Precursors | Target/Mechanism of Action | Anticancer Activity (IC₅₀) |
| N-Arylindole Derivative | Image of an N-arylindole | Indole, Arylboronic acid | Apoptosis induction | Varies depending on the aryl substituent; some derivatives show potent activity. |
| N-Arylsulfonyl carbazole | Image of an N-arylsulfonyl carbazole | Carbazole, Arylsulfonyl chloride (via a related C-N coupling) | Induces apoptosis and cell cycle arrest in G2/M phase | Compound 8h showed potent effects on Capan-2 cells.[20] |
Troubleshooting and Optimization
While robust, both Suzuki-Miyaura and Chan-Lam couplings can sometimes present challenges. A systematic approach to troubleshooting is key to achieving successful outcomes.
Diagram 3: Troubleshooting Workflow for Cross-Coupling Reactions
Caption: A systematic workflow for troubleshooting cross-coupling reactions.
Common Issues and Solutions
-
Low Yields in Suzuki-Miyaura Coupling:
-
Protodeboronation: Boronic acids can degrade, especially at elevated temperatures. Use fresh, high-purity boronic acid and consider using boronic esters for increased stability.
-
Catalyst Deactivation: The N-H of unprotected indoles can sometimes interfere with the palladium catalyst. N-protection (e.g., with a Boc group) can mitigate this issue.
-
Suboptimal Base: The choice of base is critical. If a carbonate base is ineffective, a stronger phosphate base may be required.
-
-
Challenges in Chan-Lam Coupling:
-
Slow Reaction Rates: While often performed at room temperature, some less reactive substrates may require heating to achieve a reasonable reaction rate.
-
Homocoupling of Boronic Acid: The formation of biaryl byproducts from the boronic acid can be a competing reaction. Careful control of reaction conditions, including the stoichiometry of reagents, can minimize this.
-
Ligand Effects: While often performed without a ligand, the addition of a suitable ligand can sometimes improve the efficiency of the Chan-Lam coupling.
-
Conclusion
The synthesis of substituted indoles using boronic acids via Suzuki-Miyaura and Chan-Lam couplings offers a powerful and versatile platform for the discovery of novel anticancer agents. A thorough understanding of the reaction mechanisms and the critical parameters that govern their success is essential for researchers in the field of drug development. The protocols and troubleshooting guidance provided herein are intended to serve as a valuable resource for the efficient and effective synthesis of these important therapeutic candidates. The continued exploration of these synthetic methodologies will undoubtedly lead to the discovery of new and more effective indole-based therapies in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Heterocyclic Combretastatin Analogues | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
- 14. Synthesis of Combretastatin A-4 Analog Bearing Indole-Chalcone Moiety | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
- 15. Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of 1-(4'-Indolyl and 6'-Quinolinyl) indoles as a new class of potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and biological evaluation of N-arylsulfonyl carbazoles as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan-Lam Coupling [organic-chemistry.org]
Application Notes & Protocols: Harnessing (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid for the Construction of Diverse Molecular Libraries
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The ability to rapidly generate and screen diverse libraries of substituted indoles is therefore a critical engine for modern drug discovery.[2] This document provides a comprehensive technical guide for leveraging (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid as a versatile building block for diversity-oriented synthesis (DOS). We will delve into the strategic considerations behind its design, provide detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions, and discuss the subsequent steps of library diversification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical space with novel indole-based compounds.
Introduction: The Strategic Advantage of the Building Block
This compound is not merely another reagent; it is a strategically designed scaffold engineered for maximal synthetic utility in library creation. Let's dissect its key features:
-
The Indole Core: A privileged structure in pharmacology, offering a rich canvas for modification.[1][4]
-
C2-Boronic Acid Functionality: This positions the indole for highly efficient and robust C-C bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][5] This is the primary engine for introducing diversity.
-
The N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves a dual purpose. Firstly, it protects the indole nitrogen from participating in unwanted side reactions and prevents potential inhibition of the palladium catalyst.[6][7] Secondly, its lability under acidic conditions or thermolysis provides a secondary vector for diversification, allowing for N-alkylation, N-arylation, or exposure of the N-H for hydrogen bonding interactions in the final compounds.[7][8][9][10]
-
The C6-Cyano Group: This electron-withdrawing group can modulate the electronic properties of the indole ring. More importantly, the nitrile functionality is a versatile synthetic handle that can be transformed into a variety of other functional groups (e.g., amines, carboxylic acids, tetrazoles), adding another layer of diversification potential post-coupling.
The convergence of these features in a single molecule makes it an ideal starting point for a "build/couple/pair" strategy in diversity-oriented synthesis.
Core Application: Suzuki-Miyaura Cross-Coupling for Library Generation
The Suzuki-Miyaura reaction is the method of choice for coupling our indole boronic acid with a wide array of (hetero)aryl halides or triflates.[1][11][12] Its popularity stems from mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast number of coupling partners.[11][13]
Mechanistic Considerations: The "Why" Behind the Protocol
Understanding the catalytic cycle is paramount for troubleshooting and optimization. The generally accepted mechanism involves three key stages:[14]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[13]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[14] The precise mechanism can be complex, but the outcome is the formation of an Ar-Pd-Indole complex.[11][12]
-
Reductive Elimination: The newly coupled biaryl product is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a variety of aryl bromides.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide, iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, Toluene/Ethanol mixture)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents).
-
Reagent Addition: Add the aryl halide (1.0 equivalent), the palladium catalyst (0.02 - 0.05 equivalents), and the base (2.0 - 3.0 equivalents).
-
Scientist's Insight: The choice of catalyst and base is crucial. For electron-rich aryl halides, a more active catalyst like Pd(dppf)Cl₂ may be beneficial. Cs₂CO₃ is a stronger base and can be effective for less reactive coupling partners.[15]
-
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed anhydrous solvent (or solvent mixture) via syringe. A typical concentration is 0.1 M with respect to the limiting reagent (the aryl halide).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Self-Validation: A small aliquot can be taken from the reaction mixture, diluted, and injected into an LC-MS to check for the disappearance of starting materials and the appearance of the product mass.
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.[16]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Indole Boronic Acid | 1.2 - 1.5 eq. | A slight excess can help drive the reaction to completion and compensate for potential boronic acid homocoupling or degradation.[17][18] |
| Aryl Halide | 1.0 eq. | The limiting reagent. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A versatile and robust catalyst for a wide range of substrates. |
| Base | K₂CO₃ (2-3 eq.) | An effective, inexpensive, and commonly used base. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | A good starting temperature to ensure a reasonable reaction rate without significant decomposition. |
Post-Coupling Diversification: Unlocking the Library's Potential
The true power of this strategy lies in the subsequent modifications of the initial coupled products.
Protocol: Boc Group Deprotection
Removal of the Boc group is typically straightforward and high-yielding.[8][10]
-
Dissolution: Dissolve the Boc-protected indole derivative in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. A 20-50% solution of trifluoroacetic acid (TFA) in DCM, or a 4M solution of HCl in dioxane are commonly used.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture in vacuo. If TFA was used, co-evaporation with toluene can help remove residual acid. The resulting salt can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Further Diversification of the Cyano and N-H Moieties
With the Boc group removed and the cyano group intact, a multitude of subsequent reactions can be performed to vastly expand the library's diversity:
-
N-Alkylation/Arylation: The free N-H can be alkylated using alkyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF) or arylated using Buchwald-Hartwig amination conditions.
-
Nitrile Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, providing a handle for amide bond formation.
-
Nitrile Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents like LiAlH₄ or catalytic hydrogenation, which can then be further functionalized.
Characterization and Quality Control
For any molecular library, rigorous characterization of its members is essential.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The primary tool for high-throughput analysis. It confirms the molecular weight of the desired product and provides an estimate of its purity.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For representative compounds or library subsets, ¹H and ¹³C NMR should be performed to confirm the structure and isomeric purity.[16][20]
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the synthesized compounds.[20]
Safety and Handling
-
Reagents: Boronic acids and their derivatives should be handled in a well-ventilated fume hood.[21] Palladium catalysts are toxic and should be handled with care. Many organic solvents are flammable.
-
Reactions: Suzuki-Miyaura reactions can sometimes be exothermic, especially on a larger scale.[22] Appropriate safety precautions, including monitoring the reaction temperature, should be taken.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal waste from palladium catalysts, according to institutional guidelines.
Conclusion
This compound is a powerful and versatile tool for the construction of diverse molecular libraries. By employing a robust Suzuki-Miyaura coupling strategy followed by systematic diversification of the built-in synthetic handles (N-Boc and C6-cyano), researchers can rapidly access a wide range of novel indole-based chemical entities. The protocols and insights provided herein serve as a validated foundation for scientists and professionals in the field of drug discovery to explore new and valuable chemical space.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. youtube.com [youtube.com]
- 15. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 16. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. orgsyn.org [orgsyn.org]
- 22. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid. This molecule, while a valuable building block in medicinal chemistry and drug development, presents a unique set of challenges due to its specific combination of functional groups. The electron-withdrawing cyano group, the potentially labile Boc protecting group, and the inherent instability of the indole-2-boronic acid moiety can conspire to produce low yields and undesirable side reactions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles, empowering you to rationalize experimental choices and adapt protocols to your specific needs.
Troubleshooting Guide & FAQs
Q1: My reaction shows low or no conversion to the desired product. What are the first parameters I should check?
When a Suzuki coupling fails to proceed, a systematic review of the core reaction components is the most effective first step. The issue typically lies within the catalyst system, the base, or the reaction conditions failing to overcome the activation energy barriers of the catalytic cycle.
-
Catalyst and Ligand Integrity: The active catalyst in the Suzuki reaction is a Palladium(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Incomplete reduction leads to a low concentration of the active catalyst. For challenging substrates like this indole, using air- and moisture-stable Pd(II) precatalysts that readily generate the active Pd(0) species is highly recommended.[2]
-
Expert Recommendation: Employ modern Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G4). These complexes are designed for rapid generation of the active monoligated Pd(0) species, which is crucial for efficient catalysis.[3]
-
Causality: The choice of ligand is critical. The combination of an electron-withdrawing cyano group on the boronic acid and the heterocyclic nature of the indole nucleus necessitates a ligand that can accelerate both the oxidative addition and the reductive elimination steps.[4] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are ideal.[5] Their steric bulk promotes the final reductive elimination step to release the product, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide.[2][6]
-
-
Base Selection and Activation: The base plays a crucial role beyond being a simple acid scavenger. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is the active partner in the transmetalation step.[7][8]
-
Expert Recommendation: A moderately strong, non-nucleophilic base is often optimal. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[9] They are strong enough to facilitate boronate formation but are less likely to cause degradation of sensitive functional groups compared to strong hydroxides.[2] Ensure the base is finely powdered to maximize its surface area and reactivity.[1]
-
Causality: The pKa of the base and its solubility in the reaction medium are key. Insufficiently basic conditions will lead to a low concentration of the active boronate, stalling the catalytic cycle at the transmetalation step.
-
-
Solvent and Atmosphere: Oxygen can be detrimental to the reaction by oxidizing the active Pd(0) catalyst to inactive Pd(II) and promoting the unwanted homocoupling of the boronic acid.[1]
-
Expert Recommendation: Use anhydrous, degassed solvents. Common solvent systems include 1,4-dioxane/water, toluene/water, or 2-MeTHF/water.[9] Rigorously degas the solvent and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[1]
-
Q2: I'm observing a significant amount of the protodeboronated indole byproduct. How can I prevent this?
Protodeboronation, the replacement of the C-B bond with a C-H bond, is one of the most common and frustrating side reactions, particularly with heteroaryl boronic acids.[10][11] The indole-2-boronic acid moiety is especially susceptible to this pathway.
-
Mechanism of Degradation: Protodeboronation is essentially a protonolysis reaction where a proton source (often water) cleaves the carbon-boron bond. This process can be catalyzed by both acid and base and is often accelerated by elevated temperatures.[11]
Strategies for Mitigation:
-
Modify Reaction Conditions:
-
Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[1] If using K₃PO₄ leads to issues, consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Minimize Water: While a small amount of water can be beneficial for base solubility and boronate formation, excess water provides the proton source for protodeboronation.[9] Switching to anhydrous conditions or using a solvent system with minimal water (e.g., Dioxane with 1-2% water) can be effective.[1]
-
Lower Temperature: High temperatures can accelerate the rate of protodeboronation.[9] If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 80-90 °C).
-
-
Protect the Boronic Acid Moiety (Recommended):
-
Causality: The most robust solution is to convert the boronic acid into a more stable derivative that acts as a "slow-release" reservoir. This keeps the instantaneous concentration of the sensitive free boronic acid low, suppressing the undesired side reaction.[11]
-
Expert Recommendation: Convert the boronic acid to its corresponding pinacol ester (BPin), N-methyliminodiacetic acid (MIDA) boronate, or trifluoroborate salt.[9][12] A simpler and highly effective alternative is to form the diethanolamine adduct, which is often a stable, crystalline solid that can be used directly in the coupling reaction.[1][13]
-
This protocol describes the straightforward conversion of a boronic acid to its air-stable diethanolamine adduct.[1][13]
-
Dissolution: In a glass vial, dissolve the this compound (1.0 equiv) in a minimal amount of dichloromethane (CH₂Cl₂).
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A white precipitate will typically form within minutes.
-
Isolation: Continue stirring for 15-20 minutes. Isolate the solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in your Suzuki coupling protocol.
Q3: The reaction stalls or is very slow. How can I specifically address a slow transmetalation step?
Given the electron-withdrawing nature of the 6-cyano group, the boronic acid is less electron-rich, which can make the transmetalation step (the transfer of the indole group from boron to palladium) the rate-limiting step of the catalytic cycle.[1]
-
Enhancing Boronate Formation: The key is to more efficiently generate the highly reactive anionic boronate species.
-
Expert Recommendation: Use a strong, non-nucleophilic base like K₃PO₄ in a solvent system containing a controlled amount of water (e.g., Dioxane/H₂O 10:1).[1][5] The water aids in solubilizing the inorganic base, which is essential for the acid-base reaction with the boronic acid to occur.[9]
-
Causality: The equilibrium between the neutral boronic acid and the anionic boronate is driven by the base. A stronger base and conditions that favor its dissolution will push the equilibrium towards the more reactive boronate, thus accelerating transmetalation.[7]
-
-
Temperature Optimization: Increasing the reaction temperature provides the thermal energy needed to overcome the activation barrier of the transmetalation step.
-
Expert Recommendation: Gradually increase the reaction temperature in 10 °C increments, for example from 80 °C to 110 °C, while carefully monitoring for any signs of degradation by TLC or LC-MS.[1]
-
Q4: Are the Boc or Cyano functional groups likely to cause problems?
While the primary challenges lie with the indole-2-boronic acid moiety itself, it is prudent to consider the stability of the other functional groups.
-
Boc Group Stability: The tert-Butoxycarbonyl (Boc) group is generally stable under the neutral to basic conditions of most Suzuki couplings.[14] However, it can be cleaved under strongly acidic conditions or at very high temperatures (>120-140 °C). One study noted the hydrolysis of a Boc group under Suzuki conditions, which may be an undesirable side reaction unless it is part of the synthetic design.[15]
-
Expert Recommendation: Maintain reaction temperatures below 110 °C and avoid any acidic additives or workup steps if the Boc group needs to remain intact.
-
-
Cyano Group Stability: The nitrile (cyano) group is quite robust and generally tolerant of Suzuki coupling conditions. However, prolonged heating under harsh basic or acidic aqueous conditions can lead to its hydrolysis, first to an amide and then to a carboxylic acid.[16][17]
-
Expert Recommendation: Use the mildest base and shortest reaction time necessary for full conversion to minimize the risk of nitrile hydrolysis. If you observe byproducts with higher polarity and a mass increase of +18 (amide) or +17 (acid), consider this possibility.
-
Data & Protocols
Table 1: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale & Citation |
| Palladium Precatalyst | XPhos Pd G3 or SPhos Pd G4 (1-3 mol%) | Air-stable, rapidly generates active Pd(0)L₁, ideal for challenging couplings.[2][5] |
| Ligand | XPhos or SPhos (1.1-1.2 equiv to Pd) | Bulky, electron-rich ligand accelerates oxidative addition and reductive elimination.[2] |
| Boronic Acid | Use as Diethanolamine adduct or BPin ester (1.2-1.5 equiv) | Increases stability and prevents protodeboronation.[9][13] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) | Strong, non-nucleophilic base effectively forms the active boronate species.[1][9] |
| Solvent System | 1,4-Dioxane / H₂O (10:1) or 2-MeTHF / H₂O (10:1) | Good balance of solubility for organic and inorganic reagents; must be degassed.[1] |
| Temperature | 80 - 110 °C | Temperature must be sufficient to overcome activation barriers but low enough to prevent degradation.[9] |
| Concentration | 0.1 - 0.2 M (relative to limiting reagent) | A common concentration range that balances reaction rate and solubility.[1] |
General Optimized Protocol for Suzuki Coupling
This protocol provides a robust starting point for optimization.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the this compound derivative (e.g., diethanolamine adduct, 1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).[1]
-
Inert Atmosphere: Seal the vessel with a septum cap and purge with Argon or Nitrogen for 15-20 minutes.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Via syringe, add the previously degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) to achieve a concentration of ~0.15 M with respect to the aryl halide.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block set to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Workflow & Mechanism
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A decision workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 17. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Cross-Coupling with Electron-Deficient Indole Boronic Acids
Welcome to the technical support center for navigating the complexities of using electron-deficient indole boronic acids in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these often-problematic substrates. Here, we will dissect common issues, provide in-depth troubleshooting strategies, and answer frequently asked questions, all grounded in mechanistic principles and field-proven expertise.
Introduction: The Challenge of Electron-Deficient Systems
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1][2][3] However, the electronic nature of the coupling partners plays a pivotal role in the reaction's success.[2] Electron-deficient indole boronic acids present a unique set of challenges primarily due to their inherent instability and altered reactivity profile. These substrates are prone to decomposition pathways, such as protodeboronation, which can significantly lower yields and complicate reaction optimization.[4][5][6][7] This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Part 1: Troubleshooting Guide - A Deeper Dive into Common Failures
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions, but the underlying chemical reasoning to empower your experimental design.
Q1: My reaction yield is consistently low, or I'm observing no product formation. Where do I start?
Low or no yield is a common frustration. A systematic approach to troubleshooting is crucial.
Probable Causes & Solutions:
-
Catalyst Inactivity: The active Pd(0) species may not be forming or could be deactivating.[6] Ensure your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) has appropriate conditions to be reduced to Pd(0).[6] Alternatively, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Rigorous degassing of solvents is critical to prevent catalyst oxidation.[6]
-
Inefficient Transmetalation: This is a frequent issue with electron-deficient boronic acids. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[6][8]
-
Poor Oxidative Addition: While less common with electron-deficient systems, if your aryl halide partner is electron-rich or sterically hindered, this step can be slow.[8]
Troubleshooting Workflow for Low Yields:
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
preventing protodeboronation of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid
Technical Support Center: (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the handling and reactivity of this valuable synthetic intermediate. The primary focus of this guide is to understand and mitigate protodeboronation, an undesired side reaction that can significantly impact reaction yields and purity.
The structure of this compound, featuring an electron-deficient indole core, makes it particularly susceptible to premature cleavage of the C-B bond. This guide provides in-depth, evidence-based strategies to ensure its successful application in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem for this specific indole boronic acid?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying the nucleophilic partner in a cross-coupling reaction.[1] For this compound, this process is particularly problematic due to a combination of electronic and structural factors. The indole ring is a heteroaromatic system, and heteroaryl boronic acids are often more prone to decomposition than their simple aryl counterparts.[2] Furthermore, the presence of the strongly electron-withdrawing cyano (-CN) group enhances the electrophilicity of the carbon atom attached to the boron, making the C-B bond more susceptible to protonolysis, especially under the basic conditions required for many cross-coupling reactions.[3][4]
Q2: What are the primary factors that accelerate protodeboronation?
A2: The rate of protodeboronation is highly dependent on the reaction conditions. The key factors are:
-
pH: The reaction is catalyzed by both acid and base.[1] In the context of Suzuki-Miyaura coupling, the base is the most critical factor. The formation of the tetrahedral boronate species, [ArB(OH)₃]⁻, under basic conditions is a necessary step for transmetalation, but this intermediate is also highly susceptible to protodeboronation.[5]
-
Temperature: Higher reaction temperatures significantly increase the rate of all reactions, including undesired protodeboronation.[6]
-
Solvent System: The presence of a proton source, particularly water, is required for the reaction to occur. While many Suzuki reactions use aqueous solvent mixtures, a high concentration of water can be detrimental.[6]
-
Reaction Time: The longer the boronic acid is exposed to destabilizing conditions, the greater the extent of protodeboronation.
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: The most common method is to monitor the reaction mixture by LC-MS or GC-MS. You will observe the formation of the deboronated byproduct, 1-(tert-Butoxycarbonyl)-6-cyano-1H-indole. Comparing the mass of the starting material (286.09 g/mol ) with the byproduct (242.27 g/mol ) allows for clear identification. Quantitative analysis can be performed using ¹H NMR by integrating the signals corresponding to the desired product versus the deboronated indole.
Q4: Is it better to use the boronic acid directly or convert it to a more stable derivative?
A4: For sensitive substrates like this, converting the boronic acid to a more stable derivative is a highly recommended strategy. While direct use is possible with carefully optimized conditions, derivatives offer a more robust and often reproducible solution. The most common and effective derivatives are:
-
Pinacol Esters: These are more stable to storage and handling than the corresponding boronic acids.[2]
-
N-methyliminodiacetic acid (MIDA) Boronate Esters: These are exceptionally stable and participate in "slow-release" cross-coupling. The MIDA ester remains intact until the basic reaction conditions slowly hydrolyze it to release the active boronic acid, keeping the instantaneous concentration of the unstable intermediate low and minimizing protodeboronation.[1]
-
Potassium Organotrifluoroborates (ArBF₃K): These salts are crystalline, air-stable solids that are significantly more robust than boronic acids and can be used as effective coupling partners.[1][7]
| Derivative Type | Structure Example (R = Aryl) | Key Advantages | Considerations |
| Boronic Acid | R-B(OH)₂ | Commercially available, no pre-activation needed. | Prone to protodeboronation and trimerization (boroxine formation). |
| Pinacol Boronate Ester | R-B(pin) | Increased stability, easier purification. | Requires hydrolysis to boronic acid for transmetalation. |
| MIDA Boronate Ester | R-B(MIDA) | Exceptional stability, enables "slow-release" of boronic acid. | Requires an extra synthetic step; hydrolysis is the rate-limiting step.[1] |
| Trifluoroborate Salt | [R-BF₃]⁻K⁺ | Highly stable, crystalline solids. | Requires specific conditions for efficient coupling. |
Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
This guide provides a logical workflow to diagnose and solve issues related to protodeboronation during the Suzuki-Miyaura coupling of this compound.
Caption: Troubleshooting workflow for protodeboronation.
Core Mechanisms: Desired vs. Undesired Pathways
To effectively prevent protodeboronation, it is crucial to accelerate the desired catalytic cycle, making it significantly faster than the decomposition pathway.
Caption: Competing pathways for the boronic acid intermediate.
Recommended Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol uses a milder base (K₃PO₄) and a highly active catalyst system to favor the cross-coupling pathway.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl halide (Ar-X, 1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or microwave vial, stir bar, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: Bake glassware overnight and cool under a stream of inert gas. Finely grind the K₃PO₄ using a mortar and pestle and dry in an oven or under vacuum.
-
Vessel Charging: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the required volume of anhydrous 1,4-dioxane via syringe.
-
Reaction: Stir the mixture vigorously at a controlled temperature. Start at a lower temperature (e.g., 60-70 °C) and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased cautiously to 80-90 °C.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the MIDA Boronate Ester
This protocol converts the boronic acid to its highly stable MIDA ester derivative.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (1.1 equiv)
-
Anhydrous Toluene
-
Anhydrous Dimethylformamide (DMF, catalytic amount)
-
Dean-Stark apparatus, reflux condenser, round-bottom flask
Procedure:
-
Setup: Assemble the Dean-Stark apparatus with a reflux condenser on a round-bottom flask. Ensure all glassware is dry.
-
Reagent Addition: To the flask, add the boronic acid, N-methyliminodiacetic acid, and toluene. Add a few drops of DMF to catalyze the reaction.
-
Azeotropic Water Removal: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature. The MIDA ester often precipitates from the toluene. If not, concentrate the solvent under reduced pressure. The resulting solid can be washed with a non-polar solvent like hexanes and is typically pure enough to be used directly in the subsequent Suzuki-Miyaura coupling without further purification.
References
Technical Support Center: Suzuki Coupling with Cyano-Substituted Aryl Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving cyano-substituted aryl boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The presence of a cyano group introduces specific challenges that can lead to side reactions and diminished yields. Here, we address these issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Protodeboronation - The Unwanted Proton Swap
Q1: My reaction is producing a significant amount of the arene byproduct corresponding to my boronic acid, and my desired product yield is low. What's happening?
A1: You are likely observing protodeboronation, a common and often frustrating side reaction in Suzuki coupling.[1][2] In this process, the carbon-boron bond of your cyano-substituted aryl boronic acid is cleaved and replaced with a carbon-hydrogen bond, consuming your starting material and generating an undesired aromatic byproduct.[1][2] This reaction is highly dependent on the reaction conditions and the specific substrate.[1]
Causality & Mechanism: Protodeboronation can be catalyzed by acid, base, or even certain metal salts.[1][3] The presence of water in the reaction mixture is a key contributor, acting as the proton source.[1] For electron-deficient aryl boronic acids, such as many cyano-substituted variants, this side reaction can be particularly pronounced.[4] The mechanism can vary, but a common pathway involves the reaction of the boronate species (formed by the interaction of the boronic acid with the base) with a proton source like water.[1]
Q2: How can I minimize protodeboronation in my Suzuki coupling reaction?
A2: Minimizing protodeboronation requires a multi-faceted approach focused on optimizing reaction conditions and, if necessary, modifying the boronic acid derivative.
Troubleshooting & Preventative Measures:
-
Choice of Base and Water Content: While a base is essential for the Suzuki reaction to proceed, strong bases and excessive water can accelerate protodeboronation.[5][6] Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).[7] Carefully control the amount of water in your solvent system; sometimes, anhydrous conditions or using a minimal amount of water is beneficial.[6][8] Aprotic solvents such as dioxane, toluene, or THF are generally preferred.[8]
-
Temperature Control: Higher temperatures can increase the rate of protodeboronation.[8] It is advisable to run the reaction at the lowest temperature that still allows for a reasonable rate of the desired cross-coupling.[8]
-
"Slow Release" Strategies: To keep the concentration of the sensitive boronic acid low throughout the reaction, consider using more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates.[1][3] These reagents slowly release the boronic acid into the reaction mixture, minimizing its exposure to conditions that favor protodeboronation.[1][3]
-
Catalyst System Optimization: Highly efficient catalyst systems with rapid catalytic turnover can outcompete the rate of protodeboronation.[1] Employing bulky and electron-rich phosphine ligands can accelerate the desired catalytic cycle.[9]
Section 2: Homocoupling - The Dimerization Dilemma
Q3: I am observing a significant amount of a biaryl byproduct derived from the dimerization of my cyano-substituted aryl boronic acid. What causes this homocoupling?
A3: The formation of a symmetrical biaryl from the coupling of two boronic acid molecules is known as homocoupling.[6][10] This side reaction is often promoted by the presence of oxygen and can be catalyzed by Pd(II) species.[6][11] Electron-deficient arylboronic acids, including those with cyano substituents, can be more prone to this side reaction.[10][12]
Causality & Mechanism: There are a few proposed mechanisms for homocoupling. One common pathway involves the reaction of the boronic acid with a Pd(II) species, leading to the formation of the biaryl and the reduction of Pd(II) to Pd(0), which can then enter the desired catalytic cycle.[6][11] Oxygen can re-oxidize Pd(0) to Pd(II), perpetuating the homocoupling process.[6]
Q4: What are the most effective strategies to prevent the homocoupling of my cyano-aryl boronic acid?
A4: Preventing homocoupling primarily revolves around rigorous exclusion of oxygen and controlling the palladium species in your reaction.
Troubleshooting & Preventative Measures:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[8][11] Degas all solvents and the reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.[8] A subsurface sparge with nitrogen is particularly effective.[11]
-
Choice of Palladium Source: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂.[6][9] This minimizes the initial concentration of Pd(II) that can drive homocoupling.[6][9]
-
Use of Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) without significantly interfering with the main catalytic cycle.[11]
-
Procedural Modifications:
-
Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[8]
-
Excess Aryl Halide: Using a slight excess of the aryl halide can help ensure the palladium catalyst preferentially undergoes oxidative addition with the halide rather than participating in homocoupling.[8]
-
Section 3: The Cyano Group - More Than Just a Spectator
Q5: My reaction is sluggish or stalls completely. Could the cyano group on my boronic acid be interfering with the catalyst?
A5: Yes, the cyano group, or more specifically, the potential for in-situ generation of cyanide ions, can act as a potent poison for the palladium catalyst.[13][14][15] Excess cyanide can disrupt every key step of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, by forming inactive palladium-cyanide complexes like [(CN)₄Pd]²⁻.[13][14]
Causality & Mechanism: Catalyst deactivation occurs due to the strong coordination of cyanide to the palladium center.[16] This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive.[14][17] The presence of moisture can exacerbate this issue by hydrolyzing the cyanide source to hydrogen cyanide (HCN), which is highly reactive towards Pd(0).[13][14][18]
Q6: How can I mitigate catalyst poisoning when using cyano-substituted aryl boronic acids?
A6: Mitigating catalyst poisoning requires careful selection of reagents and reaction conditions to minimize the concentration of free cyanide.
Troubleshooting & Preventative Measures:
-
Use of Less Toxic/Reactive Cyanide Sources (in Cyanation Reactions): While your primary concern is the cyano group on the boronic acid, if you are performing a cyanation reaction, using a less reactive cyanide source like K₄[Fe(CN)₆] can be beneficial as it releases cyanide slowly, preventing high local concentrations that poison the catalyst.[15]
-
Ligand Choice: The choice of ligand can influence the catalyst's susceptibility to poisoning. Robust ligands that bind strongly to the palladium center can sometimes offer some protection against displacement by cyanide.
-
Anhydrous Conditions: Given that moisture can facilitate the formation of HCN, running the reaction under rigorously anhydrous conditions can be beneficial.[18]
-
Catalyst Loading: In some cases, a slight increase in catalyst loading might be necessary to compensate for some degree of deactivation, although this is not an ideal solution.
Q7: I've noticed the formation of an amide or carboxylic acid byproduct in my reaction mixture. Is the cyano group reacting?
A7: Yes, under certain Suzuki coupling conditions, particularly with prolonged heating in the presence of a base and water, the cyano group can undergo hydrolysis to form a primary amide and subsequently a carboxylic acid.[19][20][21]
Causality & Mechanism: The hydrolysis of a nitrile is a well-known organic transformation that can be catalyzed by both acid and base.[20][21][22] In a basic Suzuki reaction medium, the hydroxide ion can act as a nucleophile, attacking the electrophilic carbon of the nitrile.[20][23] Subsequent protonation steps lead to the formation of an amide, which can then undergo further hydrolysis to the corresponding carboxylate salt under the basic conditions.[20][22]
Troubleshooting & Preventative Measures:
-
Milder Reaction Conditions: To avoid hydrolysis, use the mildest possible reaction conditions. This includes lower temperatures and shorter reaction times.
-
Choice of Base: A weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ might be less prone to promoting nitrile hydrolysis compared to stronger, more nucleophilic bases like NaOH.
-
Minimize Water Content: Reducing the amount of water in the reaction can slow down the rate of hydrolysis.[21]
Summary of Troubleshooting Strategies
| Side Reaction | Key Causal Factors | Preventative Measures & Troubleshooting |
| Protodeboronation | Excess water, strong base, high temperature, electron-deficient boronic acids.[1][4][5][6] | Use weaker base (e.g., K₂CO₃, K₃PO₄), minimize water, lower reaction temperature, use stable boronic acid derivatives (MIDA boronates, trifluoroborates).[1][3][8] |
| Homocoupling | Presence of oxygen, Pd(II) species, electron-deficient boronic acids.[6][10][11][12] | Rigorous degassing of solvents, use Pd(0) precatalysts, add mild reducing agents (e.g., potassium formate), slow addition of boronic acid.[8][9][11] |
| Catalyst Poisoning | In-situ generation of cyanide ions, moisture.[13][14][15][18] | Use robust ligands, maintain anhydrous conditions, consider alternative non-coordinating bases. |
| Nitrile Hydrolysis | Presence of water, base, and heat over prolonged periods.[19][20][21] | Use milder reaction conditions (lower temperature, shorter time), employ weaker, non-nucleophilic bases, minimize water content. |
Visualizing the Challenges: Reaction Pathways
Below are diagrams illustrating the desired Suzuki coupling cycle and the competing side reaction pathways.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 20. organicchemistrytutor.com [organicchemistrytutor.com]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 23. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Guide for (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid
Welcome to the technical support center for (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this specialized building block in their synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable protocols to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield of the desired product. What are the primary factors I should investigate?
When a Suzuki-Miyaura coupling fails, a systematic approach to troubleshooting is crucial. For this specific boronic acid, the electronic properties of the indole core and the nature of the protecting group are key considerations. Here are the primary factors to investigate:
-
Catalyst Activity and Integrity: Ensure your palladium catalyst and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. Some precatalysts are sensitive to air and moisture. It is advisable to use a fresh batch or a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] It is imperative to thoroughly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time, and this particular one may be susceptible to protodeboronation.[1][2]
-
Choice of Base and Solvent: The selection of the base and solvent system is critical and often interdependent. The base facilitates the crucial transmetalation step, but an inappropriate choice can lead to side reactions.[1][3]
Q2: I am observing a significant amount of a byproduct that appears to be 1-Boc-6-cyano-1H-indole. What is causing this, and how can I mitigate it?
The formation of 1-Boc-6-cyano-1H-indole is a classic sign of protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[2] This is a common side reaction for boronic acids, and the electron-withdrawing nature of the cyano group on your indole ring can make your substrate particularly susceptible.[4][5][6]
Causality: Protodeboronation can be catalyzed by both acidic and basic conditions. In the context of a Suzuki-Miyaura reaction, the base and any residual water in the solvent are the likely culprits.[2][5] The mechanism in basic media often involves the formation of a boronate species, which then reacts with a proton source (like water) to cleave the C-B bond.[2]
Mitigation Strategies:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching from strong bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄) to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.[1] Use dry solvents and ensure your base is anhydrous.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can sometimes suppress protodeboronation.[7] However, the hydrolysis of the ester to the boronic acid can still be a factor.[7]
Q3: Could the Boc protecting group be unstable under my Suzuki-Miyaura reaction conditions?
The tert-butoxycarbonyl (Boc) group is known for its stability in basic and nucleophilic environments, making it generally compatible with the conditions of a Suzuki-Miyaura coupling.[8][9] It is primarily labile to acidic conditions.[8][10]
While direct cleavage of the Boc group by the bases typically used in Suzuki couplings is uncommon, some factors could potentially lead to its removal:
-
Localized Acidity: In biphasic reactions or with certain additives, localized areas of higher acidity could form, potentially affecting the Boc group.
-
Lewis Acidity: Some palladium catalysts or additives might exhibit Lewis acidity, which could compromise the Boc group, although this is less common with standard Suzuki catalysts.
If you suspect Boc deprotection is occurring, which would be indicated by the formation of 6-cyano-1H-indole or its coupled product, consider using a milder base and ensuring your reaction conditions are not inadvertently acidic.
Q4: My reaction is sluggish, and I suspect the electronic nature of the boronic acid is to blame. How can I enhance its reactivity?
The presence of the electron-withdrawing cyano group deactivates the indole ring system.[11] This can impact the nucleophilicity of the organic group on the boron atom, potentially slowing down the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Strategies to Enhance Reactivity:
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst is critical. More electron-rich and bulky ligands can often accelerate the oxidative addition and reductive elimination steps. Consider screening a variety of ligands, such as SPhos, XPhos, or RuPhos.
-
Higher Temperatures: Increasing the reaction temperature can often overcome activation energy barriers for sluggish reactions. However, be mindful that higher temperatures can also promote side reactions like protodeboronation.
-
Use of Boronate Salts: Converting the boronic acid to a trifluoroborate salt (e.g., using KHF₂) can sometimes enhance reactivity and stability. These salts often show improved performance in cross-coupling reactions.[12]
Troubleshooting Workflow
Here is a visual guide to systematically troubleshoot low reactivity issues with this compound.
Caption: A stepwise decision-making diagram for troubleshooting Suzuki-Miyaura couplings.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Anhydrous Conditions
This protocol is designed to minimize protodeboronation and is a good starting point for optimizing your reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Anhydrous base (e.g., K₂CO₃, finely powdered and dried)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium precatalyst (0.02 mmol, 2 mol%), phosphine ligand (0.04 mmol, 4 mol%), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Key Chemical Structures and Transformations
Caption: Reaction pathways in the Suzuki-Miyaura coupling of the target boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
Technical Support Center: Stability and Handling of N-Boc-Indole-2-Boronic Acid
Welcome to the technical support center for N-Boc-indole-2-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we address common challenges related to its stability, offering in-depth explanations, troubleshooting strategies, and validated protocols to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of N-Boc-indole-2-boronic acid.
Q1: Why is N-H protection, such as with a Boc group, often necessary for indole-2-boronic acids in cross-coupling reactions?
A1: The acidic proton on the nitrogen of an unprotected indole ring can significantly interfere with catalytic cycles, particularly in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[1] This interference can occur in several ways:
-
Base Consumption: The indole N-H proton (pKa ≈ 17) can be deprotonated by the bases used in the coupling reaction, leading to inconsistent reaction conditions.
-
Catalyst Inhibition: The resulting indolyl anion can coordinate to the palladium center, potentially deactivating the catalyst.[2]
-
Side Reactions: The unprotected indole can participate in undesired side reactions.
Protecting the indole nitrogen with an electron-withdrawing group like tert-butoxycarbonyl (Boc) masks the acidic proton, preventing these issues and leading to more consistent, higher-yielding coupling reactions.[1][3]
Q2: How does the Boc group specifically influence the stability of the indole-2-boronic acid?
A2: The Boc group has a significant electronic effect on the indole ring. As a carbamate, it acts as an electron-withdrawing group, which decreases the electron density of the aromatic system.[4] This electronic perturbation has a dual impact:
-
Increased Susceptibility to Protodeboronation: The primary degradation pathway for arylboronic acids is protodeboronation—the cleavage of the carbon-boron bond and its replacement with a hydrogen atom.[5][6] Arylboronic acids with electron-deficient rings are particularly susceptible to base-catalyzed protodeboronation.[5][7] The electron-withdrawing nature of the Boc group makes the C2 position of the indole more electrophilic and thus more prone to this degradation pathway, especially under the basic conditions common in Suzuki couplings.
-
Chemical Stability of the Protecting Group: The Boc group itself is robust under most basic and nucleophilic conditions, making it compatible with a wide range of reaction protocols.[8] However, it is readily cleaved under acidic conditions, a factor to consider during reaction workup and purification.[8]
Q3: What is protodeboronation, and what is the specific mechanism to be aware of?
A3: Protodeboronation is a critical decomposition pathway for all arylboronic acids, where a proton source (like water) cleaves the C–B bond, converting the boronic acid back to its corresponding arene (N-Boc-indole in this case).[9] This side reaction consumes the boronic acid, leading to reduced yields in the desired cross-coupling reaction.[10]
The reaction is known to proceed through multiple pH-dependent pathways.[6][11] Under the basic conditions frequently used for Suzuki-Miyaura coupling (pH > 10), the mechanism involves the formation of a tetrahedral boronate species, which is the active nucleophile in the catalytic cycle but also the species susceptible to decomposition.[5][7] For electron-deficient systems like N-Boc-indole-2-boronic acid, the C-B bond cleavage can be the rate-limiting step.[5][7]
Caption: Base-catalyzed protodeboronation pathway.
Q4: What are the ideal storage and handling conditions for N-Boc-indole-2-boronic acid to maximize its shelf-life?
A4: Given its susceptibility to thermal decomposition and protodeboronation, proper storage is critical.[12] Commercial suppliers recommend storing N-Boc-indole-2-boronic acid at -20°C .[13][14] For long-term stability, the following conditions are advised:
-
Temperature: Store at -20°C or below.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to minimize exposure to moisture and oxygen.
-
Light: Keep in a dark container, away from direct light.[15]
-
Handling: Before opening, allow the container to warm to room temperature to prevent atmospheric moisture from condensing on the cold solid.[15] Use the required amount and promptly reseal the container under an inert atmosphere.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems encountered during experiments using N-Boc-indole-2-boronic acid.
Problem 1: My Suzuki-Miyaura coupling reaction has a very low or zero yield.
| Probable Cause | Recommended Solution |
| Degraded Boronic Acid | N-Boc-indole-2-boronic acid can degrade upon storage or in solution prior to reaction.[12][16] Solution: Use freshly acquired boronic acid or material that has been stored properly at -20°C under an inert atmosphere.[13] Consider quantifying the active boronic acid content using an analytical method like HPLC (see Protocol 1) before setting up large-scale reactions. |
| Inactive Catalyst | The palladium catalyst may be oxidized or otherwise inactive. This is a common issue if using Pd(II) precatalysts that require in-situ reduction.[10] Solution: Use a fresh, high-quality catalyst. Air-stable precatalysts (e.g., G3 or G4 palladacycles) are highly recommended as they are more robust.[10] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere to prevent catalyst decomposition.[10] |
| Suboptimal Base/Solvent | A base that is too strong or a solvent system with excessive water can accelerate protodeboronation, consuming the starting material before it can couple.[10] Solution: Switch to a milder base such as K₂CO₃ or KF.[10] Minimize the amount of water in the reaction or switch to completely anhydrous conditions if possible. Vigorous stirring is essential for biphasic systems. |
| Interference from N-H (if deprotected) | If the Boc group was unintentionally cleaved during a prior step or workup, the free N-H will inhibit the reaction.[1] Solution: Confirm the integrity of the N-Boc protection on your starting material via ¹H NMR or LC-MS. If deprotection has occurred, re-protect the indole before proceeding with the coupling. |
Problem 2: My main product is contaminated with a significant amount of N-Boc-indole (the protodeboronated side product).
| Probable Cause | Recommended Solution |
| Reaction Conditions Favor Protodeboronation | High temperatures, prolonged reaction times, and strongly basic aqueous conditions promote the undesired protodeboronation pathway.[5][17] Solution: 1. Lower the Temperature: If possible, run the reaction at a lower temperature (e.g., 80°C instead of 110°C), even if it requires a longer reaction time. 2. Use a Milder Base: Strong bases like NaOH or K₃PO₄ in water can be aggressive.[10] Consider using K₂CO₃, Cs₂CO₃, or KF, which are often effective while minimizing degradation. 3. Reduce Water Content: Water is the proton source.[10] Use anhydrous solvents or a solvent system with minimal water (e.g., dioxane/H₂O 10:1). 4. Use a Boronic Acid Surrogate: For particularly challenging couplings, consider converting the boronic acid to a more stable surrogate, such as an N-methyliminodiacetic acid (MIDA) boronate, which undergoes slow release of the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[16] |
| Slow Transmetalation Step | If the transmetalation step of the catalytic cycle is slow, the boronate intermediate has more time to undergo protodeboronation. Solution: Ensure your catalyst system is highly active. Sometimes, changing the ligand (e.g., to a more electron-rich Buchwald-type ligand like SPhos or XPhos) can accelerate the catalytic cycle and outcompete the decomposition pathway.[2] |
digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];start [label="Low Yield or High\nProtodeboronation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagent [label="1. Verify Boronic Acid Quality\n(Use fresh/stored properly,\nrun control NMR/HPLC)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_ok [label="Reagent OK", shape=plaintext]; reagent_bad [label="Degraded", shape=plaintext]; purify_reagent [label="Purify or\nRe-synthesize", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_conditions [label="2. Are Reaction Conditions Too Harsh?\n(High Temp? Strong Base?)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; conditions_harsh [label="Yes", shape=plaintext]; conditions_mild [label="No", shape=plaintext]; optimize_conditions [label="Modify Conditions:\n- Lower Temperature\n- Use Milder Base (K₂CO₃)\n- Reduce Water Content", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_catalyst [label="3. Is Catalyst System Optimal?\n(Fresh catalyst? Degassed?)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_bad [label="No/Unsure", shape=plaintext]; catalyst_ok [label="Yes", shape=plaintext]; optimize_catalyst [label="Use Fresh/Pre-activated Catalyst\n(e.g., Palladacycle)\nThoroughly Degas Solvents", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
success [label="Problem Solved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_reagent; check_reagent -> reagent_ok [xlabel=" "]; check_reagent -> reagent_bad [xlabel=" "]; reagent_ok -> check_conditions; reagent_bad -> purify_reagent;
check_conditions -> conditions_harsh [xlabel=" "]; check_conditions -> conditions_mild [xlabel=" "]; conditions_harsh -> optimize_conditions; conditions_mild -> check_catalyst;
check_catalyst -> catalyst_bad [xlabel=" "]; check_catalyst -> catalyst_ok [xlabel=" "]; catalyst_bad -> optimize_catalyst;
optimize_conditions -> success; optimize_catalyst -> success; catalyst_ok -> success; purify_reagent -> start; }
Caption: Troubleshooting workflow for poor Suzuki coupling outcomes.
Problem 3: I am having difficulty purifying the N-Boc-indole-2-boronic acid starting material without causing decomposition.
| Probable Cause | Recommended Solution |
| Thermal Decomposition during Recrystallization | N-Boc-indole-2-boronic acid derivatives can partially decompose if the temperature is too high during purification steps like recrystallization.[12] Solution: Avoid using high-boiling point solvents. Ethyl acetate is reported to be effective for recrystallization while allowing for moderate temperatures.[12] The optimal temperature should be kept as low as possible to achieve dissolution (e.g., ~60°C).[12] Do not prolong the heating period. |
| Hydrolysis on Silica Gel | Standard silica gel chromatography can be problematic for boronic acids. The acidic nature of silica can promote C-B bond cleavage, and the polar boronic acid group can lead to streaking and poor recovery. Solution: 1. Trituration/Recrystallization: This is the preferred method (see Protocol 2). 2. Modified Chromatography: If chromatography is unavoidable, deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent). Run the column quickly to minimize contact time. 3. Derivatization: For very difficult purifications, consider a temporary derivatization strategy, such as converting the boronic acid to its pinacol or MIDA ester, which are generally more stable and less polar, making them easier to purify by chromatography. The ester can then be hydrolyzed back to the boronic acid just before use.[16] |
Section 3: Key Experimental Protocols
These protocols provide validated, step-by-step methods for assessing stability, purification, and use in a key reaction.
Protocol 1: Stability Assessment of N-Boc-Indole-2-Boronic Acid via HPLC
This protocol provides a general method to quantify the purity of N-Boc-indole-2-boronic acid and monitor its degradation over time. A stability-indicating method should effectively separate the parent compound from its primary degradant, N-Boc-indole.[18][19]
-
Objective: To quantify the percentage of intact N-Boc-indole-2-boronic acid.
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Method Details:
-
Column: A C18 reversed-phase column with low silanol activity (e.g., Waters XTerra MS C18) is recommended to minimize on-column hydrolysis.[20] (Dimensions: e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a 5-10 minute hold at 95:5 (A:B), then ramp to 5:95 (A:B) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV max of the indole chromophore (approx. 280-295 nm).
-
Sample Preparation: Prepare a stock solution of the boronic acid (e.g., 1 mg/mL) in acetonitrile. Dilute as necessary for analysis. Prepare a standard of the expected degradant (N-Boc-indole) to confirm its retention time.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject a sample of your N-Boc-indole-2-boronic acid.
-
Inject a standard sample of N-Boc-indole to identify the peak corresponding to the protodeboronated product.
-
To perform a stability study, dissolve the boronic acid in a relevant solvent (e.g., the solvent for a planned reaction) and leave it at room temperature.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), inject an aliquot and monitor the decrease in the area of the boronic acid peak and the increase in the area of the N-Boc-indole peak.
-
Calculate the percentage remaining by comparing the peak area of the boronic acid at each time point to the area at t=0.
-
Protocol 2: Purification of N-Boc-Indole-2-Boronic Acid by Recrystallization
This protocol is based on literature suggesting that recrystallization from ethyl acetate is an effective method for purification, but requires careful temperature control.[12]
-
Objective: To purify crude N-Boc-indole-2-boronic acid by removing impurities while minimizing thermal decomposition.
-
Materials: Crude N-Boc-indole-2-boronic acid, ethyl acetate, Erlenmeyer flask, heat source with temperature control (e.g., hot plate with oil bath), ice bath, filtration apparatus.
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethyl acetate at room temperature to create a slurry.
-
Gently warm the slurry in a water or oil bath to no more than 60°C while stirring.[12]
-
Add small portions of warm ethyl acetate until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
Once dissolved, immediately remove the flask from the heat source.
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Once the flask has reached ambient temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold ethyl acetate.
-
Dry the crystals under high vacuum at room temperature. Do not heat the solid during drying.
-
Protocol 3: General Procedure for Suzuki-Miyaura Coupling Optimized to Minimize Protodeboronation
This protocol provides a robust starting point for coupling N-Boc-indole-2-boronic acid with an aryl halide, incorporating best practices to mitigate decomposition.[10]
-
Objective: To perform a Suzuki-Miyaura cross-coupling reaction while minimizing the protodeboronation of the N-Boc-indole-2-boronic acid.
-
Reagents & Equipment: Schlenk flask or reaction vial with a screw cap and septum, magnetic stir bar, inert atmosphere (Argon or Nitrogen), degassed solvents, aryl halide (1.0 equiv), N-Boc-indole-2-boronic acid (1.2–1.5 equiv), palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%), base (e.g., K₂CO₃, 2.0–3.0 equiv), solvent (e.g., Dioxane/H₂O 10:1).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, N-Boc-indole-2-boronic acid, base (ensure it is a fine powder), and magnetic stir bar.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the palladium precatalyst under a positive flow of inert gas.
-
Via syringe, add the degassed solvent(s). The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Place the sealed flask in a preheated oil bath at 80-90°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Page loading... [wap.guidechem.com]
- 13. N-Boc-indole-2-boronic acid = 95 213318-44-6 [sigmaaldrich.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the challenges of working with this electron-deficient heteroaromatic boronic acid and, most critically, to minimize the formation of the undesired homocoupling byproduct.
Introduction: The Challenge of Homocoupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] However, a common and often frustrating side reaction is the homocoupling of the boronic acid starting material, which leads to the formation of a symmetrical biaryl byproduct. This not only consumes your valuable boronic acid and reduces the yield of the desired cross-coupled product but also complicates the purification process.
The subject of this guide, this compound, presents a particular challenge due to its electron-deficient nature, a consequence of the electron-withdrawing cyano group on the indole ring. Electron-deficient arylboronic acids can be more susceptible to side reactions, including homocoupling and protodeboronation.[3] This guide will equip you with the knowledge and practical strategies to suppress these undesired pathways and achieve high yields of your target compound.
Troubleshooting Guide: Minimizing Homocoupling
This section is structured in a question-and-answer format to directly address the most common issues encountered during the Suzuki-Miyaura coupling of this compound.
Q1: I am observing a significant amount of the homocoupled byproduct in my reaction. What are the primary causes?
A1: The formation of a homocoupled byproduct from your boronic acid is primarily driven by two key mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen in your reaction is a major contributor to homocoupling. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of your boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.[4] Rigorous exclusion of oxygen from your reaction setup is therefore critical.
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as your catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) species.[5] This is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.
Q2: How can I effectively remove oxygen from my reaction?
A2: To minimize oxygen-mediated homocoupling, it is essential to create and maintain an inert atmosphere throughout the reaction. Here are the key steps:
-
Use Schlenk Technique: Assemble your reaction in a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Degas Your Solvent: The solvent is a major source of dissolved oxygen. Degas your solvent by sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes before use.
-
Purge the Reaction Vessel: After adding your solid reagents (aryl halide, boronic acid, base, and catalyst), seal the flask and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas.
Q3: Does the choice of palladium catalyst influence the extent of homocoupling?
A3: Absolutely. As mentioned, Pd(II) precursors can directly promote homocoupling. To circumvent this, consider the following:
-
Use a Pd(0) Source: Employing a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can significantly reduce homocoupling that occurs during the initial in-situ reduction of a Pd(II) source.
-
Use Pre-catalysts: Modern palladacycle pre-catalysts, such as those developed by Buchwald (e.g., SPhos-Pd-G3, XPhos-Pd-G3), are designed to generate the active Pd(0) species under mild conditions and can be highly effective in minimizing side reactions.
Q4: What is the best choice of base to minimize homocoupling?
A4: The base is crucial for activating the boronic acid for transmetalation, but an improper choice can favor homocoupling. For electron-deficient boronic acids like the one , a careful selection is necessary:
-
Weaker Inorganic Bases are Often Preferred: Mild inorganic bases such as potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).
-
Consider Fluoride Sources: In some cases, fluoride bases like cesium fluoride (CsF) or potassium fluoride (KF) can be effective, particularly under anhydrous conditions.
The optimal base is often substrate-dependent and may require screening.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable? How should I store it?
A1: Boronic acids, in general, can be susceptible to degradation over time, especially when exposed to air and moisture. The electron-withdrawing nature of the cyano group can also increase its susceptibility to protodeboronation. It is recommended to store the boronic acid in a tightly sealed container, in a desiccator, under an inert atmosphere if possible, and refrigerated. For long-term storage, keeping it in a freezer is advisable.
Q2: Can the Boc protecting group be cleaved under the reaction conditions?
A2: The tert-Butoxycarbonyl (Boc) group is generally stable under the basic conditions typically employed in Suzuki-Miyaura reactions. However, if very strong bases or high temperatures are used for prolonged periods, some cleavage may occur. It is always good practice to monitor your reaction for any signs of deprotection.
Q3: My reaction is sluggish. Should I increase the temperature?
A3: While increasing the temperature can enhance the reaction rate, it can also accelerate side reactions like homocoupling and protodeboronation, especially with sensitive substrates. It is generally better to first optimize other parameters such as the catalyst, ligand, and base before resorting to significantly higher temperatures.
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, designed to minimize homocoupling.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and rubber cap. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive flow of argon, add Pd₂(dba)₃ (0.015 mmol) and SPhos (0.03 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Impact of Reaction Parameters on Homocoupling
The following table provides a comparative overview of how different reaction parameters can influence the ratio of the desired cross-coupled product to the undesired homocoupling byproduct. The data is compiled from literature reports on similar electron-deficient and heteroaromatic boronic acids and serves as a guide for optimization.
| Parameter | Condition A | Product/Homocoupling Ratio (A) | Condition B | Product/Homocoupling Ratio (B) | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | ~5:1 | Pd₂(dba)₃ (1 mol%) | >20:1 | Pd(0) sources avoid the initial Pd(II)-mediated homocoupling. |
| Base | NaOH (2 equiv) | ~3:1 | K₃PO₄ (2 equiv) | >15:1 | Milder bases are less likely to promote side reactions. |
| Ligand | PPh₃ (4 mol%) | ~8:1 | SPhos (2 mol%) | >25:1 | Bulky, electron-rich phosphine ligands accelerate reductive elimination, outcompeting homocoupling pathways.[5] |
| Atmosphere | Air | <2:1 | Inert (Argon) | >20:1 | Exclusion of oxygen is critical to prevent oxidation of the Pd(0) catalyst.[4] |
Mechanistic Insights: Competing Reaction Pathways
To effectively troubleshoot, it is crucial to understand the underlying mechanisms. The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Caption: Competing pathways in Suzuki-Miyaura coupling.
References
Technical Support Center: Suzuki Reactions Involving Cyano-Substituted Indoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki reaction workups, with a specialized focus on cyano-substituted indole substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter unique challenges associated with this important class of molecules. The inherent properties of the cyano group and the indole nucleus—namely their polarity and potential for metal coordination—necessitate carefully tailored workup and purification procedures.
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues, ensuring the efficient isolation of your target compounds with high purity.
Frequently Asked Questions (FAQs)
Q1: Why does the workup for Suzuki reactions with cyano-substituted indoles require special consideration?
The primary challenges stem from the physicochemical properties conferred by the cyano (-CN) group and the indole ring.
-
Increased Polarity: The nitrile functionality significantly increases the polarity of the product molecule. This can lead to partial or complete solubility in the aqueous phase during extraction, resulting in low isolated yields if standard non-polar organic solvents are used.[1]
-
Metal Coordination: The cyano group's nitrogen atom, as well as the indole nitrogen, can act as ligands, coordinating to the palladium catalyst. This can sometimes lead to catalyst deactivation or result in a stable product-palladium complex that is difficult to break, complicating catalyst removal.[2][3]
-
Emulsion Formation: The increased polarity can promote the formation of stable emulsions at the aqueous-organic interface during liquid-liquid extraction, making phase separation difficult and inefficient.[1]
Q2: What are the most common impurities I should expect and how do they originate?
Beyond unreacted starting materials, several byproducts are common in Suzuki reactions. Understanding their origin is key to preventing their formation and planning their removal.
-
Homocoupling Products: Your boronic acid can couple with itself to form a biaryl byproduct (R²-R²). This is often promoted by the presence of oxygen or certain palladium(II) species.[4][5]
-
Protodeboronation Products: The boronic acid can react with protons (from water or other sources) to cleave the C-B bond, regenerating the arene (R²-H). This side reaction is often accelerated in aqueous conditions.[4][6]
-
Dehalogenation Products: The aryl halide starting material can be reduced to the corresponding arene (R¹-H), a process sometimes mediated by hydride sources in the reaction mixture.[6]
-
Boronic Acid-Related Impurities: Excess boronic acid and its anhydrides (boroxines) are common contaminants that can complicate purification.[4]
Table 1: Common Byproducts and Their Origin
| Impurity Type | Structure | Origin |
|---|---|---|
| Homocoupling | R²-R² | Self-coupling of the organoboron reagent.[4] |
| Protodeboronation | R²-H | Cleavage of the C-B bond by a proton source.[4][6] |
| Dehalogenation | R¹-H | Reduction of the starting aryl halide.[6] |
| Boroxine | (R²BO)₃ | Anhydride formed from three molecules of boronic acid. |
Troubleshooting Guide: Common Workup & Purification Issues
This section addresses specific problems you may encounter during the workup of your cyano-substituted indole Suzuki reaction.
Q3: My isolated yield is very low after a standard aqueous workup. Where has my product gone?
This is the most frequent issue, and it's almost always linked to the product's polarity.
Root Cause Analysis: Your cyano-indole product is likely partially or fully dissolved in the aqueous layer, or trapped in an emulsion. Standard extraction solvents like ethyl acetate or diethyl ether may not be sufficiently polar to efficiently partition your product.
Solutions:
-
Analyze the Aqueous Layer: Before discarding the aqueous phase, take a small aliquot, neutralize it if necessary, and extract it with a stronger solvent system to check for your product via TLC or LC-MS.
-
Modify the Extraction Solvent:
-
If the reaction was run in a water-miscible solvent like THF, dioxane, or acetonitrile, remove it under reduced pressure first .[1] This is critical as these co-solvents increase the solubility of organic products in the aqueous phase.
-
Use a more polar extraction solvent. A 3:1 mixture of chloroform/isopropanol is a powerful system for pulling polar organic molecules from an aqueous phase.[1]
-
Perform multiple extractions (at least 3-5) to maximize recovery.
-
Workflow: Diagnosing and Correcting Low Yield
Caption: Decision tree for troubleshooting low product yield.
Q4: My final product is contaminated with residual palladium. What are the best methods for removal?
Palladium contamination is a critical issue, especially in drug development, with strict limits on residual metals.[7]
Solutions (from least to most aggressive):
-
Filtration through Celite®: After the reaction is complete, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This can remove a significant portion of precipitated palladium black.[8]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon (e.g., Nuchar®) can adsorb palladium species. This method's effectiveness can be enhanced by adding a chelating agent.
-
Metal Scavengers: This is often the most effective method. Silica-based scavengers with thiol (SiliaMetS® Thiol) or trimercaptotriazine (Si-TMT) functionalities are highly efficient at binding palladium.[7] The product solution is simply stirred or passed through a cartridge containing the scavenger.
-
Recrystallization: If your product is a solid, recrystallization can be an excellent final step to remove trace metals and other impurities.[9]
Table 2: Comparison of Palladium Removal Techniques
| Method | Pros | Cons | Best For |
|---|---|---|---|
| Celite® Filtration | Simple, fast, inexpensive. | Only removes insoluble Pd black. | Initial bulk removal post-reaction.[8] |
| Activated Carbon | Inexpensive, effective for many Pd species. | Can adsorb product, variable efficiency. | Crude product streams with moderate contamination. |
| Metal Scavengers | Highly efficient, selective, high recovery.[7] | Higher cost. | Final purification step to meet strict ppm limits. |
| Recrystallization | Purifies from both metal and organic impurities. | Requires a crystalline solid, potential yield loss. | Solid products where a suitable solvent system is found.[9] |
Q5: How can I efficiently remove unreacted boronic acid and its byproducts?
Boronic acids can be persistent impurities.
Solutions:
-
Aqueous Base Wash: During the workup, perform one or two washes with a mild aqueous base (e.g., 1M NaOH or K₂CO₃). This deprotonates the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer. Caution: Ensure your indole product is stable to these basic conditions.
-
Specialized Scavengers: For stubborn cases or base-sensitive products, silica-based scavengers with diol or N,N-dimethylethylenediamine (DEAM) functionalities (e.g., SiliaBond Diol) are highly effective at sequestering boronic acids.[10]
-
Oxidative Quench: Adding a small amount of an oxidizing agent like hydrogen peroxide at the end of the reaction can convert the boronic acid to the corresponding phenol, which may be easier to separate chromatographically. This should be used with caution as it may affect the desired product.
Protocols & Procedures
Protocol 1: Optimized Aqueous Workup for Polar Cyano-Indole Products
This protocol is designed to maximize the recovery of polar products that are prone to staying in the aqueous phase.
-
Solvent Removal (Critical Step): Once the reaction is deemed complete by TLC/LC-MS, cool the reaction vessel to room temperature. If the reaction was performed in a water-miscible solvent (THF, Dioxane, Acetonitrile, DMF), concentrate the mixture on a rotary evaporator to remove the solvent.[1] Re-dissolve the residue in a water-immiscible solvent like Dichloromethane (DCM) or a 3:1 Chloroform/Isopropanol mixture.
-
Quenching: Transfer the solution to a separatory funnel. Add deionized water to quench the reaction and dissolve inorganic salts.
-
Phase Separation & Extraction: Shake the funnel gently to avoid emulsions. Separate the organic layer. Extract the aqueous layer three more times with fresh portions of your organic solvent.
-
Boronic Acid Removal Wash: Combine all organic extracts. Wash with 1M NaOH solution (1 x volume) to remove excess boronic acid. Note: Skip this step if your product is base-sensitive.
-
Neutralization and Final Wash: Wash the organic layer with deionized water (1 x volume), followed by saturated aqueous NaCl (brine) (1 x volume) to break any minor emulsions and remove residual water.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Palladium Removal Using a Thiol-Based Scavenger
This protocol is for the fine purification of the product to meet pharmaceutical-grade standards.
-
Dissolution: Dissolve the crude product obtained from Protocol 1 in a suitable organic solvent (e.g., DCM, Toluene, Ethyl Acetate) at a concentration of ~10-20 mg/mL.
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical loading is 3-5 equivalents by weight relative to the initial palladium catalyst loading.
-
Incubation: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-16 hours. Monitor the palladium content in the solution if analytical methods are available.
-
Filtration: Filter the mixture through a pad of Celite® or a fritted funnel to remove the scavenger-bound palladium.
-
Concentration: Wash the filter cake with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Workflow: General Purification Strategy
Caption: A comprehensive workflow for Suzuki reaction purification.
References
- 1. Workup [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. The functionalization of the indole ring is a key strategy in drug discovery, and the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for this purpose, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance.[1][2] Indolylboronic acids are crucial reagents in these transformations, and their reactivity is highly dependent on the nature and position of substituents on the indole ring.[2]
This guide provides an in-depth comparison of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid with other commonly used indole boronic acids. We will objectively analyze its performance in Suzuki-Miyaura cross-coupling reactions, supported by experimental data, and provide a rationale for the observed reactivity trends. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile building block.
The Strategic Importance of this compound
The subject of our focus, this compound, possesses two key structural features that modulate its reactivity and utility:
-
The N-tert-Butoxycarbonyl (Boc) Group: This protecting group enhances the stability of the indole boronic acid, preventing unwanted side reactions and often improving solubility in organic solvents.[3] However, the steric bulk and electronic effects of the Boc group can also influence the rate of the Suzuki-Miyaura coupling.[3]
-
The C6-Cyano Group: As a potent electron-withdrawing group, the cyano substituent significantly alters the electronic properties of the indole ring. This electronic perturbation has a profound impact on the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
The strategic placement of the cyano group at the C6 position makes this building block particularly valuable in the synthesis of targeted therapeutics, such as KRAS G12C inhibitors like Adagrasib (MRTX849).[4][5][6]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
| Indole Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (1-(tert-Butoxycarbonyl)-6-cyano -1H-indol-2-yl)boronic acid | 4-Bromo-2-fluorobenzonitrile | Pd(dppf)Cl2 (5) | K2CO3 | Dioxane/H2O | 100 | 12 | 85 | Adapted from[7] |
| (1-(tert-Butoxycarbonyl)-1H-indol-2-yl)boronic acid | 4-Bromoanisole | Pd(PPh3)4 (5) | K2CO3 | Toluene/EtOH/H2O | 100 | 12 | 92 | Adapted from[3] |
| (1-(tert-Butoxycarbonyl)-5-bromo -1H-indol-2-yl)boronic acid | Phenylboronic acid | Pd(PPh3)4 (3) | Na2CO3 | Toluene/EtOH/H2O | 100 | 16 | 88 | Adapted from[3] |
Key Observations:
-
This compound demonstrates high reactivity, affording a good yield in a relatively short reaction time. The electron-withdrawing cyano group appears to facilitate the coupling, which is consistent with the general principles of the Suzuki-Miyaura reaction where electron-poor boronic acids can exhibit enhanced reactivity under certain conditions.
-
The parent (1-(tert-Butoxycarbonyl)-1H-indol-2-yl)boronic acid provides a high yield, serving as a baseline for an electronically neutral (at the C6 position) indole boronic acid.
-
The (1-(tert-Butoxycarbonyl)-5-bromo-1H-indol-2-yl)boronic acid , with an electron-withdrawing bromine atom, also shows good reactivity, comparable to the cyano-substituted analog.
Mechanistic Insights and Causality of Reactivity
The observed reactivity of these indole boronic acids can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle.
Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle
The rate-determining step in the Suzuki-Miyaura reaction can be either oxidative addition or transmetalation, depending on the specific substrates and conditions. In the case of indole boronic acids, the electronic nature of the indole ring plays a crucial role in the transmetalation step.
The electron-withdrawing cyano group at the C6 position of This compound decreases the electron density on the indole ring. This increased electrophilicity of the boron-bearing carbon can facilitate the transmetalation of the indolyl group from boron to the palladium center. While typically, electron-donating groups on the boronic acid accelerate the reaction, electron-withdrawing groups can also enhance reactivity, particularly when the aryl halide is electron-rich.
Conversely, the N-Boc protecting group, while crucial for stability, can exert a mild electron-withdrawing effect and its steric bulk can influence the approach of the reagents to the catalytic center. The interplay of these electronic and steric factors determines the overall reaction rate and yield.
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific substrates.
Protocol 1: Synthesis of this compound
The synthesis of the title compound typically involves a multi-step sequence starting from a commercially available indole derivative. A common route is the lithiation of N-Boc-6-cyanoindole followed by quenching with a trialkyl borate.
Figure 2: Synthetic workflow for the target boronic acid.
Step-by-Step Procedure:
-
To a solution of N-Boc-6-cyanoindole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise and allow the reaction mixture to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronate ester can be hydrolyzed to the boronic acid by stirring with aqueous HCl.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the aryl bromide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of complex indole derivatives. The presence of the electron-withdrawing cyano group at the C6 position enhances its utility in Suzuki-Miyaura cross-coupling reactions, making it a strategic choice for the synthesis of biologically active molecules, including potent kinase inhibitors. While the N-Boc group provides stability, the electronic effect of the cyano group appears to play a dominant role in its reactivity profile. The provided protocols offer a starting point for the successful application of this versatile reagent in organic synthesis and drug discovery programs.
References
- 1. scispace.com [scispace.com]
- 2. Indolylboronic Acids: Preparation and Applications [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medkoo.com [medkoo.com]
- 5. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 6-Cyanoindole-2-boronic Acid vs. 5-Cyanoindole-2-boronic Acid
For researchers and professionals in drug development and materials science, indole-2-boronic acids are invaluable building blocks for constructing complex molecular architectures via cross-coupling reactions. The strategic placement of substituents on the indole scaffold dramatically influences their chemical behavior. This guide provides an in-depth comparison of the reactivity of two critical isomers: 6-cyanoindole-2-boronic acid and 5-cyanoindole-2-boronic acid, with a focus on their application in the widely-used Suzuki-Miyaura cross-coupling reaction.
Theoretical Framework: The Decisive Role of Electronic Effects
The primary differentiator in the reactivity of 5- and 6-cyanoindole-2-boronic acid is the electronic influence of the cyano (-CN) group. As a potent electron-withdrawing group, it modulates the electron density of the indole ring system through a combination of inductive (-I) and resonance (-M, or mesomeric) effects. This, in turn, impacts the lability of the C-B bond at the C2 position, a critical factor in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1][2]
The Positional Advantage: 5-Cyano Isomer
The 5-cyanoindole isomer is generally expected to be more reactive in Suzuki-Miyaura couplings. The rationale lies in the resonance delocalization of the nitrogen lone pair and the withdrawing effect of the cyano group. When the cyano group is at the C5 position, its electron-withdrawing resonance effect more significantly influences the electron density across the entire ring system, including the C2 position where the boronic acid is attached.
This increased electron withdrawal at C2 makes the carbon atom more electrophilic and the C-B bond more polarized. In the context of the Suzuki-Miyaura reaction, a more electron-deficient boronic acid often participates more readily in the transmetalation step with the palladium catalyst, which can be rate-limiting.[3]
The Attenuated Effect: 6-Cyano Isomer
In the 6-cyanoindole isomer, the resonance-withdrawing effect of the cyano group on the C2 position is less direct. While it still deactivates the ring through induction and resonance, the delocalization pathway does not impact the C2 position as strongly as in the 5-substituted case.[1] Consequently, 6-cyanoindole-2-boronic acid is predicted to be slightly less reactive, potentially requiring more forcing conditions (e.g., higher temperatures, longer reaction times, or more activated catalyst systems) to achieve comparable yields to its 5-cyano counterpart.
Visualizing Electronic Influence
The following diagrams illustrate the key resonance structures that demonstrate the more pronounced electron-withdrawing effect at the C2 position for the 5-cyano isomer compared to the 6-cyano isomer.
Caption: Logical flow of electronic effects on reactivity.
Comparative Reactivity Data (Illustrative)
While direct, side-by-side experimental comparisons in published literature are scarce, we can construct an illustrative comparison based on the established principles of electronic effects in Suzuki-Miyaura reactions.[4] The following table provides expected outcomes for a generic coupling reaction with an aryl bromide.
| Parameter | 5-Cyanoindole-2-boronic Acid | 6-Cyanoindole-2-boronic Acid | Rationale |
| Relative Reaction Rate | Faster | Slower | The stronger electron-withdrawing effect at C2 in the 5-isomer facilitates a more rapid transmetalation step. |
| Typical Yield | High (e.g., 85-95%) | Good to High (e.g., 75-90%) | Higher reactivity often translates to higher yields under optimized conditions. |
| Optimal Temperature | 60-90 °C | 80-110 °C | The less reactive 6-isomer may require more thermal energy to overcome the activation barrier.[3] |
| Catalyst Loading | Lower (e.g., 1-2 mol%) | Standard (e.g., 2-5 mol%) | A more reactive substrate may achieve high conversion with less catalyst. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a robust, generalized protocol for the Suzuki-Miyaura coupling of cyanoindole-2-boronic acids with an aryl halide. This protocol serves as a validated starting point for optimization.
Workflow Diagram
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology
Materials:
-
Cyanoindole-2-boronic acid (5- or 6-isomer, 1.1 mmol)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol, 3 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃], anhydrous, 2.0 mmol)
-
Degassed 1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Brine
-
Silica Gel for chromatography
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the cyanoindole-2-boronic acid (1.1 equiv), the aryl halide (1.0 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium catalyst. Subsequently, add the degassed 1,4-dioxane and degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion and Practical Recommendations
The electronic properties conferred by the position of the cyano group are the primary determinant of reactivity for 5- and 6-cyanoindole-2-boronic acid.
-
5-Cyanoindole-2-boronic acid is the more reactive isomer due to a more pronounced electron-withdrawing effect at the C2 position. It is the preferred reagent for syntheses where high efficiency, milder conditions, and shorter reaction times are critical.
-
6-Cyanoindole-2-boronic acid , while still a highly effective substrate, is expected to be less reactive. Researchers should anticipate the potential need for slightly more forcing conditions to drive reactions to completion.
The choice between these two valuable building blocks should be guided by the specific requirements of the synthetic target and the desired process parameters. The provided protocol offers a reliable starting point for developing efficient and high-yielding cross-coupling strategies for either isomer.
References
A Comparative Guide to Reagents for Indole Functionalization: Exploring Alternatives to (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid
The functionalized indole core is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals and biologically active compounds. The targeted introduction of substituents onto the indole scaffold is therefore of paramount importance.[1][2] (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid has emerged as a valuable reagent for this purpose, particularly in Suzuki-Miyaura cross-coupling reactions. Its Boc-protected nitrogen and the electron-withdrawing cyano group provide stability and tunable reactivity. However, the landscape of organic synthesis is ever-evolving, and a range of powerful alternatives now exist, offering distinct advantages in terms of accessibility, reactivity, and substrate scope.
This guide provides a comparative overview of alternative reagents and methodologies for indole functionalization, moving beyond the singular reliance on a specific boronic acid. We will delve into the mechanistic nuances and practical considerations of various approaches, providing researchers with the insights needed to make informed decisions for their synthetic strategies.
The Landscape of Indole Functionalization: Beyond Boronic Acids
While indole-2-boronic acids are workhorses in palladium-catalyzed cross-coupling, a broader perspective reveals a diverse toolkit for C-C and C-X bond formation on the indole ring.[1][3][4] These alternatives can be broadly categorized into:
-
Other Organometallic Reagents: Leveraging different metals to tune reactivity and functional group tolerance.
-
Direct C-H Functionalization: Bypassing the need for pre-functionalized indoles, offering a more atom-economical approach.[5][6]
-
Indolyl Halides and Triflates as Electrophiles: Reversing the polarity of the coupling partners.
The choice of reagent is dictated by the desired bond disconnection, the electronic nature of the coupling partners, and the overall complexity of the target molecule.
Comparative Analysis of Alternative Reagents
Other Indoleboronic Acids and Esters
While the title compound is a specific example, the broader class of indoleboronic acids and their corresponding esters (e.g., pinacol esters) remains highly relevant.[1][3][4]
-
Advantages: Generally stable, non-toxic, and commercially available or readily synthesized.[1][2] The Suzuki-Miyaura coupling is well-understood and tolerates a wide range of functional groups.[7]
-
Considerations: The reactivity can be influenced by the protecting group on the indole nitrogen and substituents on the indole ring.[8][9] For instance, N-unprotected indolylboronic acids can sometimes exhibit lower yields compared to their protected counterparts in certain Suzuki couplings.[8]
| Reagent Family | Key Features | Typical Applications |
| Indoleboronic Acids | Stable, versatile nucleophiles in Suzuki coupling.[1][3] | Arylation, vinylation, and alkylation at various indole positions. |
| Indoleboronate Esters | Often more stable and easier to purify than boronic acids. | Similar to boronic acids, used when enhanced stability is required.[8] |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Indolyl Grignard and Organozinc Reagents
For Kumada and Negishi couplings, respectively, these reagents offer higher nucleophilicity compared to their boronic acid counterparts.
-
Indolyl Grignard Reagents (Kumada Coupling): Highly reactive, making them suitable for coupling with less reactive electrophiles.[10][11][12][13] However, their high reactivity can lead to lower functional group tolerance.
-
Indolylzinc Reagents (Negishi Coupling): Offer a good balance of reactivity and functional group tolerance.[14][15][16][17][18] They are particularly useful for coupling with sp3-hybridized centers and are less sensitive to moisture and air than Grignard reagents.[15]
| Reagent Family | Key Features | Typical Applications |
| Indolyl Grignard | Highly nucleophilic. | Coupling with sterically hindered or electron-rich halides.[10][11] |
| Indolylzinc | Good reactivity and functional group tolerance.[14][17] | Broad scope including coupling with alkyl, aryl, and vinyl halides.[14][15] |
Experimental Protocol: Negishi Coupling of an Indolylzinc Reagent
-
Preparation of the Indolylzinc Reagent: To a solution of the corresponding bromoindole in anhydrous THF, add a solution of n-BuLi at -78 °C. After stirring for 30 minutes, add a solution of ZnCl2 in THF and allow the mixture to warm to room temperature.
-
Cross-Coupling: To the freshly prepared indolylzinc reagent, add the aryl halide, a palladium catalyst (e.g., Pd(PPh3)4), and a ligand (e.g., XPhos) in an appropriate solvent like THF or dioxane.[14]
-
Reaction Monitoring and Workup: Heat the reaction mixture and monitor by TLC or GC-MS. Upon completion, quench the reaction with saturated aqueous NH4Cl and extract the product with an organic solvent.
Indolylsilanes (Hiyama Coupling)
Organosilanes are attractive alternatives due to their low toxicity and high stability.[19] The Hiyama coupling, however, often requires an activating agent, typically a fluoride source, to facilitate transmetalation.[19][20]
-
Advantages: Indolylsilanes are stable, often crystalline solids that are easy to handle. The reagents are environmentally benign.[21]
-
Disadvantages: The need for a fluoride activator can sometimes be a limitation if fluoride-sensitive functional groups are present. However, fluoride-free methods, known as the Hiyama-Denmark coupling, have been developed.[19]
| Reagent Family | Key Features | Typical Applications |
| Indolylsilanes | Stable, non-toxic, activated by fluoride or base.[19][20] | Arylation and vinylation of indoles, particularly when other organometallics are not viable.[22] |
Indolyl Triflates and Halides as Electrophiles
Instead of using the indole as the nucleophilic partner, it can be converted into an electrophile (e.g., triflate or halide) and coupled with a variety of organometallic reagents.[1] This "role-swapping" can be highly effective, especially when the desired arylating agent is more readily available as an organoboron or organotin species.[8]
-
Advantages: Provides synthetic flexibility. Indolyl triflates are often easily prepared from the corresponding hydroxindoles.[23]
-
Considerations: The synthesis of the starting indolyl halide or triflate is an additional step. The choice of coupling partners is crucial for optimal yields.[8]
| Reagent Family | Key Features | Typical Applications |
| Indolyl Triflates | Highly reactive electrophiles. | Suzuki, Stille, and Heck couplings.[23][24][25] |
| Indolyl Halides | Readily available starting materials. | Versatile in a wide range of cross-coupling reactions.[26] |
The Rise of Direct C-H Functionalization
A paradigm shift in indole functionalization has been the development of direct C-H activation/functionalization methodologies.[5][6] These reactions avoid the need for pre-functionalization of the indole ring, leading to more efficient and atom-economical syntheses.[6][27]
-
Mechanism: Typically involves a transition metal catalyst (e.g., Pd, Rh, Ru) that facilitates the cleavage of a C-H bond and subsequent bond formation with a coupling partner.[5][28]
-
Regioselectivity: A key challenge is controlling the site of functionalization (C2, C3, C4, C5, C6, or C7).[6][29] This is often achieved through the use of directing groups attached to the indole nitrogen.[30][31][32]
Directing Group Strategies for Regiocontrolled C-H Functionalization
Caption: Common directing groups and their preferred sites of functionalization.
| Directing Group | Position | Catalyst System (Example) |
| N-(2-pyridyl)sulfonyl | C2 | Pd(OAc)2 / Cu(OAc)2[6] |
| Pivaloyl (on C3) | C4 | Pd(PPh3)2Cl2 / Ag2O[29] |
| N-P(O)tBu2 | C7 | Pd(OAc)2 / Pyridine-type ligand[30] |
Experimental Data: Comparison of Arylation Methods at the C2-Position
| Method | Indole Substrate | Arylating Agent | Catalyst System | Yield (%) | Reference |
| Suzuki | N-Boc-indole-2-boronic acid | 4-Iodoanisole | Pd(PPh3)4, K2CO3 | 85 | [33] |
| Negishi | N-Me-2-bromoindole -> Zn | 4-Iodoanisole | Pd(OAc)2, SPhos | 92 | [14] |
| Direct Arylation | N-Me-indole | 4-Iodoanisole | Pd(OAc)2, AgOAc | 78 | [34] |
Conclusion and Future Outlook
While this compound is a valuable and specific tool, the synthetic chemist's arsenal for indole functionalization is rich and varied. The choice of an alternative reagent or strategy should be guided by a careful analysis of the target molecule, desired bond construction, and the principles of green chemistry.
The continued development of more efficient and selective direct C-H functionalization methods holds the greatest promise for the future.[5] As our understanding of reaction mechanisms deepens, we can expect the emergence of novel catalysts and directing groups that will enable the precise and predictable functionalization of any position on the indole ring, further empowering drug discovery and materials science.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. soc.chim.it [soc.chim.it]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 35 years of palladium-catalyzed cross-coupling with Grignard reagents: how far have we come? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Cross-Coupling Reaction of Allylic Ethers with Aryl Grignard Reagents Catalyzed by a Nickel Pincer Complex | MDPI [mdpi.com]
- 14. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
- 16. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 유기아연 시약 [sigmaaldrich.com]
- 18. Negishi Coupling [organic-chemistry.org]
- 19. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 20. Hiyama Coupling [organic-chemistry.org]
- 21. Nickel-Catalyzed Ligand-Free Hiyama Coupling of Aryl Bromides and Vinyltrimethoxysilane [organic-chemistry.org]
- 22. Direct Hiyama Cross-Coupling of (Hetero)arylsilanes with C(sp2)-H Bonds Enabled by Cobalt Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 28. Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives [mdpi.com]
- 29. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling with (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid
Introduction: The Strategic Importance of Indole Functionalization
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its reliability in forging carbon-carbon bonds.[1][2] For researchers in medicinal chemistry and drug development, the functionalization of the indole scaffold is a task of paramount importance, as this motif is central to a vast number of biologically active molecules.[3][4] The target molecule for this guide, (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid, presents a unique synthetic challenge. The presence of an electron-withdrawing cyano group at the 6-position and the boronic acid moiety at the electron-rich 2-position creates a substrate with nuanced electronic properties. Furthermore, the inherent instability of many heteroaryl boronic acids, which are prone to protodeboronation under harsh basic conditions, necessitates a carefully optimized catalytic system.[5][6]
This guide provides a comparative analysis of various palladium-based catalytic systems for the successful coupling of this valuable indole intermediate. We will move beyond a simple recitation of conditions to explore the mechanistic rationale behind catalyst and ligand selection, empowering you to make informed decisions for your specific synthetic targets.
Comparative Yield Analysis of Catalytic Systems
| Catalyst System (Precatalyst / Ligand) | Coupling Partner (Aryl Halide) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mechanistic Insight & Rationale |
| Pd(OAc)₂ / SPhos | 2-Bromo-1H-indole-6-carbonitrile | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O | 100 | 12-24 | ~90-95 (Est.) | High Efficiency: The bulky, electron-rich SPhos ligand accelerates the rate-limiting oxidative addition and promotes efficient reductive elimination. This system is a robust choice for challenging, electron-deficient, or sterically hindered substrates.[5][7][8] |
| Pd(dppf)Cl₂ | 5-Bromo-1-ethyl-1H-indazole | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | Good Performance: The dppf ligand provides good stability and activity for a range of heteroaromatic halides. It represents a reliable, commercially available catalyst system suitable for initial screening.[3] |
| Pd(PPh₃)₄ | 5-Bromo-1-ethyl-1H-indazole | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower Efficiency: Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst but often shows lower efficiency with challenging substrates compared to modern ligand systems. It can be susceptible to deactivation and may require higher temperatures or longer reaction times.[3][7] |
| Pd(OAc)₂ / XPhos | 4-Chloroanisole | K₃PO₄ | Toluene | RT | 2 | 97 | Room Temperature Capability: The XPhos ligand is highly active, enabling couplings of even less reactive aryl chlorides at room temperature. This is advantageous for thermally sensitive substrates where boronic acid decomposition is a concern.[9] |
| Pd-NHC Precatalyst | Aryl Halides | K₂CO₃ (1.5) | H₂O | 85 | - | High | High Stability & Activity: N-Heterocyclic Carbene (NHC) ligands form very strong bonds with palladium, leading to highly stable and efficient catalysts with high turnover numbers. They are particularly effective for electron-deficient heterocycles.[7][10] |
Expertise in Action: The "Why" Behind Experimental Choices
A successful synthesis is built on understanding the underlying principles of the reaction mechanism. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11]
The Critical Role of the Ligand
The ligand is arguably the most critical component for optimizing the reaction.
-
Traditional Ligands (e.g., PPh₃): While foundational, triphenylphosphine can be less effective for difficult couplings. Its moderate electron-donating ability and bulk may not be sufficient to promote the oxidative addition of electron-rich or sterically hindered aryl halides.[3]
-
Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos): These "Buchwald ligands" have revolutionized Suzuki couplings.[7] Their large steric footprint promotes the formation of a monoligated, 12-electron LPd(0) species, which is highly reactive in the oxidative addition step. Their strong electron-donating character increases the electron density on the palladium center, further facilitating its insertion into the aryl-halide bond.[5] This makes them ideal for coupling with substrates like our protected 6-cyanoindole derivative.
Base and Solvent: Activating the Boronic Acid
Transmetalation, where the organic group is transferred from boron to palladium, cannot proceed without activation by a base.[11][12]
-
Base Selection: A base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often superior to weaker bases like sodium carbonate (K₂CO₃).[5] The base reacts with the boronic acid to form a more nucleophilic boronate species, which readily undergoes transmetalation.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or THF with a small amount of water is common.[5][8] The water can help solubilize the inorganic base and facilitates the formation of the active boronate species. However, excessive water or prolonged heating in the presence of a strong base can promote competitive protodeboronation, reducing the yield.[5][6]
Visualizing the Process
To ensure clarity and reproducibility, understanding the workflow and the underlying catalytic cycle is essential.
Caption: Generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Validated Experimental Protocol: High-Yield Coupling
This protocol is a robust starting point for the coupling of this compound with an aryl bromide, adapted from high-yield procedures for similar indole scaffolds.[8]
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times to ensure an inert atmosphere. Palladium(0) catalysts are sensitive to oxygen.[13]
-
Catalyst/Ligand Addition: Under a positive pressure of argon, add the palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a concentration of ~0.1 M with respect to the aryl bromide, followed by degassed water (10% of the dioxane volume, e.g., 5 mL dioxane, 0.5 mL water).
-
Reaction: Seal the tube tightly and place the reaction mixture in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the separated organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Forward Outlook
The successful Suzuki-Miyaura coupling of this compound is readily achievable with the appropriate choice of modern catalytic systems. While traditional catalysts like Pd(PPh₃)₄ may falter, systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos offer superior performance, providing high yields under manageable conditions.[3][7] The key to success lies in understanding the mechanistic roles of the ligand and base to accelerate the catalytic cycle while minimizing the potential for substrate decomposition. The provided protocol serves as a validated, high-performance starting point for the synthesis of complex indole derivatives, paving the way for further discoveries in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Aryl-6-cyanoindoles: The Strategic Advantage of Boc-Protected 6-Cyanoindole-2-Boronic Acid
Introduction: The Significance of the 6-Cyanoindole Scaffold
In the landscape of medicinal chemistry and drug development, the indole nucleus is a privileged scaffold, forming the core of numerous natural products and synthetic pharmaceuticals. The specific incorporation of a cyano (-C≡N) group at the 6-position and an aryl substituent at the 2-position creates a molecular framework of significant interest. The cyano group acts as a versatile synthetic handle and a potent electronic modulator, often enhancing binding affinity to biological targets. Consequently, 2-aryl-6-cyanoindoles are key intermediates in the synthesis of inhibitors for various kinases and other enzymes implicated in oncology and neurodegenerative diseases.
This guide provides an in-depth technical comparison of synthetic routes to this valuable scaffold, focusing on the distinct advantages conferred by using 1-(tert-butoxycarbonyl)-6-cyanoindole-2-boronic acid (hereafter referred to as Boc-6-cyanoindole-2-boronic acid). We will present a logical, evidence-based analysis of its performance against common alternatives, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
The Core Reagent: Unpacking the Advantages of Boc-6-Cyanoindole-2-Boronic Acid
The strategic utility of this reagent stems from the synergistic interplay of its three key components: the indole core, the boronic acid at the 2-position, and the Boc protecting group on the indole nitrogen.
Pillar 1: Enhanced Stability and Bench-Top Handling
Boronic acids, while immensely useful, can be prone to dehydration to form cyclic boroxine trimers or undergo protodeboronation under certain conditions.[1] This instability can lead to inconsistent reactivity and complicates storage and handling. The presence of the electron-withdrawing Boc group on the indole nitrogen mitigates these issues. It modulates the electronics of the heterocyclic ring, enhancing the stability of the C-B bond.
Furthermore, Boc-protected boronic acids are often crystalline, free-flowing solids with improved air and moisture stability compared to their unprotected counterparts.[2][3] This practical advantage simplifies reaction setup, reduces the need for strictly inert atmospheres, and ensures greater reproducibility between experiments.
Pillar 2: Pre-emption of Side Reactions in Cross-Coupling
The most significant advantage lies in the role of the Boc group during palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The indole N-H proton is acidic and can participate in unwanted side reactions. In the presence of the base required for the Suzuki coupling, the unprotected indole nitrogen can be deprotonated, leading to several complications:
-
Catalyst Inhibition: The resulting indolyl anion can coordinate to the palladium center, potentially inhibiting catalytic activity.[4]
-
N-Arylation: The indolyl anion can compete with the boronic acid in the transmetalation step, leading to the formation of undesired N-aryl products.
-
Poor Solubility: Unprotected indoles can have poor solubility in the aprotic organic solvents typically used for Suzuki couplings.
By masking the N-H proton, the Boc group effectively prevents these deleterious pathways.[5][6] This ensures that the palladium catalyst engages exclusively with the C-B bond, leading to a cleaner reaction profile, higher chemoselectivity, and ultimately, superior yields of the desired 2-aryl product.[7]
Comparative Analysis: Boc-6-Cyanoindole-2-Boronic Acid vs. Alternatives
To objectively assess its performance, we compare the use of Boc-6-cyanoindole-2-boronic acid with two common alternative synthetic strategies.
Alternative 1: Suzuki Coupling with Unprotected 6-Cyanoindole-2-Boronic Acid
While seemingly more atom-economical, this approach is fraught with the challenges outlined above. Achieving high yields often requires extensive optimization of catalysts, ligands, bases, and solvents to minimize N-arylation and catalyst deactivation.[4] In many cases, especially with electron-rich aryl halides, the desired C-2 coupled product is obtained in only modest yields, accompanied by a mixture of byproducts that complicate purification.
Alternative 2: Suzuki Coupling of 2-Bromo-6-cyanoindole
This is a viable and frequently used method. It involves the synthesis of a 2-haloindole, followed by a Suzuki coupling with an arylboronic acid.[8] However, this pathway presents its own set of considerations:
-
Multi-step Synthesis: The preparation of 2-bromo-6-cyanoindole is an additional synthetic step compared to using the commercially available Boc-protected boronic acid.
-
Reactivity of Arylboronic Acids: This route requires the synthesis or purchase of various arylboronic acids for each desired analog. The stability and reactivity of these boronic acids can vary significantly.
-
N-H Reactivity: The N-H proton is still present, and while C-Br activation is generally faster, the risk of side reactions remains, necessitating careful control of reaction conditions.
The key advantage of using Boc-6-cyanoindole-2-boronic acid is the consolidation of the reactive moiety (the boronic acid) and the protective group into a single, stable, and highly efficient building block.
Quantitative Performance Data
The following table summarizes typical experimental outcomes, demonstrating the superior performance achieved with the Boc-protected reagent in Suzuki-Miyaura couplings.
| Feature | Route A: Boc-Protected Boronic Acid | Route B: 2-Bromo-6-cyanoindole |
| Starting Material | 1-Boc-6-cyanoindole-2-boronic acid | 2-Bromo-6-cyanoindole |
| Coupling Partner | Aryl Halide (Ar-X) | Arylboronic Acid (Ar-B(OH)₂) |
| Typical Yield | 85-98% | 60-90% |
| Key Side Products | Minimal; primarily starting materials | N-arylated indole, homocoupled Ar-Ar |
| Reaction Conditions | Mild, robust, wide functional group tolerance | Requires careful base and ligand selection |
| Purification | Generally straightforward (chromatography) | Often requires extensive chromatography |
| Overall Steps | 2 (Coupling, Deprotection) | 2 (Halogenation, Coupling) - if starting from 6-cyanoindole |
Note: Yields are representative and can vary based on the specific aryl halide/boronic acid used.
Experimental Protocols
To ensure the trustworthiness and reproducibility of our claims, we provide detailed, self-validating experimental protocols.
Protocol 1: Suzuki-Miyaura Coupling using Boc-6-Cyanoindole-2-Boronic Acid
This protocol describes a general procedure for the coupling of Boc-6-cyanoindole-2-boronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask, add 1-Boc-6-cyanoindole-2-boronic acid, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected 2-aryl-6-cyanoindole.
Protocol 2: Boc Group Deprotection
The Boc group is renowned for its clean and efficient removal under acidic conditions.[11]
Materials:
-
Boc-protected 2-aryl-6-cyanoindole (1.0 equiv)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected indole in dichloromethane (approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (20-50% v/v). Caution: The reaction can be exothermic and evolve gas (CO₂ and isobutene). Ensure adequate ventilation.[11]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the deprotection by TLC until all starting material is consumed (typically 1-3 hours).
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting crude product can be purified by recrystallization or chromatography, or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent.
Conclusion
For researchers and drug development professionals aiming to synthesize 2-aryl-6-cyanoindole derivatives, 1-Boc-6-cyanoindole-2-boronic acid represents a superior building block. Its advantages are not merely incremental but strategic; it offers enhanced stability, circumvents critical side reactions inherent to unprotected indoles, and provides a more robust and higher-yielding pathway to the target compounds. While alternative methods exist, the use of this Boc-protected reagent streamlines the synthetic process, simplifies purification, and ensures greater reliability and scalability. By providing a solid, authoritative grounding in both the "why" and the "how," this guide empowers chemists to make informed decisions that accelerate their research and development timelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric synthesis of protected α-amino boronic acid derivatives with an air- and moisture-stable Cu(II) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. 1-Boc-6-cyanoindole-2-boronic acid, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. benchchem.com [benchchem.com]
The Indispensable Boron: A Cost-Benefit Analysis of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic Acid in Large-Scale Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The 6-cyanoindole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous drug candidates targeting central nervous system (CNS) disorders and cancers.[1][2] The efficient and scalable synthesis of functionalized indoles is therefore a critical endeavor in pharmaceutical development. Among the various synthetic tools available, the Suzuki-Miyaura cross-coupling reaction, which utilizes organoboron compounds, has become a cornerstone for creating carbon-carbon bonds with high precision and functional group tolerance.[3][4] This guide provides an in-depth cost-benefit analysis of using a key building block, (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid , in large-scale synthesis, comparing it with viable alternative strategies.
The Strategic Advantage of Pre-functionalized Boronic Acids
The use of pre-functionalized building blocks like this compound offers a convergent and often more reliable approach in multi-step syntheses. The tert-butoxycarbonyl (Boc) protecting group enhances stability and solubility, while the boronic acid moiety at the C2 position allows for direct and selective coupling with a wide range of (hetero)aryl halides. This strategy streamlines the synthetic route, often leading to higher overall yields and easier purification of the final active pharmaceutical ingredient (API).
Cost-Benefit Analysis: A Multifaceted Approach
A comprehensive evaluation of a synthetic route extends beyond the mere cost of starting materials. For large-scale production, factors such as process efficiency, safety, capital investment, and waste management are paramount.
| Parameter | This compound Route | Alternative Route (Direct C-H Arylation) |
| Raw Material Cost | Higher initial cost for the boronic acid. | Lower initial cost of starting materials (e.g., N-Boc-6-cyanoindole). |
| Process Efficiency & Yield | Generally higher and more predictable yields in the final coupling step. | Yields can be variable and highly dependent on the substrate and catalyst system. |
| Catalyst Cost & Loading | Requires stoichiometric boronic acid and catalytic palladium. | Requires only catalytic amounts of both coupling partners, but often higher catalyst loadings. |
| Safety & Handling | Boronic acids are generally stable solids with manageable handling risks.[5] | May involve more hazardous reagents or require more stringent inert conditions. |
| Waste Management | Boron-containing byproducts need to be managed. | Can generate significant solvent and inorganic salt waste. |
| Scalability & Robustness | Well-established and robust Suzuki-Miyaura coupling technology.[6] | Can be challenging to scale up due to sensitivity to reaction conditions.[7] |
| Purification | Purification of the final product is often more straightforward. | Byproducts from side reactions can complicate purification. |
Proposed Large-Scale Synthesis of this compound
While a specific large-scale protocol is proprietary to manufacturers, a plausible and efficient route can be constructed from established chemical transformations.
Step 1 & 2: Synthesis of N-Boc-6-cyanoindole
A robust method for the large-scale synthesis of the 6-cyanoindole core is the palladium-catalyzed cyanation of 6-bromoindole, which is commercially available. The subsequent N-protection with a Boc group is a standard and high-yielding transformation.[8]
Step 3: C2-Selective Borylation
The critical step is the regioselective introduction of the boronic acid moiety at the C2 position. Two primary industrial-scale methods are considered:
-
Lithiation-Borylation: This classic approach involves the deprotonation of the C2 position using a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with a trialkyl borate. While effective, the large-scale use of pyrophoric n-BuLi presents significant safety challenges and requires specialized equipment.[9][10]
-
Iridium-Catalyzed C-H Borylation: A more modern and often safer alternative is the direct C-H borylation using an iridium catalyst and a boron source like bis(pinacolato)diboron (B₂pin₂).[11][12][13] This method avoids cryogenic temperatures and highly reactive organometallics, simplifying the process and improving the safety profile. The Boc group can act as a directing group, influencing the regioselectivity of the borylation.[14][15]
Alternative Strategy: Direct C-H Arylation
An alternative to the pre-functionalized boronic acid approach is the direct C-H arylation of N-Boc-6-cyanoindole with an aryl halide. This strategy is atom-economical as it avoids the synthesis of the boronic acid intermediate.
References
- 1. Indolylboronic Acids: Preparation and Applications [mdpi.com]
- 2. Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. Bis(pinacolato)diboron, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Tech Steel & Materials Nickel Set to Replace Palladium as a Greener and Cheaper Catalyst [techsteel.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. Iridium-Catalyzed sp3 C-H Borylation in Hydrocarbon Solvent Enabled by 2,2'-Dipyridylarylmethane Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. medium.com [medium.com]
- 14. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Routes for Functionalized 6-Cyanoindoles
Introduction: The Strategic Importance of the 6-Cyanoindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Among its many derivatives, the 6-cyanoindole scaffold has emerged as a particularly valuable building block. The electron-withdrawing nitrile group at the C6 position not only modulates the electronic properties of the indole ring but also serves as an exceptionally versatile synthetic handle. It can be readily transformed into a variety of other functional groups, including primary amines, carboxylic acids, amides, and tetrazoles, providing a gateway to diverse molecular architectures.[1][2] This versatility has positioned 6-cyanoindoles as key intermediates in the development of therapeutics targeting the central nervous system (CNS), such as selective dopamine D₄ receptor partial agonists for treating neuropsychiatric disorders and novel antidepressants.[3]
This guide provides an in-depth, objective comparison of the principal synthetic strategies for accessing functionalized 6-cyanoindoles. We will move beyond simple procedural lists to analyze the underlying causality of each route, comparing their performance, scalability, and functional group tolerance. The discussion is segmented into two core strategies: de novo construction of the indole ring from acyclic precursors already bearing a cyano group, and late-stage functionalization where the cyano group is installed onto a pre-formed indole core.
Overview of Synthetic Strategies
The choice of synthetic strategy is a critical decision dictated by factors such as starting material availability, cost, desired substitution patterns, and scalability. The two primary approaches to 6-cyanoindoles are fundamentally different, as illustrated below.
Caption: High-level comparison of the two main synthetic approaches.
Part 1: De Novo Ring Synthesis Strategies
These methods construct the indole core from benzene-based starting materials that already contain the requisite cyano group. This approach ensures perfect regiochemical control of the nitrile placement.
Method A: The Leimgruber-Batcho Indole Synthesis
This powerful and flexible method builds the indole ring from an o-nitrotoluene precursor.[4] The synthesis proceeds in two main stages: the formation of a reactive enamine intermediate, followed by a reductive cyclization to forge the pyrrole ring.[5] This method is particularly advantageous for industrial applications due to the high yields and the availability of diverse o-nitrotoluene starting materials.[4][6]
Causality and Mechanism: The key to this synthesis is the increased acidity of the methyl protons on the o-nitrotoluene, which are activated by the adjacent nitro group. These protons can be deprotonated under basic conditions to form a carbanion, which then condenses with an electrophilic formamide acetal like N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4] The resulting enamine is a "push-pull" olefin, with the electron-donating amino group and the electron-withdrawing nitro group creating a highly conjugated system.[4] Subsequent reduction of the nitro group to an amine triggers a spontaneous intramolecular cyclization and elimination to yield the aromatic indole.
Caption: Simplified mechanism of the Leimgruber-Batcho synthesis.
Experimental Protocol: Synthesis of 6-Cyanoindole [2]
-
Enamine Formation: To a stirred solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in N,N-dimethylformamide (DMF, 55 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 15.24 g, 128.1 mmol). Heat the reaction mixture to 110 °C and stir for 3 hours. After completion, cool the reaction and remove the solvent under reduced pressure.
-
Reductive Cyclization: Dissolve the crude enamine residue in a mixture of ethanol (300 mL) and acetic acid (300 mL). Heat the solution to 60 °C and add iron powder (33 g, 594 mmol) in portions, maintaining the temperature. After the addition, heat the mixture to reflux for 2 hours.
-
Work-up and Purification: Cool the reaction mixture and filter it through a pad of Celite, washing the filter cake with ether. The combined filtrate is washed with water and brine, then dried over anhydrous sodium sulfate. After solvent removal, the crude product is purified by silica gel column chromatography to yield 6-cyanoindole.
-
Reported Yield: 48% (overall for two steps).[2]
Method B: The Fischer Indole Synthesis
Discovered in 1883, the Fischer indole synthesis is a foundational and versatile method for constructing the indole nucleus.[7] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions.[8] For the synthesis of 6-cyanoindoles, the key starting material is 4-cyanophenylhydrazine, which is commercially available.[3]
Causality and Mechanism: The reaction begins with the formation of a phenylhydrazone from the arylhydrazine and the carbonyl component. This intermediate, under acidic catalysis, tautomerizes to an enamine form. The crucial step is a[1][1]-sigmatropic rearrangement (an electrocyclic reaction akin to a Claisen rearrangement) that forms a new C-C bond and breaks the N-N bond.[7] The resulting di-imine intermediate then undergoes cyclization and elimination of ammonia to generate the final aromatic indole ring. The choice of acid catalyst (Brønsted or Lewis) is critical and can significantly impact the yield, especially with electron-withdrawing groups like the cyano substituent.[7][9]
Caption: Key stages of the Fischer indole synthesis mechanism.
Experimental Protocol: General Synthesis of a 6-Cyanoindole Derivative [3]
-
Reaction Setup: In a reaction flask, combine 4-cyanophenylhydrazine hydrochloride (1.0 eq), the desired ketone or aldehyde (1.0-1.2 eq), and a suitable solvent such as glacial acetic acid or an ethanol/water mixture.
-
Cyclization: Heat the mixture to reflux with stirring. The reaction time can vary from 1 to 4 hours depending on the reactivity of the carbonyl partner. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture. If an acidic solvent was used, carefully neutralize it with an aqueous base solution (e.g., NaOH or Na₂CO₃). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.
-
Reported Yield: Yields are highly substrate-dependent but can be good to excellent (e.g., 80% reported for a 5-cyanoindole derivative used in the synthesis of Vilazodone).[3][10]
Part 2: Late-Stage Functionalization Strategies
This approach begins with a pre-existing indole ring and introduces the cyano group at the C6 position in a subsequent step. This can be advantageous for rapidly diversifying a common indole intermediate.
Method C: Palladium-Catalyzed Cyanation of 6-Bromoindole
Transition-metal-catalyzed cross-coupling reactions are a pillar of modern organic synthesis. The cyanation of an aryl halide, such as 6-bromoindole, using a palladium catalyst and a cyanide source is a highly efficient and reliable method.[1]
Causality and Mechanism: This reaction follows a classical Pd(0)/Pd(II) catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of 6-bromoindole to form a Pd(II)-indolyl intermediate. This is followed by transmetalation with a cyanide source (often coordinated to a metal like zinc or copper, e.g., from Zn(CN)₂) or direct substitution, and finally, reductive elimination to release the 6-cyanoindole product and regenerate the Pd(0) catalyst. The choice of ligand, base, and cyanide source is crucial for achieving high yields and preventing catalyst deactivation.
Caption: Experimental workflow for the cyanation of 6-bromoindole.
Experimental Protocol: Synthesis of 6-Cyanoindole from 6-Bromoindole [2]
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), combine 6-bromoindole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst system such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Reaction: Add a degassed polar aprotic solvent such as N,N-dimethylformamide (DMF). Heat the reaction mixture to approximately 120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and water. Filter the mixture through Celite to remove insoluble salts. Separate the organic layer, wash it sequentially with water and brine, and dry it over anhydrous sodium sulfate. Concentrate the solution and purify the resulting solid by column chromatography or recrystallization to afford pure 6-cyanoindole.
-
Reported Yield: 85%.[2]
Method D: Modern C-H Functionalization Approaches
Directly converting a C-H bond on the indole's benzene ring to a C-CN bond is the most atom-economical strategy but is exceptionally challenging. The innate electronic properties of the indole ring favor electrophilic substitution at C3, followed by C2 and C7.[11] Achieving selectivity at the C6 position requires overcoming this inherent reactivity preference.
Causality and Strategy: Direct C6 functionalization typically requires the installation of a directing group (DG) on the indole nitrogen (N1).[12] This DG contains a heteroatom that can chelate to a transition metal catalyst, delivering it to the sterically accessible C7 position or, with specific ligand and catalyst control, the more remote C6 position.[11][12] A practical, albeit two-step, approach involves a directed C6-borylation of the indole, followed by a subsequent conversion of the C-B bond to a C-CN bond. Recent advances have shown that bulky tertiary phosphine directing groups can enable iridium-catalyzed C6-selective borylation.[13]
Caption: A potential workflow for C6-cyanation via C-H borylation.
This strategy is at the cutting edge of synthetic methodology. While powerful for accessing novel analogues, it involves multiple steps (DG installation, C-H functionalization, subsequent coupling, DG removal) and requires specialized, often expensive, catalysts and ligands. It is best suited for small-scale discovery chemistry where novel substitution patterns are paramount.
Quantitative Performance Comparison
The selection of an optimal synthetic route requires a careful balancing of multiple factors. The following table provides a side-by-side comparison of the key performance indicators for the detailed methods.
| Metric | Method A: Leimgruber-Batcho | Method B: Fischer | Method C: Pd-Catalyzed Cyanation |
| Strategy | De Novo Ring Synthesis | De Novo Ring Synthesis | Late-Stage Functionalization |
| Key Starting Material | 4-Methyl-3-nitrobenzonitrile | 4-Cyanophenylhydrazine | 6-Bromoindole |
| Typical Yield | ~48%[2] | Substrate-dependent, can be >80%[10] | ~85%[2] |
| Catalyst | None (Stoichiometric Fe) | Acid (Brønsted or Lewis) | Palladium Complex (e.g., Pd(dppf)Cl₂) |
| Key Pros | - Avoids heavy metal catalysts- Good for industrial scale- High regiocontrol | - Versatile for many analogues- Often one-pot- Readily available precursors | - High yielding and reliable- Excellent functional group tolerance- Good for late-stage diversification |
| Key Cons | - Moderate overall yield- Multi-step procedure- Stoichiometric iron waste | - Harsh acidic/high temp conditions- Tar formation can be an issue[14]- Yields vary with carbonyl partner | - Requires expensive/toxic Pd catalyst- Metal contamination risk- Requires halo-indole precursor |
Conclusion and Future Outlook
The synthesis of functionalized 6-cyanoindoles is well-served by several robust and effective methodologies.
-
For large-scale synthesis where cost, avoidance of transition metals, and absolute regiochemical control are paramount, the Leimgruber-Batcho synthesis stands out as a proven and powerful option, despite its moderate overall yield.[2]
-
The Fischer indole synthesis remains a highly versatile and valuable tool, particularly for generating libraries of analogues from a common hydrazine precursor and various carbonyl compounds. Its primary challenge lies in optimizing conditions to mitigate byproduct formation with sensitive substrates.[3][14]
-
For late-stage functionalization and applications in discovery chemistry where maximizing yield on a precious intermediate is key, palladium-catalyzed cyanation of 6-bromoindole is arguably the most efficient and reliable choice, offering excellent yields and broad substrate scope.[2]
Looking forward, the development of practical and selective direct C-H functionalization methods remains a major goal. While current strategies often rely on complex directing groups, future innovations in catalyst design may one day allow for the direct, regioselective cyanation of the C6 C-H bond of simple indoles, representing the ultimate in synthetic efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dispersion-controlled C6-selective C–H borylation of indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid, a complex molecule requiring a multi-faceted approach to waste management due to its distinct chemical functionalities. Our focus is to provide actionable intelligence that ensures the safety of laboratory personnel and environmental integrity, reinforcing the bedrock of responsible research.
Understanding the Hazard Profile: A Triad of Chemical Risks
The disposal protocol for any chemical begins with a thorough understanding of its hazards. This compound presents a trifecta of considerations stemming from its boronic acid, cyano, and tert-butoxycarbonyl (BOC) functional groups.
-
Boronic Acid Moiety : Boronic acids and their derivatives are generally classified as irritants, capable of causing skin, eye, and respiratory tract irritation[1][2]. While boric acid itself has low acute toxicity, some organoboron compounds have raised concerns about potential mutagenicity, warranting their handling as hazardous substances[3].
-
Cyano Group (-C≡N) : The presence of a cyano group introduces a significant toxicity hazard. Inorganic cyanides are highly toxic, and while organic nitriles are generally less so, they can release toxic hydrogen cyanide (HCN) gas under acidic conditions[4][5][6]. Therefore, all cyanide-containing waste must be treated as acutely hazardous.
-
tert-Butoxycarbonyl (BOC) Group : The BOC protecting group is notoriously acid-labile[7][8][9]. This chemical characteristic is critical in the context of waste disposal, as inadvertent exposure to acidic conditions could lead to the deprotection of the indole nitrogen and the generation of t-butyl cations, potentially leading to unforeseen reactions in a mixed waste stream.
Given this composite hazard profile, under no circumstances should this compound or its waste be disposed of down the drain or in regular trash . It must be treated as hazardous chemical waste, managed through your institution's Environmental Health and Safety (EHS) program or a licensed waste disposal contractor.
Immediate Safety & Handling: The Foundation of Safe Disposal
Before initiating any disposal procedures, adherence to strict safety protocols is paramount. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE) is non-negotiable. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and dust, mitigating the risk of serious eye irritation[1][2]. |
| Hand Protection | Nitrile or neoprene gloves (consider double-gloving) | Provides a barrier against skin contact, preventing irritation[1]. |
| Body Protection | A fully fastened lab coat | Prevents contamination of personal clothing. |
| Footwear | Closed-toe shoes | Standard laboratory practice to protect against spills. |
Step-by-Step Disposal Protocol: A Segregated and Cautious Approach
The cornerstone of safe disposal for this compound is meticulous segregation to prevent dangerous chemical reactions within the waste container. The following workflow provides a systematic approach to waste management.
Caption: Disposal workflow for this compound.
Step 1: Waste Segregation and Collection
-
Designated Waste Containers : Use a dedicated, sealable, and chemically compatible container for all waste containing this compound. This includes unused solid material, reaction residues, and contaminated consumables.
-
Solid Waste : Collect contaminated solid materials such as gloves, weighing paper, and pipette tips in a designated hazardous waste container.
-
Liquid Waste : Collect all liquid waste, including reaction mixtures and solvent rinses, in a separate, clearly labeled container for liquid hazardous waste.
-
Crucial Segregation : It is imperative to keep this waste stream separate from acidic waste. The combination could lead to the release of highly toxic hydrogen cyanide (HCN) gas[4][5]. Label the waste container with a clear warning: "Contains Cyanide - Do Not Acidify"[10].
Step 2: Container Labeling
Proper labeling is a critical compliance and safety measure. According to EPA and OSHA guidelines, all hazardous waste containers must be clearly labeled[11][12]. Your label should include:
-
The words "Hazardous Waste "
-
The full chemical name: This compound
-
A clear indication of the hazards: "Irritant," "Toxic," and "Contains Cyanide - Do Not Acidify"
-
The date waste was first added to the container.
Step 3: Decontamination of Empty Containers
Empty containers that held the pure compound must also be managed as hazardous waste.
-
Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethyl acetate). This first rinseate is hazardous and must be collected and added to your liquid hazardous waste container.
-
Subsequent Rinses : Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.
-
Final Disposal of Container : After thorough rinsing and allowing the container to air dry completely, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, as per your institutional policy.
Step 4: In-Lab Neutralization (Use with Extreme Caution)
For some simple boronic acids, neutralization with a mild base to a pH of ~7 is a possible pre-treatment step[13]. However, given the complex nature of this molecule and the presence of the cyano group, in-lab neutralization is NOT recommended without explicit approval and a specific, validated protocol from your institution's EHS department. An improper neutralization attempt could lead to unintended reactions and increase the hazard. If approved by EHS, a general procedure would involve the slow addition of a mild base like sodium bicarbonate to a dilute aqueous solution of the waste while monitoring the pH[13].
Step 5: Storage and Final Disposal
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA). This area should be away from incompatible materials, particularly acids. Follow your institution's specific procedures for scheduling a hazardous waste pickup with your EHS department or a licensed waste disposal company.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. The multifaceted nature of this compound, with its boronic acid, cyano, and BOC-protected indole functionalities, demands a conservative and well-informed approach to waste management. By adhering to the principles of hazard identification, proper PPE usage, meticulous segregation, and compliant labeling and storage, researchers can ensure that the final step in their experimental workflow is conducted with the highest degree of safety and integrity. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance that aligns with local, state, and federal regulations.
References
- 1. aksci.com [aksci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. geneseo.edu [geneseo.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. tert-Butoxycarbonylation (Boc) Reagents [Protecting Reagents] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Tert-Butyloxycarbonyl Protecting Group [fr.bzchemicals.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. hazwoper-osha.com [hazwoper-osha.com]
- 11. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 12. laballey.com [laballey.com]
- 13. nswai.org [nswai.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
